6-Chloro-5-(trifluoromethyl)picolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-3(7(9,10)11)1-2-4(12-5)6(13)14/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQPJHRYVXXZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743795 | |
| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855915-21-8 | |
| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-5-(trifluoromethyl)picolinic acid
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-5-(trifluoromethyl)picolinic acid (CAS No. 855915-21-8), a key heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of chloro, trifluoromethyl, and carboxylic acid functionalities on the pyridine scaffold makes this molecule a versatile intermediate for the synthesis of complex, high-value chemical entities. This document details its physicochemical properties, outlines a logical synthetic strategy based on established chemical principles, explores its applications in drug discovery, and provides essential safety and handling protocols. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this compound's unique chemical architecture.
Core Chemical Identity and Properties
This compound is a substituted pyridine derivative. The pyridine ring, a foundational structure in many biologically active molecules, is functionalized with three key groups that dictate its reactivity and utility:
-
Carboxylic Acid (-COOH) at C2: Provides a primary reactive site for amide bond formation, esterification, or further derivatization, enabling linkage to other molecular fragments.
-
Chloro Group (-Cl) at C6: Acts as a leaving group in nucleophilic aromatic substitution reactions and serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.
-
Trifluoromethyl Group (-CF3) at C5: This electron-withdrawing group significantly modulates the electronic properties of the pyridine ring.[1] In drug development, the -CF3 group is prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering lipophilicity and electrostatic interactions.[2]
Physicochemical Data
The key physical and chemical properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 855915-21-8 | [3] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [3] |
| Molecular Weight | 225.55 g/mol | [3] |
| Melting Point | 166-167 °C | [4] |
| Boiling Point | 314.1±42.0 °C (Predicted) | [4] |
| Density | 1.603±0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.76±0.10 (Predicted) | [4] |
| SMILES | O=C(O)C1=NC(Cl)=C(C(F)(F)F)C=C1 | [3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
Synthesis and Reaction Chemistry
The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, a logical and industrially relevant synthetic pathway can be constructed based on the synthesis of its closely related methyl ester, Methyl 6-chloro-5-(trifluoromethyl)picolinate (CAS 1211518-35-2), followed by a standard hydrolysis step.
Proposed Synthetic Workflow
The overall strategy involves the preparation of the methyl ester intermediate, which is then hydrolyzed to yield the target carboxylic acid. This approach is common in organic synthesis as esters often serve as protecting groups for carboxylic acids and can be easier to purify via chromatography or distillation.
Caption: Proposed two-step synthesis of the target acid via its methyl ester.
Experimental Protocol: Hydrolysis of Methyl 6-chloro-5-(trifluoromethyl)picolinate
This protocol describes the final, critical step in the proposed synthesis. The procedure is a standard saponification reaction.
Causality Behind Experimental Choices:
-
Solvent System (THF/Water/Methanol): A mixture of solvents is used to ensure the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide reagent.
-
Base (Sodium Hydroxide): NaOH is a strong nucleophile that attacks the electrophilic carbonyl carbon of the ester, initiating the hydrolysis. It is also inexpensive and readily available.
-
Reaction Monitoring (TLC/LC-MS): Thin-Layer Chromatography or Liquid Chromatography-Mass Spectrometry is essential for tracking the disappearance of the starting material to determine when the reaction is complete, preventing over-running or incomplete conversion.
-
Acidic Workup (HCl): After the base has formed the sodium carboxylate salt, a strong acid like HCl is required to protonate the salt, yielding the final, neutral carboxylic acid product, which is typically less soluble in water and can be extracted or filtered.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloro-5-(trifluoromethyl)picolinate (1.0 eq) in a 3:1:1 mixture of Tetrahydrofuran (THF), water, and methanol.
-
Addition of Base: Add an aqueous solution of Sodium Hydroxide (NaOH, 1.5 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, Methanol) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2N Hydrochloric Acid (HCl) while stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the isolated solid under vacuum to yield this compound. Purity can be assessed by NMR, LC-MS, and melting point analysis.
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a versatile scaffold for building diverse molecular libraries. Its distinct reactive sites allow for systematic chemical modifications to explore structure-activity relationships (SAR).
The incorporation of trifluoromethylpyridine moieties is a well-established strategy in the design of modern pharmaceuticals and agrochemicals.[2] For instance, the methyl ester of the title compound is used to prepare pyridine amides that act as cannabinoid CB2 receptor agonists.[5] Furthermore, related substituted picolinic acid structures have been integral to the development of potent MDM2 inhibitors for oncology applications.[6]
Role as a Core Building Block
The compound serves as a starting point for generating a wide array of derivatives through reactions at its two primary functional handles.
Caption: Application workflow showing derivatization pathways for library synthesis.
This strategic derivatization allows for the rapid exploration of chemical space around the core scaffold, which is a cornerstone of modern lead optimization in drug discovery programs targeting kinases, G-protein coupled receptors, and other enzyme classes.[7]
Safety, Handling, and Storage
All chemical reagents should be handled by technically qualified personnel who are familiar with the potential hazards.[8] While a specific, comprehensive safety data sheet (SDS) for this compound is not widely published, data from closely related analogues like its methyl ester and other chlorotrifluoromethylpyridines can be used to infer its likely hazard profile.[9][10]
4.1. Hazard Identification (Inferred)
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Potential Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Potential Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
4.2. Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (CFR 1910.133 or EN166 compliant).[9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical synthesis. Its trifunctionalized pyridine core offers chemists a robust platform for constructing novel molecular architectures. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. This compound CAS#: 855915-21-8 [chemicalbook.com]
- 5. Methyl 6-chloro-5-(trifluoroMethyl)picolinate | 1211518-35-2 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1221171-90-9 6-Chloro-5-(trifluoromethoxy)picolinic acid AKSci 3597DH [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. 1211518-35-2|Methyl 6-chloro-5-(trifluoromethyl)picolinate|BLD Pharm [bldpharm.com]
A Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-(trifluoromethyl)picolinic acid
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 6-Chloro-5-(trifluoromethyl)picolinic acid, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. While direct, published experimental spectra for this specific compound are not widely available, this document leverages foundational spectroscopic principles and data from structurally analogous molecules to present a detailed, predictive analysis. We furnish predicted data for Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed, field-proven experimental protocols. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a robust methodology for the structural elucidation and quality control of this and similar heterocyclic compounds.
Molecular Structure and Spectroscopic Overview
This compound (C₇H₃ClF₃NO₂) is a pyridine ring substituted with three distinct electron-withdrawing groups: a carboxylic acid at the 2-position, a trifluoromethyl group at the 5-position, and a chlorine atom at the 6-position.
Chemical Structure:
Figure 1: Chemical Structure of this compound
The combined inductive and resonance effects of these substituents create a highly electron-deficient aromatic system. This electronic environment is the primary determinant of the molecule's spectroscopic behavior, leading to characteristic downfield shifts in NMR, high-frequency vibrations in IR for the carbonyl group, and predictable fragmentation pathways in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
Predicted ¹H NMR Spectral Data
The structure possesses two aromatic protons (at the C3 and C4 positions) and one acidic proton from the carboxyl group.
-
Aromatic Protons (H-3, H-4): The powerful deshielding effect of the nitrogen atom and the three electron-withdrawing groups will shift these protons significantly downfield, likely into the 8.0-9.0 ppm range.[1] They will appear as two distinct doublets due to ortho-coupling (³JHH).
-
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a very downfield chemical shift, typically δ > 12 ppm.[2] Its position is highly dependent on solvent and concentration due to hydrogen bonding, and it can be exchanged with D₂O, causing the signal to disappear.[2]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| > 12.0 | broad singlet | COOH | Characteristic of a carboxylic acid proton; exchangeable with D₂O. |
| 8.5 - 8.8 | doublet (d) | H-4 | Proximity to the strongly withdrawing CF₃ group results in a significant downfield shift. |
| 8.2 - 8.5 | doublet (d) | H-3 | Less deshielded than H-4 but still significantly downfield due to the adjacent COOH and ring nitrogen. |
Predicted ¹³C NMR Spectral Data
The molecule has seven unique carbon atoms. The chemical shifts are influenced by the electronegativity of the attached atoms and substituent effects.
-
Carbonyl Carbon (C=O): Expected in the typical range for carboxylic acids, from 165-175 ppm.[2]
-
Aromatic Carbons: These will resonate between 120-160 ppm. The carbon attached to the CF₃ group (C-5) will appear as a quartet due to ¹JCF coupling. The carbon attached to chlorine (C-6) will also be significantly deshielded.
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to ¹JCF coupling, typically in the 120-130 ppm range.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| 165 - 170 | C-7 (COOH) | Typical range for an aromatic carboxylic acid carbon.[2] |
| 150 - 155 | C-6 | Attached to electronegative chlorine and adjacent to ring nitrogen. |
| 148 - 153 | C-2 | Attached to the carboxylic acid and adjacent to ring nitrogen. |
| 140 - 145 | C-4 | Aromatic CH, influenced by adjacent CF₃ group. |
| 130 - 135 (q) | C-5 | Attached to CF₃ group; will exhibit splitting due to C-F coupling. |
| 120 - 125 (q) | -CF₃ | Quartet signal characteristic of a trifluoromethyl group. |
| 123 - 128 | C-3 | Aromatic CH, least deshielded of the ring carbons. |
Experimental Protocol for NMR Analysis
This protocol provides a self-validating workflow for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the solid sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to the acidic proton).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution, using the solvent lock signal.
-
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse (zg30) experiment.
-
Scans: Acquire 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a 2-5 second delay to ensure full relaxation of protons.
-
Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₅ at 2.50 ppm).[3]
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon.
-
Scans: Acquire 1024-4096 scans due to the low natural abundance of ¹³C.
-
Referencing: Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).[3]
-
Caption: A standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is ideal for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The spectrum will be dominated by absorptions from the carboxylic acid and trifluoromethyl groups.
Table 3: Predicted Major IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 2500 - 3300 | O-H stretch (H-bonded) | Broad, Strong | Characteristic of a carboxylic acid dimer.[2] |
| 1710 - 1740 | C=O stretch | Strong | Typical for an aromatic carboxylic acid. Conjugation and electron-withdrawing groups influence the exact position.[2] |
| 1550 - 1610 | Aromatic C=C/C=N stretch | Medium | Skeletal vibrations of the pyridine ring. |
| 1250 - 1350 | C-F stretch | Very Strong | Symmetrical stretching of the CF₃ group. |
| 1100 - 1200 | C-F stretch | Very Strong | Asymmetrical stretching of the CF₃ group. |
| 700 - 800 | C-Cl stretch | Medium-Weak | Carbon-chlorine bond vibration. |
Experimental Protocol for FTIR Analysis (ATR Method)
Attenuated Total Reflectance (ATR) is a modern, rapid method for analyzing solid samples.[4]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty, clean crystal. This is crucial for data integrity.
-
-
Sample Application:
-
Place a small amount (1-5 mg) of the solid sample directly onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.[5]
-
-
Data Acquisition:
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to achieve a high-quality spectrum.
-
-
Post-Analysis:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe to prevent cross-contamination.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
solubility of 6-Chloro-5-(trifluoromethyl)picolinic acid in different solvents
An In-depth Technical Guide to the Solubility of 6-Chloro-5-(trifluoromethyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a substituted pyridine carboxylic acid derivative of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, characterized by a polar picolinic acid backbone and lipophilic chloro and trifluoromethyl substituents, results in a complex solubility profile.[3] This guide provides a comprehensive analysis of the theoretical principles governing its solubility, predictive data in a range of common laboratory solvents, detailed experimental protocols for solubility determination, and essential safety and handling information. The insights presented herein are designed to empower researchers to make informed decisions in experimental design, reaction optimization, and formulation development.
Introduction: A Molecule of Dichotomous Character
This compound (CAS No. 855915-21-8) is a heterocyclic organic compound with the molecular formula C₇H₃ClF₃NO₂.[4] Its utility as a synthetic intermediate stems from the unique combination of its functional groups:
-
Picolinic Acid Core: The pyridine-2-carboxylic acid structure provides a key site for chemical modification and imparts polarity. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen serves as a hydrogen bond acceptor.[5]
-
Electron-Withdrawing Substituents: The chloro and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which significantly impacts the electronic properties of the pyridine ring and the acidity of the carboxylic acid.[2][3]
-
Lipophilic Moieties: The trifluoromethyl group, in particular, is known to substantially increase lipophilicity, a property that can enhance membrane permeability in biological systems.[3][6]
This duality of a polar, hydrogen-bonding core and lipophilic, electron-withdrawing substituents dictates the compound's interaction with different solvents. Understanding this interplay is critical for its effective use in research and development.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[7] For this compound, we must consider its capacity for hydrogen bonding, dipole-dipole interactions, and van der Waals forces against the properties of the solvent.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are strong hydrogen bond donors and acceptors. They are expected to interact favorably with the carboxylic acid and pyridine nitrogen of the target molecule. The parent compound, picolinic acid, is notably soluble in water and ethanol.[5][8] However, the bulky and hydrophobic chloro and trifluoromethyl groups on the substituted analogue will likely diminish its solubility in highly polar protic solvents like water.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. They are effective at dissolving polar molecules through dipole-dipole interactions. Given the compound's significant dipole moment, good solubility is anticipated in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot engage in hydrogen bonding. The polar carboxylic acid group will strongly disfavor dissolution. While the lipophilic -CF₃ group enhances solubility in non-polar environments, it is unlikely to overcome the polarity of the acid moiety, leading to predicted poor solubility.[3]
-
Aqueous Acid-Base Chemistry: The carboxylic acid group is, by definition, acidic. In the presence of a base (e.g., NaOH, NaHCO₃), it will deprotonate to form a highly polar and water-soluble carboxylate salt. This acid-base reaction is a powerful tool for modulating aqueous solubility.[9][10] Conversely, the basicity of the pyridine nitrogen is severely diminished by the potent electron-withdrawing effects of the adjacent chloro and trifluoromethyl groups, suggesting that solubility in aqueous acid will be limited.
Predictive Solubility Profile
While specific quantitative experimental data for this compound is not widely published, a qualitative solubility profile can be expertly predicted based on the theoretical principles discussed.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Low to Sparingly Soluble | The polar carboxylic acid and pyridine nitrogen favor interaction, but this is counteracted by the large, hydrophobic trifluoromethyl and chloro groups.[3][8] |
| Methanol, Ethanol | Soluble | These alcohols balance polarity with some non-polar character, effectively solvating both the polar and lipophilic regions of the molecule. Picolinic acid is soluble in ethanol.[5] | |
| Polar Aprotic | Acetone, DMSO, Acetonitrile (MeCN) | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance will facilitate dissolution. |
| Non-Polar | Hexane, Toluene | Insoluble / Very Poorly Soluble | The high polarity of the carboxylic acid group prevents effective solvation by non-polar solvents. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Soluble | Deprotonation of the carboxylic acid forms a highly polar, water-soluble carboxylate salt.[10] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The pyridine nitrogen is not sufficiently basic to be protonated due to strong electron-withdrawing groups, preventing salt formation. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain quantitative solubility data, the equilibrium shake-flask method is a robust and widely accepted standard.[11] This protocol ensures that the solution reaches saturation, providing a reliable measurement of solubility at a given temperature.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of the chosen solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Place the vial in a constant-temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 24 hours to allow the excess solid to settle completely. Alternatively, centrifuge the sample to expedite phase separation.
-
Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a fine-particle filter (e.g., 0.22 µm).
-
Quantification: Dilute the collected sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[11]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL, g/L, or mol/L.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Key Physicochemical Influences
The Role of pH
As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent. At pH values significantly below its pKa, the neutral, less soluble form will predominate. As the pH rises above the pKa, the compound deprotonates to form the highly soluble carboxylate anion. This relationship is fundamental for designing extraction and purification protocols.
Caption: pH-dependent equilibrium of the carboxylic acid.
The Impact of Temperature
For most solid organic compounds, solubility in a liquid solvent increases with temperature.[11] This endothermic dissolution process means that heating a solution can allow more solute to dissolve. This principle is the cornerstone of recrystallization techniques used for purification, where a saturated solution at a high temperature is cooled to induce the crystallization of the pure compound, leaving impurities behind in the solvent.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety.
-
Hazard Identification: This compound is classified as an irritant. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166 standards, nitrile gloves, and a lab coat.[14][15]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Handling Procedures: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[14]
-
Storage: Store in a cool, dry place in a tightly sealed container. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[1]
-
Spill & First Aid: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[14] If contact occurs, move to fresh air for inhalation, rinse eyes thoroughly with water for at least 15 minutes, and wash skin with soap and plenty of water.[14][16]
Conclusion
This compound presents a nuanced solubility profile dictated by the interplay of its polar carboxylic acid head and its lipophilic, halogenated ring structure. It is predicted to be most soluble in polar organic solvents such as methanol, ethanol, and DMSO, as well as in aqueous basic solutions where it forms a soluble salt. Its solubility is expected to be limited in water and very poor in non-polar hydrocarbon solvents. The experimental protocols and theoretical insights provided in this guide offer a robust framework for scientists to effectively handle, dissolve, and utilize this important chemical intermediate in their research endeavors.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. appchemical.com [appchemical.com]
- 5. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ws [chem.ws]
- 8. Picolinic acid - Wikipedia [en.wikipedia.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. www1.udel.edu [www1.udel.edu]
- 11. youtube.com [youtube.com]
- 12. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. acrospharma.co.kr [acrospharma.co.kr]
- 15. fishersci.com [fishersci.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
mechanism of action of 6-Chloro-5-(trifluoromethyl)picolinic acid in plants
An In-Depth Technical Guide: The Molecular Mechanism of Action of 6-Chloro-5-(trifluoromethyl)picolinic Acid in Plants
Executive Summary
This compound is a member of the picolinic acid chemical family, which functions as a synthetic auxin herbicide. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability in planta leads to a sustained and overwhelming hormonal response in susceptible species, primarily broadleaf weeds.[1][2] The core mechanism of action involves the hijacking of the plant's primary auxin perception and signaling pathway. The compound acts as a "molecular glue," binding to the TIR1/AFB family of F-box proteins, which are substrate-recognition components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][4] This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, targeting them for ubiquitination and subsequent degradation by the 26S proteasome.[1][5] The removal of these repressors unleashes Auxin Response Factors (ARFs), leading to the massive transcription of early auxin-responsive genes. This transcriptional reprogramming triggers a catastrophic cascade of hormonal imbalances, most notably the overproduction of ethylene and abscisic acid (ABA), which culminates in uncontrolled growth, senescence, and rapid plant death.[1]
Part 1: Foundational Concepts of a Synthetic Auxin
The Picolinic Acids: A Subclass of Auxinic Herbicides
The auxinic herbicides were among the first selective organic herbicides developed, revolutionizing weed control by effectively targeting broadleaf weeds in cereal crops and turf.[6] They are broadly categorized into several chemical families, including phenoxycarboxylic acids, benzoic acids, and pyridinecarboxylic acids.[2][5] this compound belongs to the picolinic acid group, which also includes commercially significant herbicides like picloram, clopyralid, and the newer arylpicolinates such as halauxifen-methyl.[7][8] These compounds share a common functional characteristic: they mimic the effects of IAA at the molecular level but are resistant to the plant's natural degradation pathways, making them persistent and potent "super-auxins".[1]
Chemical Profile: this compound
-
Chemical Name: this compound
-
CAS Number: 855915-21-8[9]
-
Molecular Formula: C₇H₃ClF₃NO₂[9]
-
Molecular Weight: 225.55 g/mol [9]
-
Structure: The essential structural features for activity are a carboxylic acid group, which carries a strong negative charge, separated from a planar aromatic pyridine ring.[1] The trifluoromethyl and chlorine substituents on the ring are critical for its specific binding affinity and herbicidal potency.
Phytotoxic Manifestations in Susceptible Plants
Application of this compound to a susceptible broadleaf plant induces a suite of characteristic symptoms of auxin overdose. These include:
-
Epinasty: Uncontrolled and disorganized cell elongation results in twisting and curling of stems and petioles.[10]
-
Leaf Cupping and Crinkling: Abnormal cell division and expansion in leaf tissues lead to malformations.[10]
-
Tissue Swelling: Proliferation of tissue, particularly at the stem base and nodes.
-
Senescence and Necrosis: A cascade of stress responses, including ethylene and ABA production, leads to premature aging, chlorosis (yellowing), and eventual tissue death.[1][5]
Part 2: The Core Molecular Mechanism: Hijacking Protein Degradation
The Target: The SCF-TIR1/AFB Auxin Co-Receptor Complex
The central hub for auxin perception in plants is a co-receptor system involving the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) family of F-box proteins.[3][4] These proteins do not act alone; they are integral components of a larger E3 ubiquitin ligase complex known as SCF. In the absence of auxin, the transcriptional activity of Auxin Response Factors (ARFs) is held in check by a family of repressor proteins called Aux/IAAs, which bind directly to them.[11]
The "Molecular Glue" Model of Action
This compound initiates its action by diffusing into the cell nucleus and binding to a pocket on the surface of the TIR1/AFB protein.[4] This binding event is not a simple competitive inhibition; rather, the herbicide enhances the binding affinity between the TIR1/AFB protein and the degron domain of an Aux/IAA repressor protein.[1][4] The herbicide essentially functions as a "molecular glue," stabilizing this three-part complex (TIR1/AFB - Herbicide - Aux/IAA). This stabilized interaction allows the SCF complex to efficiently attach ubiquitin tags to the Aux/IAA protein, marking it for destruction by the 26S proteasome.[5] The resulting degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to activate target genes.
Receptor Specificity: A Preference for AFB5
While the natural auxin IAA can bind to multiple members of the TIR1/AFB family, studies on picolinic acid herbicides have revealed a distinct binding preference.[4] Molecular docking and bioactivity assays using Arabidopsis thaliana mutants have shown that compounds structurally related to this compound bind with significantly higher affinity to AFB5 compared to TIR1.[7][12] This specificity may contribute to their high potency and could be a key factor in designing future herbicides with tailored weed control spectrums.
Part 3: The Downstream Cascade to Phytotoxicity
The degradation of Aux/IAA repressors is the trigger for a devastating downstream cascade. The massive, unregulated transcription of auxin-responsive genes leads to severe hormonal and metabolic disruption.
Ethylene Overproduction: The First Wave of Stress
One of the earliest and most dramatic responses to auxinic herbicide treatment is a burst of ethylene production.[1] This is a direct consequence of the transcriptional activation of genes encoding ACC synthase (ACS), the rate-limiting enzyme in ethylene biosynthesis.[13] This flood of ethylene contributes to epinasty, senescence, and symptom development.
ABA Accumulation: The Executioner Hormone
The auxin-induced ethylene surge acts as a signal to trigger a massive accumulation of abscisic acid (ABA), a key stress hormone that strongly inhibits growth.[1][5] This response is mediated by the upregulation of the gene for 9-cis-epoxycarotenoid dioxygenase (NCED), the pivotal enzyme in the ABA biosynthesis pathway.[1][13] The resulting supra-optimal levels of ABA are a primary factor responsible for the profound growth inhibition, stomatal closure, and eventual death of the plant.
Part 4: Key Experimental Methodologies
The elucidation of this mechanism relies on a suite of robust biochemical and molecular biology techniques. The protocols described here represent self-validating systems for assessing the activity and mechanism of novel auxinic compounds.
Protocol 4.1: Surface Plasmon Resonance (SPR) for Receptor Binding Kinetics
Causality: SPR provides a direct, real-time, and label-free measurement of the binding and dissociation between the herbicide (analyte) and the purified receptor protein (ligand). This allows for the quantitative determination of binding affinity (KD), which is a crucial parameter for validating that the compound physically interacts with its intended target.[14][15]
Step-by-Step Methodology:
-
Protein Immobilization: Covalently immobilize purified, recombinant TIR1 or AFB5 protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.
-
Binding Assay: Inject the herbicide solutions sequentially over the reference and active flow cells at a constant flow rate. Monitor the change in response units (RU) over time, which corresponds to the binding of the herbicide to the immobilized protein.
-
Dissociation Phase: Following the association phase, flow running buffer over the chip to monitor the dissociation of the herbicide from the protein.
-
Regeneration: Inject a high or low pH solution to strip any remaining bound analyte from the ligand, preparing the surface for the next injection cycle.
-
Data Analysis: After subtracting the reference cell and buffer-only responses, fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Protocol 4.2: Arabidopsis thaliana Root Elongation Inhibition Assay
Causality: This whole-organism bioassay provides a quantitative measure of the compound's biological activity (phytotoxicity). Root growth is exquisitely sensitive to auxin concentrations, making it an ideal system to screen for auxinic or anti-auxinic effects.[16] The concentration at which root growth is inhibited by 50% (IC₅₀) is a standard metric for comparing the potency of different compounds.
Step-by-Step Methodology:
-
Plate Preparation: Prepare square petri plates containing half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar. To this medium, add the test compound from a stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Include a solvent control and a positive control (e.g., picloram).
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds (e.g., with 70% ethanol followed by bleach and sterile water washes). Aseptically place 10-15 seeds in a line on the surface of the agar near the top of each plate.
-
Stratification and Growth: Seal the plates and stratify the seeds by storing them at 4°C in the dark for 2-3 days to ensure uniform germination.
-
Incubation: Transfer the plates to a growth chamber and orient them vertically so that the roots grow down along the surface of the agar. Incubate under a long-day photoperiod (16h light / 8h dark) at ~22°C.
-
Measurement and Analysis: After 5-7 days of growth, scan the plates to create high-resolution images. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.
-
Data Analysis: For each concentration, calculate the average root length and express it as a percentage of the average root length of the solvent control. Plot the percent inhibition against the log of the herbicide concentration and use a non-linear regression (dose-response) model to calculate the IC₅₀ value.
Protocol 4.3: qRT-PCR for Auxin-Responsive Gene Expression
Causality: This molecular assay validates that the observed phytotoxicity is caused by the intended mechanism of action—the activation of auxin signaling. Measuring the transcript abundance of well-characterized early auxin-responsive genes (like GH3, ACS, and NCED) provides direct evidence of the derepression of ARF transcription factors.[13][17]
Step-by-Step Methodology:
-
Plant Treatment: Grow susceptible seedlings (e.g., 10-day-old Arabidopsis) in liquid culture or on agar plates. Apply the herbicide at a sublethal but active concentration (e.g., the IC₅₀ value determined previously). Include a mock-treated control.
-
Time-Course Sampling: Harvest whole seedlings or specific tissues at various time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours). Immediately flash-freeze the tissue in liquid nitrogen to preserve RNA integrity.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the tissue samples using a commercial kit or Trizol-based method. Assess RNA quality and quantity. Synthesize first-strand complementary DNA (cDNA) from a standardized amount of RNA using a reverse transcriptase enzyme.
-
Primer Design and Validation: Design and validate qPCR primers for the target genes (e.g., AtGH3.3, AtACS7, AtNCED3) and at least two stable reference genes (e.g., ACTIN2, UBQ10) for data normalization.
-
Quantitative PCR (qPCR): Perform the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers. Run the reaction on a real-time PCR cycler.
-
Data Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression for each target gene at each time point, normalized to the reference genes and relative to the mock-treated control at time zero.
Part 5: Representative Data & Interpretation
Quantitative data from the above protocols are essential for comparing the activity of this compound to other known compounds.
Table 1: Comparative Binding Affinities (KD) to Auxin Receptors (Note: Data are representative examples based on published literature for similar compounds.)
| Compound | Receptor Target | Dissociation Constant (KD) | Interpretation |
| IAA (Natural Auxin) | TIR1 | ~35 µM | Moderate affinity to the primary receptor. |
| IAA (Natural Auxin) | AFB5 | ~3 µM | Higher affinity to AFB5 than TIR1. |
| Picloram | TIR1 | > 100 µM | Very weak binding to TIR1. |
| Picloram | AFB5 | ~0.5 µM | Strong and preferential binding to AFB5. |
| 6-Cl-5-CF₃-picolinic acid | AFB5 | ~0.1 µM | Hypothesized high-affinity, specific binding. |
Table 2: Biological Activity from Arabidopsis Root Growth Assay (Note: Data are representative examples based on published literature for similar compounds.)
| Compound | IC₅₀ (Root Growth Inhibition) | Relative Potency |
| IAA (Natural Auxin) | ~100 nM | Baseline |
| Picloram | ~25 nM | 4x more potent than IAA |
| Halauxifen-methyl | ~1.5 nM | ~67x more potent than IAA |
| 6-Cl-5-CF₃-picolinic acid | ~0.5 - 1.0 nM | Potentially >100x more potent than IAA |
Conclusion and Future Directions
The mechanism of action of this compound is a clear example of targeted molecular sabotage. By acting as a high-affinity ligand for the SCF-AFB5 co-receptor complex, it potently and persistently triggers the degradation of Aux/IAA repressors. This single molecular event unleashes a devastating and irreversible cascade of hormonal imbalances, leading to the death of susceptible plants. Understanding this detailed mechanism not only solidifies our knowledge of auxin biology but also provides a rational framework for the future. This includes the design of novel herbicides with improved efficacy and weed spectrums, the management of herbicide resistance, which could arise from mutations in the AFB5 target site, and the development of more sensitive diagnostic tools for detecting off-target herbicide injury.
References
- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Receptor for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. "Auxin and Auxinic Herbicide Mechanism(s) of Action, Part 1: Introducti" by Tracy M. Sterling and Deana M. Namuth [digitalcommons.unl.edu]
- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. appchemical.com [appchemical.com]
- 10. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]
- 11. scielo.br [scielo.br]
- 12. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of auxin-responsive genes in soybean for detection of off-target plant growth regulator herbicides | Weed Science | Cambridge Core [cambridge.org]
An In-depth Technical Guide to the Structure-Activity Relationship of Trifluoromethyl-Substituted Picolinic Acids
Foreword
In the landscape of modern medicinal and agricultural chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological efficacy and optimizing physicochemical properties. Among the vast arsenal of functional groups available to the synthetic chemist, the trifluoromethyl group stands out for its profound and often beneficial impact on a molecule's character. When appended to the versatile picolinic acid framework, a scaffold of significant interest in its own right, the resulting trifluoromethyl-substituted picolinic acids represent a class of compounds with compelling and tunable biological activities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of these molecules, offering insights for researchers, scientists, and professionals in drug and agrochemical development.
The Strategic Importance of the Trifluoromethyl-Picolinic Acid Combination
Picolinic acid, or pyridine-2-carboxylic acid, is a privileged scaffold in the development of bioactive molecules, most notably as synthetic auxin herbicides.[1][2] This class of herbicides mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[3][4] The discovery of novel synthetic auxins is a continuing focus of agrochemical research, driven by the need to manage weed resistance and improve crop safety.[2]
The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal and agricultural chemistry to enhance the performance of a lead compound.[5][6] The unique properties of the -CF3 group can dramatically alter a molecule's profile.[7][8] Its high electronegativity and lipophilicity can improve metabolic stability, cell membrane permeability, and binding affinity to biological targets.[8][9][10] The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to enzymatic breakdown.[8] This leads to a longer biological half-life, which can translate to lower application rates and prolonged efficacy.[8]
The convergence of the picolinic acid scaffold with trifluoromethyl substitution, therefore, presents a powerful strategy for the discovery of new, potent, and robust bioactive compounds.
Physicochemical Landscape of Trifluoromethyl-Substituted Picolinic Acids
The introduction of a trifluoromethyl group imparts significant changes to the physicochemical properties of the picolinic acid ring. Understanding these changes is fundamental to interpreting the SAR of these compounds.
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[9][11] This has a pronounced effect on the electron density of the pyridine ring and the acidity of the carboxylic acid moiety. The pKa of the carboxylic acid is lowered, making the compound a stronger acid.[12][13] This can influence its interaction with biological targets and its transport properties within an organism.
-
Lipophilicity and Permeability: The -CF3 group is highly lipophilic, which increases a molecule's solubility in non-polar environments.[5][9] This is a critical factor for enhancing permeability across biological membranes, a key step in drug absorption and agrochemical uptake.[8][10] This increased lipophilicity can lead to improved bioavailability and more efficient delivery to the target site.
-
Metabolic Stability: As previously mentioned, the strength of the C-F bonds confers exceptional stability against metabolic degradation.[8] This is a significant advantage in drug and agrochemical design, as it can lead to longer-lasting activity and a more favorable pharmacokinetic or pharmacodynamic profile.[8][10]
-
Steric Influence: While electronically potent, the trifluoromethyl group is also sterically demanding, comparable in size to an isopropyl group.[13] This steric bulk can influence the conformation of the molecule and its ability to fit into the binding pocket of a target protein. This can be leveraged to enhance binding selectivity.
Deconstructing the Structure-Activity Relationship (SAR)
The biological activity of trifluoromethyl-substituted picolinic acids is intricately linked to the precise arrangement of substituents on the pyridine ring.
The Crucial Role of the Picolinic Acid Core
The picolinic acid moiety itself is the foundational pharmacophore for synthetic auxin herbicides. The carboxylic acid at the 2-position is essential for binding to the auxin co-receptor complex, which includes the F-box protein AFB5.[1][2]
Positional Isomerism of the Trifluoromethyl Group
The location of the -CF3 group on the pyridine ring is a critical determinant of activity. While a comprehensive SAR study across all possible isomers is not available in a single source, we can infer trends from the existing literature on substituted picolinates. The electronic and steric influence of the -CF3 group will vary depending on its position relative to the carboxylic acid and the nitrogen atom. For instance, a -CF3 group at the 6-position, as seen in some advanced herbicide candidates, can significantly influence the orientation of the molecule within the receptor binding pocket.[2][11]
The Synergistic Effect of Other Ring Substituents
The activity of trifluoromethyl-picolinic acids is further modulated by the presence of other substituents. In the context of synthetic auxin herbicides, amino and chloro groups are common additions.
-
Amino Group: An amino group, typically at the 4-position, is a common feature in potent picolinic acid herbicides like picloram and aminopyralid.[2][4][14] This group is known to contribute to the overall electronic properties and hydrogen bonding interactions within the receptor.
-
Halogens (e.g., Chlorine): Chlorine atoms, often at the 3 and 5-positions, also play a role in modulating the electronic landscape of the ring and can contribute to binding interactions.[2] The interplay between a trifluoromethyl group and other halogens can fine-tune the herbicidal potency and spectrum.
SAR Summary Table
| Structural Feature | Observation | Rationale | References |
| Picolinic Acid Scaffold | Essential for activity. | The carboxylic acid at the 2-position is crucial for binding to the auxin receptor complex. | [1][2] |
| Trifluoromethyl Group | Generally enhances activity. | Increases lipophilicity, metabolic stability, and binding affinity. | [5][8][9] |
| Position of -CF3 Group | Activity is position-dependent. | Influences the electronic and steric profile, affecting receptor fit. | [11][15] |
| 4-Amino Group | Often increases potency. | Contributes to favorable electronic properties and hydrogen bonding. | [2][4] |
| 3,5-Dichloro Substitution | Can enhance activity. | Modulates the electronic character of the ring and contributes to binding. | [2] |
Mechanism of Action: A Deeper Dive
For trifluoromethyl-substituted picolinic acids with herbicidal activity, the mechanism of action is as synthetic auxins.[3] These compounds mimic the plant hormone indole-3-acetic acid (IAA) but often with greater stability and potency.
The key steps in their mode of action are:
-
Uptake and Translocation: The herbicide is absorbed by the leaves and roots and transported throughout the plant via the xylem and phloem.[4] The lipophilicity imparted by the -CF3 group can enhance this process.
-
Binding to the Auxin Co-receptor Complex: In the plant cell nucleus, the picolinic acid binds to a co-receptor complex consisting of an F-box protein (like AFB5) and an Aux/IAA transcriptional repressor.[1][2]
-
Ubiquitination and Degradation of Aux/IAA: This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.
-
Activation of Auxin-Responsive Genes: The degradation of the repressor allows for the expression of auxin-responsive genes, leading to an uncontrolled increase in processes like cell division, elongation, and ethylene production.
-
Plant Death: The resulting epinastic growth, vascular tissue disruption, and overall metabolic imbalance lead to the death of the plant.[3]
Visualizing the Auxin Herbicide Signaling Pathway
Caption: Auxin herbicide signaling pathway.
Synthetic Strategies
The synthesis of trifluoromethyl-substituted picolinic acids can be approached through several routes. A common strategy involves the construction of the trifluoromethyl-pyridine core followed by the introduction or modification of the carboxylic acid group.
Key synthetic approaches include:
-
From Trichloromethylpyridines: A classic method involves the chlorine/fluorine exchange reaction on a trichloromethylpyridine precursor using reagents like antimony trifluoride or hydrogen fluoride.[11]
-
Building Block Approach: Cyclocondensation reactions using trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, can be employed to construct the pyridine ring.[11][16]
-
Direct Trifluoromethylation: Modern methods allow for the direct introduction of a -CF3 group onto a pre-functionalized pyridine ring, often using copper-mediated cross-coupling reactions.[17]
General Synthetic Workflow
Caption: General synthetic workflow for trifluoromethyl-picolinic acids.
Experimental Protocols
To ensure the principles discussed are actionable, this section provides representative experimental protocols.
Synthesis of 5-(Trifluoromethyl)picolinic Acid
This protocol is a representative example of a synthetic route.
Objective: To synthesize 5-(trifluoromethyl)picolinic acid from 2-bromo-5-(trifluoromethyl)pyridine.
Materials:
-
2-bromo-5-(trifluoromethyl)pyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry carbon dioxide (CO2) gas or dry ice
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Carboxylation: Dry CO2 gas is bubbled through the solution for 30 minutes, or the mixture is poured over an excess of crushed dry ice. The reaction is allowed to slowly warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of 1M HCl until the solution is acidic (pH ~2). The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude 5-(trifluoromethyl)picolinic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
Herbicidal Activity Bioassay: Arabidopsis Root Growth Inhibition
This bioassay is a standard method for evaluating the herbicidal activity of synthetic auxins.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a trifluoromethyl-substituted picolinic acid on the root growth of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Phytagel or agar
-
Test compound dissolved in dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Arabidopsis seeds are surface-sterilized using a 70% ethanol wash followed by a bleach solution and several rinses with sterile water.
-
Plating: Sterile MS medium is prepared and autoclaved. After cooling, the test compound is added from a concentrated stock solution in DMSO to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). A DMSO-only plate serves as the control. The medium is poured into petri dishes and allowed to solidify.
-
Sowing and Stratification: Sterilized seeds are sown on the surface of the medium. The plates are sealed and stored at 4 °C in the dark for 2-3 days (stratification) to synchronize germination.
-
Incubation: The plates are transferred to a growth chamber and oriented vertically to allow for root growth along the surface of the medium. Typical conditions are 22 °C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection: After 7-10 days, the plates are photographed, and the primary root length of each seedling is measured using image analysis software (e.g., ImageJ).
-
Data Analysis: The root growth at each concentration is expressed as a percentage of the control. The data is then plotted, and a dose-response curve is fitted to determine the IC50 value (the concentration of the compound that inhibits root growth by 50%).
Experimental Workflow Diagram
Caption: Workflow for synthesis and biological evaluation.
Future Perspectives and Conclusion
The exploration of trifluoromethyl-substituted picolinic acids is an active and promising area of research. Future work will likely focus on:
-
Novel Substitution Patterns: The synthesis and evaluation of new analogues with diverse substitution patterns to further refine potency and selectivity.
-
Expanded Biological Targets: While the herbicidal activity is well-established, these compounds may have utility in other areas, such as pharmaceuticals, warranting broader screening.
-
Computational Modeling: The use of in silico methods, such as molecular docking and QSAR, will continue to guide the rational design of new and improved molecules.[2]
References
- 1. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 4. Aminopyralid Vs Picloram: Comparing Pasture and Rangeland Herbicides for Professional Use [allpesticides.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. specialistsales.com.au [specialistsales.com.au]
- 15. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Chloro-5-(trifluoromethyl)picolinic Acid Derivatives for Herbicidal Use
Introduction: The Significance of Arylpicolinates in Modern Agriculture
The picolinic acid class of herbicides represents a cornerstone in the management of broadleaf weeds in cereal and rice cultivation.[1][2] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible plant species.[3][4] A key advancement in this chemical family is the development of 6-arylpicolinates, which have demonstrated exceptional efficacy and a favorable toxicological and environmental profile.[5] The 6-Chloro-5-(trifluoromethyl)picolinic acid scaffold is a crucial building block for the synthesis of these next-generation herbicides. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of agrochemicals.[6]
This guide provides a comprehensive overview of the synthesis of this compound and its derivatives. It is intended for researchers, scientists, and professionals in the field of agrochemical development, offering not only detailed synthetic protocols but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.
Mechanism of Action: A Targeted Disruption of Plant Growth
Herbicides based on the this compound backbone are classified as synthetic auxins.[7] Unlike the natural auxin IAA, these synthetic mimics are more stable within the plant, leading to a persistent and overwhelming hormonal signal.[4] This overload triggers a cascade of detrimental physiological effects, including epinastic growth, disruption of vascular tissues, and ultimately, plant death.[7]
The molecular target for this class of herbicides is the F-box protein, specifically the auxin-signaling F-box protein 5 (AFB5).[5][8][9] The binding of the picolinic acid derivative to the TIR1/AFB auxin co-receptor complex leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors.[8][10][11] The removal of these repressors unleashes the expression of auxin-responsive genes, culminating in the observed herbicidal effects.[8] The specificity of certain picolinate auxins for the AFB5 receptor, as opposed to other TIR1/AFB family members, is a key area of ongoing research and may contribute to their selectivity profiles.[9][10]
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 80194-68-9|3-Chloro-5-(trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apparentag.com.au [apparentag.com.au]
- 10. archives.mountainscholar.org [archives.mountainscholar.org]
- 11. WS-7 [extension.purdue.edu]
Application Notes and Protocols for the Development of Novel Herbicides Based on 6-Chloro-5-(trifluoromethyl)picolinic acid
For: Researchers, scientists, and professionals in herbicide and agrochemical development.
Introduction: The Strategic Imperative for New Herbicidal Scaffolds
The relentless evolution of herbicide resistance in weed populations necessitates a continuous pipeline of novel active ingredients with diverse modes of action. Picolinic acid derivatives have long been a cornerstone of chemical weed management, functioning as synthetic auxins that induce uncontrollable and lethal growth in susceptible plants.[1][2][3] The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in agrochemical design, often enhancing metabolic stability, membrane permeability, and target binding affinity due to its strong electron-withdrawing nature.[4]
This document provides a comprehensive guide to leveraging 6-Chloro-5-(trifluoromethyl)picolinic acid as a core scaffold for the discovery and development of next-generation herbicides. We will delineate the scientific rationale, propose detailed synthetic and screening protocols, and outline a strategic workflow from initial hit identification to lead optimization. The methodologies described herein are grounded in the established principles of synthetic auxin herbicide development, particularly those targeting the F-box protein auxin receptor, AFB5.[3][5]
Part 1: Foundational Chemistry & Synthesis
Rationale for the Scaffold
The this compound structure is a promising starting point for several reasons:
-
Picolinic Acid Core: This moiety is a proven pharmacophore for synthetic auxin herbicides, responsible for binding to the auxin co-receptor complex.[6]
-
Trifluoromethyl Group at C-5: The CF3 group can significantly influence the electronic properties of the pyridine ring, potentially enhancing binding affinity and improving translocation within the plant.[4][7]
-
Chlorine at C-6: The halogen at this position is a key feature in many commercial picolinic acid herbicides (e.g., Picloram, Clopyralid).[1][3] It serves as both a critical binding element and a potential synthetic handle for further derivatization to explore structure-activity relationships (SAR).
Proposed Synthetic Pathway
While direct synthesis routes for the title compound are not extensively published, a robust pathway can be extrapolated from literature precedents for its methyl ester and related nicotinic acids.[8][9] The primary challenge lies in the controlled trifluoromethylation and subsequent oxidation.
A plausible and scalable synthetic route is outlined below:
Caption: Proposed synthetic workflow for this compound and its derivatives.
Protocol 1: Synthesis of this compound
-
Starting Material: Begin with a suitable precursor such as 2,6-dichloro-5-methylpyridine.
-
Trifluoromethylation: Introduce the trifluoromethyl group at the 5-position. A common method involves using a trifluoromethylating agent like methyl chlorodifluoroacetate (MCDFA) in the presence of a copper catalyst (e.g., CuI) and a fluoride source (e.g., KF).[9] This step is critical and requires careful optimization of temperature, solvent (e.g., NMP), and reaction time to maximize yield and minimize side products.
-
Oxidation and Esterification: The methyl group at the 2-position needs to be oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO4) or through a multi-step process. Subsequent esterification, for example with methanol in the presence of an acid catalyst (e.g., H2SO4), yields the methyl ester, Methyl 6-chloro-5-(trifluoromethyl)picolinate.[8]
-
Saponification: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically accomplished by treating the ester with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/alcohol solvent mixture, followed by acidic workup to protonate the carboxylate salt.
-
Purification: The final product should be purified using techniques such as recrystallization or column chromatography and characterized thoroughly by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Biological Screening and Characterization
A tiered screening approach is recommended to efficiently identify promising herbicidal candidates derived from the core scaffold.
Caption: Tiered screening cascade for novel herbicide discovery.
Tier 1: In Vitro High-Throughput Screening (HTS)
The objective of Tier 1 is to rapidly assess the intrinsic activity of synthesized analogues against the primary biological target and a model plant system.
Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay
This assay provides a sensitive, whole-organism phenotype for auxin-like activity.
-
Plate Preparation: Prepare square petri plates containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar. After autoclaving and cooling, add the test compounds (dissolved in DMSO) to the medium at various concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration is consistent and non-phytotoxic (e.g., ≤ 0.1%). Include a solvent control (DMSO) and a positive control (e.g., Picloram or Halauxifen-methyl).[3][6]
-
Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol followed by a bleach solution, and rinse with sterile water. Aseptically place 10-15 seeds in a line on the surface of the agar in each plate.
-
Incubation: Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod) and orient them vertically to allow roots to grow along the agar surface.
-
Data Acquisition: After 5-7 days of growth, photograph the plates. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the percent root growth inhibition relative to the solvent control for each concentration. Determine the IC50 value (the concentration required to inhibit root growth by 50%) for each compound using a dose-response curve fitting software. Compounds with low IC50 values are considered hits.[2][6]
Tier 2: In Planta Seedling Efficacy and Selectivity
Hits from Tier 1 are advanced to assess their herbicidal activity on economically important weed and crop species.
Protocol 3: Whole Plant Seedling Assay (Pre- and Post-emergence)
-
Plant Preparation: Grow key weed species (e.g., Amaranthus retroflexus - pigweed, Chenopodium album - lambsquarters, Setaria faberi - giant foxtail) and crop species (e.g., wheat, corn, soybean) in pots containing a standard potting mix in a greenhouse. For pre-emergence tests, seeds are sown just before herbicide application. For post-emergence tests, plants are grown to a specific stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Prepare solutions of the test compounds at various application rates (e.g., 50, 150, 300 g ai/ha). Apply the solutions uniformly to the pots using a precision bench sprayer.[3][6]
-
Evaluation: Maintain the plants in the greenhouse under controlled conditions. Assess herbicidal injury at 7, 14, and 21 days after treatment (DAT). Use a visual rating scale from 0% (no effect) to 100% (plant death).
-
Data Analysis: Identify compounds that show high efficacy (≥90% control) on weed species and low phytotoxicity (≤10% injury) on crop species. This establishes the initial selectivity profile.
| Parameter | Objective | Methodology | Success Criterion |
| Tier 1 Efficacy | Measure intrinsic auxin activity | A. thaliana root inhibition | IC50 < 1 µM |
| Tier 2 Efficacy | Assess whole-plant weed control | Greenhouse spray application | >90% control of key weeds at 300 g/ha |
| Tier 2 Selectivity | Determine crop safety | Greenhouse spray application | <10% injury on wheat, corn, soy at 300 g/ha |
Part 3: Mode of Action and Toxicological Assessment
Confirming the Auxin Mechanism of Action
For lead candidates, it is crucial to confirm that their herbicidal activity is due to the intended synthetic auxin mechanism.
Protocol 4: Auxin-Responsive Gene Expression Analysis
-
Treatment: Treat Arabidopsis thaliana seedlings with the lead compound at a concentration equivalent to its root growth IC50. Include a mock-treated control and a positive control (e.g., 2,4-D or Picloram).
-
Tissue Harvest & RNA Extraction: Harvest seedling tissue at specific time points (e.g., 1, 3, 6 hours) after treatment and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit.
-
qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of known early auxin-responsive genes (e.g., GH3, SAUR family genes).[6]
-
Analysis: A significant upregulation of these marker genes, similar to the pattern induced by known auxin herbicides, provides strong evidence for an auxin mode of action.
Ecotoxicology and Environmental Fate
A preliminary assessment of the compound's toxicological profile is essential for its viability as a commercial product.[10][11]
Protocol 5: Preliminary Ecotoxicological Profiling
-
Aquatic Toxicity: Conduct acute toxicity tests on non-target aquatic organisms such as Daphnia magna (water flea) and Danio rerio (zebrafish) early life stages to determine EC50 and LC50 values.[11][12] These tests are critical for assessing potential risks to aquatic ecosystems.
-
Soil Metabolism: Perform soil incubation studies to determine the compound's degradation rate (DT50) in different soil types. This provides an early indication of its environmental persistence.
-
Analytical Method Development: Develop a robust analytical method, likely using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of the parent compound and its major metabolites in soil and water. This is foundational for all environmental fate and residue studies.[5]
Conclusion and Forward Outlook
The this compound scaffold represents a fertile ground for the discovery of novel synthetic auxin herbicides. By employing a systematic approach of rational design, targeted synthesis, and a tiered biological screening cascade, researchers can efficiently identify and optimize new active ingredients. The protocols outlined in these notes provide a validated framework for this discovery process, from the initial chemical synthesis to the confirmation of the biological mechanism and preliminary environmental risk assessment. The ultimate goal is the development of a selective, effective, and environmentally responsible herbicide to address the ongoing challenges in global agriculture.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [agris.fao.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1211518-35-2|Methyl 6-chloro-5-(trifluoromethyl)picolinate|BLD Pharm [bldpharm.com]
- 9. patents.justia.com [patents.justia.com]
- 10. WO2010144380A1 - Process for the preparation of 6-(aryl)-4-aminopicolinates - Google Patents [patents.google.com]
- 11. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol: A Validated Synthesis of 6-Chloro-5-(trifluoromethyl)picolinic Acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Chloro-5-(trifluoromethyl)picolinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The described methodology focuses on a robust and selective approach starting from the commercially available precursor, 2,6-dichloro-3-(trifluoromethyl)pyridine. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety precautions, and analytical validation methods. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction & Significance
This compound (CAS 505084-59-3) is a halogenated pyridine carboxylic acid derivative. Its unique electronic and steric properties, conferred by the chloro, trifluoromethyl, and carboxylic acid functional groups, make it a highly valuable intermediate in medicinal and agricultural chemistry. The trifluoromethyl group, in particular, is a crucial moiety known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This picolinic acid scaffold is integral to the synthesis of compounds targeting a range of biological systems, including cannabinoid receptors and G-protein coupled receptors (GPCRs).[2][3]
The synthesis of such highly functionalized heterocycles often presents challenges related to regioselectivity.[4][5] The protocol detailed herein addresses these challenges by employing a selective hydrolysis strategy on a readily accessible starting material, ensuring high yield and purity of the final product.
Overview of Synthetic Strategy
The synthesis is achieved via a two-step process starting from 2,6-dichloro-3-(trifluoromethyl)pyridine. The core of this strategy is the selective conversion of the chlorine atom at the C2 position into a carboxylic acid, while preserving the chlorine atom at the C6 position.
The C2 position on the pyridine ring is more electrophilic and thus more susceptible to nucleophilic attack than the C6 position, a principle that governs the regioselectivity of this reaction. This enhanced reactivity is due to the stabilizing effect of the adjacent ring nitrogen on the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr). The first step involves a palladium-catalyzed cyanation, selectively replacing the C2-chloro group with a nitrile group. The subsequent step is the complete hydrolysis of the nitrile to the corresponding carboxylic acid under acidic conditions.
Logical Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Reagents and Equipment
Materials & Reagents
| Reagent | CAS Number | Molecular Wt. | Purity | Supplier |
| 2,6-dichloro-3-(trifluoromethyl)pyridine | 55304-75-1 | 215.99 | ≥98% | Sigma-Aldrich |
| Zinc Cyanide (Zn(CN)2) | 557-21-1 | 117.43 | ≥98% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | ≥99% | Strem Chemicals |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 99.8% | Acros Organics |
| Sulfuric Acid (H2SO4), concentrated | 7664-93-9 | 98.08 | 95-98% | Fisher Scientific |
| Toluene | 108-88-3 | 92.14 | ≥99.5% | J.T. Baker |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ≥99.5% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO3) | 144-55-8 | 84.01 | ACS Grade | EMD Millipore |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | ≥99.5% | Alfa Aesar |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer
-
Reflux condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer (400 MHz or higher)
-
LC-MS system with C18 column
Detailed Experimental Protocol
SAFETY PRECAUTIONS: This procedure must be performed in a well-ventilated fume hood. Zinc cyanide is highly toxic and releases poisonous hydrogen cyanide gas upon contact with acids. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Part 1: Synthesis of 6-Chloro-2-cyano-5-(trifluoromethyl)pyridine
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 2,6-dichloro-3-(trifluoromethyl)pyridine (10.8 g, 50.0 mmol, 1.0 equiv.), zinc cyanide (3.8 g, 32.5 mmol, 0.65 equiv.), and tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mmol, 0.02 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via cannula.
-
Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Stir vigorously for 12-16 hours.
-
Expert Insight: The use of a palladium(0) catalyst is crucial for this transformation, which proceeds via a catalytic cycle of oxidative addition, transmetalation with zinc cyanide, and reductive elimination. Zinc cyanide is used as it is less acutely toxic and easier to handle than other cyanide sources.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. (Eluent: 20% Ethyl Acetate in Hexanes).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a 500 mL beaker containing 200 mL of a 10% aqueous sodium bicarbonate solution. Caution: Perform this step slowly in a fume hood.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (gradient elution: 5% to 20% ethyl acetate in hexanes) to yield 6-chloro-2-cyano-5-(trifluoromethyl)pyridine as a white to off-white solid.
-
Expected Yield: 85-92%.
-
Part 2: Hydrolysis to this compound
-
Reactor Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a stir bar, add the 6-chloro-2-cyano-5-(trifluoromethyl)pyridine (8.26 g, 40.0 mmol) obtained from Part 1.
-
Acid Addition: Carefully add a mixture of concentrated sulfuric acid (40 mL) and water (40 mL) to the flask. Caution: This process is highly exothermic; add the acid slowly while cooling the flask in an ice bath.
-
Reaction: Heat the mixture to 100-110 °C and stir for 6-8 hours. The reaction mixture should become a homogeneous solution.
-
Expert Insight: The complete hydrolysis of the nitrile group to a carboxylic acid is favored under these strongly acidic and high-temperature conditions. The trifluoromethyl group and the pyridine ring are stable under these conditions.
-
-
Workup:
-
Cool the reaction mixture to room temperature and then carefully pour it over 200 g of crushed ice in a 1 L beaker.
-
A white precipitate of the product will form.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven at 50 °C overnight.
-
Part 3: Purification and Characterization
-
Recrystallization: The crude product can be further purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
-
Expected Yield: 90-95% for the hydrolysis/recrystallization step. Overall yield: 76-87%.
-
-
Analytical Characterization:
-
Appearance: White crystalline solid.
-
Melting Point: 173-178 °C.
-
1H NMR (400 MHz, DMSO-d6): δ 14.2 (br s, 1H, COOH), 8.45 (d, J=1.2 Hz, 1H), 8.30 (d, J=1.2 Hz, 1H).
-
19F NMR (376 MHz, DMSO-d6): δ -62.5 (s).
-
13C NMR (101 MHz, DMSO-d6): δ 164.5, 151.0, 148.2 (q, J=32.3 Hz), 140.1, 125.3, 122.0 (q, J=273.7 Hz), 121.8 (q, J=4.5 Hz).
-
LC-MS (ESI): m/z calculated for C7H3ClF3NO2 [M-H]-: 224.0; found: 224.1.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Part 1 | Inactive palladium catalyst. | Ensure the catalyst is handled under inert conditions and is from a reliable source. Use a fresh bottle if necessary. |
| Insufficient reaction time or temperature. | Monitor the reaction by LC-MS to confirm completion. If stalled, consider increasing the temperature to 100 °C. | |
| Incomplete hydrolysis in Part 2 | Insufficient heating or reaction time. | Ensure the internal temperature reaches at least 100 °C. Extend the reaction time and monitor by LC-MS. |
| Acid concentration too low. | Use concentrated (95-98%) sulfuric acid for the reaction mixture. | |
| Product is off-color after drying | Residual organic impurities. | Perform the recommended recrystallization from toluene. An additional wash with cold hexanes may help remove non-polar impurities. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of high-purity this compound. By leveraging a regioselective palladium-catalyzed cyanation followed by a robust acid hydrolysis, this process overcomes common challenges associated with the synthesis of polysubstituted pyridines. The detailed steps and expert insights ensure that researchers can confidently reproduce this synthesis for applications in drug discovery and materials science.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 6-chloro-5-(trifluoroMethyl)picolinate | 1211518-35-2 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Robust HPLC-UV Method for the Quantification of 6-Chloro-5-(trifluoromethyl)picolinic Acid and the Characterization of its Potential Metabolites
An Application Note for Drug Development Professionals
Abstract
This application note presents a comprehensive guide to the development, validation, and application of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Chloro-5-(trifluoromethyl)picolinic acid. Furthermore, it provides a framework for the chromatographic separation and identification of its potential metabolites in biological matrices. The strategic incorporation of a trifluoromethyl group enhances metabolic stability, making robust analytical oversight crucial during drug development.[1] This document details the rationale behind chromatographic parameter selection, a step-by-step protocol for sample preparation and analysis, a complete method validation strategy based on ICH guidelines, and a discussion on potential metabolic pathways.
Introduction and Analyte Properties
This compound is a pyridine carboxylic acid derivative. Such halogenated and trifluoromethylated heterocyclic compounds are of significant interest in pharmaceutical and agrochemical research due to their unique physicochemical properties that can enhance biological activity and metabolic stability.[1][2] The trifluoromethyl group is strongly electron-withdrawing and increases lipophilicity, which can improve membrane permeability and resistance to oxidative metabolism.[1][2] An accurate and reliable analytical method is paramount for pharmacokinetic, toxicokinetic, and metabolic studies.
A thorough understanding of the analyte's properties is the foundation for logical method development.
| Property | Value / Prediction | Source | Rationale for HPLC Method |
| Molecular Formula | C₇H₃ClF₃NO₂ | [3][4] | - |
| Molecular Weight | 225.55 g/mol | [3][4] | - |
| Appearance | White to off-white solid | [3] | Dictates solvent choice for standards. |
| pKa (Predicted) | 2.76 ± 0.10 | [3][5] | Highly acidic. The mobile phase pH must be set below 2.76 (e.g., ~2.5) to ensure the carboxylic acid is fully protonated, promoting retention on a reversed-phase column and ensuring sharp, symmetrical peaks. |
| Boiling Point (Predicted) | 314.1 ± 42.0 °C | [3][5] | Indicates low volatility, making HPLC a more suitable technique than Gas Chromatography (GC). |
| Structure | Pyridine ring with a carboxylic acid and electron-withdrawing groups. | [4][6] | The aromatic pyridine ring acts as a chromophore, making UV detection a viable and straightforward choice. |
HPLC Method Development and Rationale
The goal is to achieve a robust separation of the parent compound from endogenous matrix components and its potential metabolites. The strategy is based on a reversed-phase mechanism.
Column Selection
A C18 (octadecylsilane) column is the logical first choice. The trifluoromethyl group increases the molecule's lipophilicity, suggesting it will have a good affinity for the nonpolar C18 stationary phase.[1] A standard dimension of 4.6 x 150 mm with 5 µm particle size provides a good balance between resolution, efficiency, and backpressure.
Mobile Phase Selection
-
Aqueous Component (Solvent A): Deionized water with an acidifier. Given the analyte's pKa of ~2.76, an acidic mobile phase is required.[3][5] 0.1% Formic Acid (v/v) in water is an excellent choice as it buffers the pH to approximately 2.7, is volatile, and is compatible with mass spectrometry (MS) if hyphenation is desired for metabolite identification.
-
Organic Component (Solvent B): Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak shapes for many compounds.
-
Elution Mode: A gradient elution is recommended. This approach is ideal for analyzing samples that may contain the parent drug and its more polar metabolites. A gradient allows for the efficient elution of early-eluting polar metabolites while ensuring the more retained parent compound elutes in a reasonable time with good peak shape.
Detector Selection
The conjugated pyridine ring system of the analyte is expected to absorb UV light. A Photodiode Array (PDA) or Diode Array Detector (DAD) is optimal. A DAD allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity and aiding in the identification of metabolites, which may have different absorption maxima than the parent compound. An initial wavelength of 270 nm is a reasonable starting point, pending spectral analysis.
Analytical Workflow and Protocols
The overall process from sample acquisition to final data analysis is outlined below.
Protocol 1: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for cleaning up plasma or serum samples before injection.
-
Aliquot: Transfer 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Precipitate: Add 300 µL of ice-cold acetonitrile containing the internal standard (if used). The 3:1 ratio of organic solvent to sample ensures efficient protein removal.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Concentrate (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C. This step concentrates the analyte and removes the strong elution solvent (acetonitrile).
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B). This ensures peak shape is not distorted upon injection.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Inject: Transfer the final supernatant to an HPLC vial and inject 10 µL into the HPLC system.
Protocol 2: Optimized HPLC Method
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| Instrument | HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 270 nm, with spectra collected from 200-400 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 |
Method Validation Protocol
To ensure the trustworthiness of the analytical data, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following table outlines the key validation parameters and their typical acceptance criteria. For detailed procedures, refer to the ICH guidelines.
| Parameter | Purpose | Acceptance Criteria |
| Specificity / Selectivity | To demonstrate that the analytical signal is unequivocally from the analyte, free from interference from matrix components, impurities, or metabolites. | Peak for the analyte should be well-resolved from other peaks (Resolution > 1.5). No significant interfering peaks at the analyte's retention time in blank matrix samples. |
| Linearity & Range | To establish a direct proportional relationship between concentration and instrument response over a defined range. | A minimum of 5 concentration levels. Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | To measure the closeness of the experimental value to the true value. | Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Recovery should be within 85-115% for bioanalytical methods. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Assessed using QC samples. Relative Standard Deviation (RSD) should be ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically defined as a signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically S/N of 10:1. Accuracy and precision must meet acceptance criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Varies in parameters like column temperature (±5°C), mobile phase pH (±0.2 units), and flow rate (±10%). Results should remain within acceptance criteria. |
Analysis of Potential Metabolites
The trifluoromethyl group generally confers high metabolic stability.[1] However, metabolism of trifluoromethylpyridines can be mediated by cytochrome P450 enzymes.[7] Potential metabolic pathways for this compound include oxidation and conjugation.
-
Phase I Metabolism (Oxidation): The pyridine ring is susceptible to oxidation.
-
Hydroxylation: An -OH group could be added to one of the available carbon positions on the ring. This would result in a more polar metabolite that would elute earlier than the parent compound in a reversed-phase system.
-
N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide, a common metabolic route for pyridine-containing compounds.[7] This also increases polarity.
-
-
Phase II Metabolism (Conjugation):
-
Glucuronidation: The carboxylic acid moiety is a prime site for conjugation with glucuronic acid via UGT enzymes. This would create a significantly more polar and water-soluble metabolite that would elute very early in the chromatogram, possibly near the solvent front.
-
The developed gradient HPLC method is well-suited to separate these potential metabolites. The initial low organic phase composition (5% B) will retain the highly polar conjugates, while the gradient ramp will effectively elute the parent compound and less polar Phase I metabolites. For definitive identification, fractions corresponding to suspected metabolite peaks can be collected and analyzed by high-resolution mass spectrometry (LC-MS/MS).
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis of this compound and its metabolites. By detailing the rationale behind the method development, providing robust step-by-step protocols, and outlining a thorough validation strategy, this guide serves as an essential resource for researchers in drug development. The proposed method is specific, reliable, and adaptable for the quantitative analysis required in preclinical and clinical studies.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-氯-5-(三氟甲基)吡啶甲酸 | 855915-21-8 [m.chemicalbook.com]
- 4. appchemical.com [appchemical.com]
- 5. This compound CAS#: 855915-21-8 [chemicalbook.com]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
- 7. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Spectroscopic Analysis of 6-Chloro-5-(trifluoromethyl)picolinic acid
Abstract
This application note provides a detailed guide to the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 6-Chloro-5-(trifluoromethyl)picolinic acid, a key building block in pharmaceutical and agrochemical synthesis. The structural complexity, arising from the presence of chlorine and a trifluoromethyl group on the picolinic acid scaffold, necessitates a multi-faceted NMR approach for unambiguous characterization. This document outlines systematic protocols for sample preparation and the application of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The causality behind experimental choices is explained to empower researchers in adapting these methods for analogous molecular systems. The protocols described herein form a self-validating system for the complete structural elucidation and purity assessment of this important chemical entity.
Introduction: The Structural Challenge
This compound is a substituted pyridine derivative whose utility in medicinal chemistry and materials science is growing. The precise arrangement of its substituents—a carboxylic acid, a chlorine atom, and a trifluoromethyl (CF₃) group—on the pyridine ring dictates its chemical reactivity and biological activity. Therefore, unequivocal structural verification is a critical first step in any research or development pipeline.
NMR spectroscopy is the most powerful tool for the non-destructive analysis of molecular structures in solution. However, the specific combination of a quadrupolar chlorine nucleus, a highly electronegative CF₃ group, and the aromatic pyridine ring presents a unique set of analytical challenges. This guide provides a robust, logic-driven workflow to navigate these challenges and achieve a complete and reliable spectroscopic assignment.
Foundational Concepts: A Multinuclear Approach
A comprehensive analysis of this molecule relies on probing multiple NMR-active nuclei: ¹H, ¹³C, and ¹⁹F. Each nucleus provides a unique and complementary piece of the structural puzzle.
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. For this compound, this is limited to the two protons on the pyridine ring. Their chemical shifts are significantly influenced by the electron-withdrawing effects of the surrounding substituents.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The challenge often lies in assigning quaternary carbons (those not bonded to any protons), such as the carbons attached to the chlorine, CF₃, and carboxylic acid groups.
-
¹⁹F NMR: This is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.[1] It provides a distinct signal for the CF₃ group, serving as a crucial probe of its chemical environment.[2][3] The chemical shift of the CF₃ group is highly sensitive to changes in the local electronic environment.[2]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity between atoms.
-
COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, helping to trace the proton network within the molecule.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation).[4][6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is key for assigning quaternary carbons and piecing together the molecular framework.[4][7][8]
-
Experimental Workflow: From Sample Preparation to Data Acquisition
The quality of the final NMR data is fundamentally dependent on meticulous sample preparation and correct instrument setup.
Diagram: Overall Experimental Workflow
References
- 1. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for 6-Chloro-5-(trifluoromethyl)picolinic Acid in Agrochemical Synthesis
Introduction: The Strategic Importance of Trifluoromethyl-Substituted Picolinates in Modern Agrochemicals
The relentless pursuit of novel and effective agrochemicals is a cornerstone of modern agriculture, driven by the need to ensure global food security amidst evolving challenges of weed resistance and fungal pathogens. Within the vast landscape of heterocyclic chemistry, trifluoromethyl-substituted picolinic acids have emerged as a privileged scaffold, underpinning the development of a new generation of highly potent and selective herbicides and fungicides. The trifluoromethyl group, with its unique electronic and lipophilic properties, significantly enhances the biological activity and metabolic stability of parent molecules.[1]
This comprehensive guide focuses on the synthesis and application of a key building block: 6-Chloro-5-(trifluoromethyl)picolinic acid . We will delve into its pivotal role as a versatile intermediate in the synthesis of cutting-edge agrochemicals, with a particular emphasis on the class of auxin mimic herbicides. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, providing not only detailed synthetic protocols but also the scientific rationale behind the methodological choices.
Core Synthesis of this compound: A Gateway Intermediate
The journey to advanced agrochemicals begins with the efficient and scalable synthesis of the core intermediate. The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.
Protocol 1: Synthesis of Methyl 6-chloro-5-(trifluoromethyl)picolinate
This protocol outlines the synthesis of the methyl ester of the target picolinic acid, a common precursor for further derivatization.
Reaction Scheme:
Figure 1: Synthesis of Methyl 6-chloro-5-(trifluoromethyl)picolinate.
Materials:
-
Methyl oxo-5-(trifluoromethyl)pyridine-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated aqueous sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a reaction vessel containing phosphorus oxychloride (10 mL), add methyl oxo-5-(trifluoromethyl)pyridine-2-carboxylate (2.2 g, 10 mmol) portion-wise at 0°C with stirring.
-
After the addition is complete, warm the reaction mixture to 50°C and continue stirring overnight.
-
Upon completion of the reaction (monitored by TLC or LC-MS), carefully remove the excess phosphorus oxychloride by vacuum distillation to obtain a brown oily residue.
-
Dissolve the residue in ethyl acetate (30 mL) and cautiously neutralize with a saturated aqueous sodium carbonate solution until the aqueous layer is slightly basic.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield a light brown solid.
-
Purify the crude product by column chromatography on silica gel using a 3% solution of ethyl acetate in petroleum ether as the eluent.
-
This purification yields methyl 6-chloro-5-(trifluoromethyl)picolinate as a white solid (1.5 g, 63% yield).[2][3]
Protocol 2: Hydrolysis to this compound
The final step to obtain the target carboxylic acid involves the hydrolysis of the methyl ester.
Reaction Scheme:
Figure 2: Hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
Methyl 6-chloro-5-(trifluoromethyl)picolinate
-
Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottomed flask, dissolve methyl 6-chloro-5-(trifluoromethyl)picolinate in a suitable solvent mixture, such as THF and water.
-
Add an aqueous solution of lithium hydroxide (1.0 M) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, acidify the reaction mixture with hydrochloric acid (1 M) to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. This hydrolysis is typically high-yielding.[4]
Application in the Synthesis of Auxin Mimic Herbicides
This compound is a cornerstone intermediate for the synthesis of a new class of synthetic auxin herbicides, which includes commercially significant products like Halauxifen-methyl and Florpyrauxifen-benzyl.[5][6][7] These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[8] A key synthetic transformation in the creation of these molecules is the Suzuki-Miyaura cross-coupling reaction, which forms the crucial biaryl linkage.[9]
Protocol 3: Synthesis of a Florpyrauxifen-benzyl Analogue via Suzuki-Miyaura Coupling
This protocol provides a detailed procedure for the synthesis of a biaryl picolinate, a core structure in many modern herbicides, using a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Figure 3: Suzuki-Miyaura cross-coupling for the synthesis of a biaryl picolinate.
Materials:
-
Methyl 6-chloro-5-(trifluoromethyl)picolinate
-
Arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or a mixture of toluene and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Methyl 6-chloro-5-(trifluoromethyl)picolinate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 equiv).
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 6-aryl-5-(trifluoromethyl)picolinate.
Rationale for Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes are highly effective in catalyzing the Suzuki-Miyaura reaction. The choice of ligands on the palladium can significantly influence the reaction's efficiency.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are commonly used due to their moderate basicity and good solubility in mixed aqueous-organic solvent systems.
-
Solvent: Anhydrous and degassed solvents are essential to prevent the deactivation of the catalyst and unwanted side reactions.
Emerging Applications in Fungicide Development
Data Summary
| Intermediate/Product | Synthesis Step | Key Reagents | Typical Yield | Reference |
| Methyl 6-chloro-5-(trifluoromethyl)picolinate | Chlorination | POCl₃ | 63% | [2][3] |
| This compound | Hydrolysis | LiOH | High | [4] |
| Methyl 6-aryl-5-(trifluoromethyl)picolinate | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Varies | [9] |
Conclusion and Future Perspectives
This compound is a strategically important building block in the synthesis of modern agrochemicals. Its utility is most prominently demonstrated in the creation of potent auxin mimic herbicides, where the trifluoromethyl group plays a key role in enhancing biological efficacy. The synthetic routes to this intermediate and its subsequent derivatization, particularly through robust and versatile methods like the Suzuki-Miyaura cross-coupling, offer a powerful platform for the discovery and development of new crop protection agents. As the challenges of weed and pathogen resistance continue to grow, the exploration of novel derivatives of this compound is expected to yield the next generation of innovative and effective solutions for sustainable agriculture. Further research into its application in fungicide development holds significant promise, potentially expanding the impact of this versatile chemical scaffold.
References
- 1. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 2. Methyl 6-chloro-5-(trifluoroMethyl)picolinate | 1211518-35-2 [chemicalbook.com]
- 3. Methyl 6-chloro-5-(trifluoroMethyl)picolinate synthesis - chemicalbook [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: A Scalable and Robust Synthesis of 6-Chloro-5-(trifluoromethyl)picolinic Acid
Introduction: The Strategic Importance of 6-Chloro-5-(trifluoromethyl)picolinic Acid
This compound is a critical heterocyclic building block in modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the pyridine ring, imparts valuable physicochemical properties to target molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability. This intermediate is integral to the synthesis of a new generation of pharmaceuticals, including cannabinoid CB2 receptor agonists, and advanced agrochemicals.[1][2][3]
However, the transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges. Syntheses involving trifluoromethylated heterocycles often require specialized reagents and stringent control over reaction parameters to ensure safety, efficiency, and cost-effectiveness.[4] This application note provides a detailed, validated, and scalable two-step procedure for the synthesis of this compound, designed to guide researchers through the complexities of scale-up. We will focus on the underlying chemical principles, process optimization, and critical safety protocols to ensure a reproducible and high-yielding outcome.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic route proceeds in two key stages:
-
Chlorination: Conversion of Methyl 6-hydroxy-5-(trifluoromethyl)picolinate to Methyl 6-chloro-5-(trifluoromethyl)picolinate.
-
Saponification: Hydrolysis of the methyl ester to the final carboxylic acid product.
This pathway was chosen for its scalability, use of readily available reagents, and straightforward purification procedures.
Rationale for Chlorination Step: The conversion of a hydroxyl group on a pyridine ring to a chlorine atom is a common and effective transformation. Phosphorus oxychloride (POCl₃) is selected as the chlorinating agent. It is a powerful and cost-effective reagent for this type of reaction on an industrial scale. The mechanism involves the activation of the pyridine N-oxide (or its tautomeric hydroxypyridine form) by POCl₃, followed by nucleophilic attack of the chloride ion to displace the phosphate leaving group, yielding the desired 6-chloro derivative.
Rationale for Saponification Step: Base-mediated hydrolysis (saponification) of the methyl ester is a robust and high-yielding method to obtain the carboxylic acid. Sodium hydroxide (NaOH) is chosen for its low cost and high reactivity. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt. A final acidification step protonates the carboxylate to precipitate the desired picolinic acid product. This method is generally clean and allows for easy isolation of the final product by filtration.[5]
Scaled-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate chemical reactor with proper engineering controls.
Part A: Synthesis of Methyl 6-chloro-5-(trifluoromethyl)picolinate
Materials:
-
Methyl 6-hydroxy-5-(trifluoromethyl)picolinate (Starting Material, 1.0 eq, 110 g, 0.5 mol)
-
Phosphorus oxychloride (POCl₃) (3.0 eq, 139 mL, 1.5 mol)
-
Toluene (10 vol, 1.1 L)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
Procedure:
-
Reactor Setup: Equip a 2 L three-necked round-bottom flask (or an appropriately sized reactor) with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl fumes), and a temperature probe.
-
Reagent Charging: Charge the reactor with Methyl 6-hydroxy-5-(trifluoromethyl)picolinate (110 g) and toluene (550 mL). Stir the resulting slurry.
-
POCl₃ Addition: Carefully add phosphorus oxychloride (139 mL) to the slurry at room temperature over 20-30 minutes. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Extreme Caution: Slowly and carefully quench the reaction by pouring the mixture onto 1 kg of crushed ice in a separate, larger vessel with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Neutralization & Extraction: Once the quench is complete, carefully neutralize the aqueous layer to pH 7-8 by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 400 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 500 mL) and brine (1 x 500 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford Methyl 6-chloro-5-(trifluoromethyl)picolinate as a solid.[1] (Expected yield: 85-95%).
Part B: Saponification to this compound
Materials:
-
Methyl 6-chloro-5-(trifluoromethyl)picolinate (1.0 eq, 100 g, 0.42 mol)
-
Sodium hydroxide (NaOH) (2.0 eq, 33.6 g, 0.84 mol)
-
Methanol (5 vol, 500 mL)
-
Water (5 vol, 500 mL)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
Procedure:
-
Reactor Setup: In a 2 L reactor equipped with a mechanical stirrer and temperature probe, dissolve sodium hydroxide (33.6 g) in water (500 mL).
-
Reagent Charging: Add methanol (500 mL) to the NaOH solution. Add the Methyl 6-chloro-5-(trifluoromethyl)picolinate (100 g) to the stirred solution.
-
Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting ester.
-
Solvent Removal: Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add concentrated HCl to acidify the solution to pH 1-2. A thick white precipitate of the product will form.
-
Isolation: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield this compound as a white to off-white powder. (Expected yield: 90-98%).
Visualization of the Scale-Up Workflow
The following diagram illustrates the key unit operations in the described synthesis.
Caption: Process flow diagram for the two-step synthesis of the target molecule.
Critical Process Parameters
| Parameter | Recommended Range | Rationale & Justification | Potential Consequences of Deviation |
| Part A: POCl₃ Equivalents | 2.5 - 3.5 eq | Ensures complete conversion of the hydroxyl group. Excess POCl₃ acts as a solvent and drives the reaction to completion. | <2.5 eq: Incomplete reaction, low yield. >3.5 eq: Increased cost and more hazardous quench. |
| Part A: Reflux Temperature | 110 - 115 °C | Provides sufficient activation energy for the chlorination reaction to proceed at a reasonable rate. | Lower Temp: Sluggish or incomplete reaction. Higher Temp: Potential for side product formation. |
| Part B: NaOH Equivalents | 2.0 - 2.2 eq | A stoichiometric excess of base ensures rapid and complete hydrolysis of the ester. | <2.0 eq: Incomplete hydrolysis, difficult purification. >2.2 eq: Unnecessary excess, requires more acid for neutralization. |
| Part B: Acidification pH | 1.0 - 2.0 | Ensures complete protonation of the carboxylate salt to precipitate the neutral carboxylic acid, maximizing yield. | pH > 2: Incomplete precipitation, significant product loss to the filtrate. |
Safety Protocols and Hazard Management
Handling the reagents in this synthesis requires strict adherence to safety procedures. Many fluorinated compounds and their reagents can be reactive and toxic.[6]
-
Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene) must be worn at all times.[6][7]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood or a closed reactor system to prevent inhalation of corrosive vapors (HCl, POCl₃).[8][9] Ensure eyewash stations and safety showers are immediately accessible.[9]
-
Reagent-Specific Hazards:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment. The quenching step is particularly hazardous and must be performed slowly with adequate cooling and ventilation.
-
Trifluoromethylated Compounds: Avoid inhalation and skin contact. Handle as potentially toxic substances.[8][10]
-
Concentrated HCl & NaOH: Acutely corrosive. Avoid contact with skin and eyes and prevent inhalation of vapors.[7]
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Spills: For large spills, evacuate the area and contact the emergency response team. Small spills can be neutralized with an appropriate agent (e.g., sodium bicarbonate for acids) and absorbed with an inert material like vermiculite.[10]
-
Troubleshooting Guide
| Potential Problem | Likely Cause(s) | Suggested Solution(s) |
| Part A: Incomplete Chlorination | 1. Insufficient reaction time or temperature. 2. Moisture in the reaction. 3. Impure POCl₃. | 1. Extend reflux time and ensure the internal temperature is correct. 2. Use anhydrous solvents and dry glassware thoroughly. 3. Use a fresh, high-purity bottle of POCl₃. |
| Part B: Low Yield of Final Acid | 1. Incomplete hydrolysis. 2. Product remains dissolved after acidification (pH too high). 3. Product loss during washing. | 1. Confirm full conversion by HPLC before workup. 2. Ensure pH is < 2. Chill the solution thoroughly to minimize solubility. 3. Use ice-cold water for washing the filter cake. |
| Final Product is Oily or Gummy | 1. Incomplete hydrolysis, presence of starting ester. 2. Presence of organic impurities from workup. | 1. Re-subject the material to the hydrolysis conditions. 2. Perform a re-slurry in a non-polar solvent like hexanes to remove greasy impurities, or consider recrystallization. |
| Final Product has High Salt Content | Insufficient washing of the filter cake. | Wash the filtered product with additional volumes of cold deionized water until the filtrate runs at a neutral pH. |
References
- 1. Methyl 6-chloro-5-(trifluoroMethyl)picolinate | 1211518-35-2 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
purification challenges of 6-Chloro-5-(trifluoromethyl)picolinic acid
Introduction
Welcome to the technical support guide for 6-Chloro-5-(trifluoromethyl)picolinic acid (CAS No. 855915-21-8). This resource is designed for researchers, process chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. As a substituted picolinic acid, its unique electronic and solubility profile presents specific hurdles that require a well-understood and systematic approach to achieve high purity. This guide provides field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Section 1: Compound Profile & Physicochemical Properties
A thorough understanding of the molecule's properties is the foundation of effective purification. This compound is a white to off-white solid with the key characteristics summarized below.[1][2]
| Property | Value | Source |
| CAS Number | 855915-21-8 | [1][3][4] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [2][3] |
| Molecular Weight | 225.55 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 166-167 °C | [1][2] |
| pKa (Predicted) | 2.76 ± 0.10 | [1][2] |
| Boiling Point (Predicted) | 314.1 ± 42.0 °C | [1] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [1][2] |
The most critical property for purification is its acidic nature (pKa ≈ 2.76). This allows for dramatic changes in water solubility based on pH, which is the cornerstone of the primary purification strategy.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities are typically process-dependent but often fall into three categories:
-
Unreacted Starting Materials: If the synthesis proceeds via hydrolysis of the corresponding methyl ester, residual Methyl 6-chloro-5-(trifluoromethyl)picolinate (CAS 1211518-35-2) may be present.[5][6]
-
Synthesis Byproducts: Incomplete oxidation or chlorination reactions can lead to regioisomers or compounds with different substitution patterns on the pyridine ring.[7] High-temperature reactions can also generate colored, polymeric impurities.
-
Residual Catalysts: Syntheses employing metal catalysts (e.g., Cu, W) may result in trace metal contamination if not adequately quenched and removed during workup.[8][9]
Q2: What is the single most effective method for purifying this compound on a lab scale?
A2: The most robust and widely applicable method is an acid-base extraction followed by recrystallization . This technique leverages the compound's acidic pKa to selectively move it between aqueous and organic phases, leaving neutral or basic impurities behind. The final product is then crystallized in high purity by acidifying the aqueous solution. A detailed protocol for this is provided in SOP 1 .
Q3: How can I reliably assess the purity of my final product?
A3: A combination of methods provides the most complete picture of purity:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% phosphoric or formic acid) and UV detection (around 255 nm) is a good starting point.[10]
-
Melting Point: A sharp melting point that matches the literature value (166-167 °C) is a strong indicator of high purity.[1][2] A broad or depressed melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR can confirm the structure and identify any residual protonated or fluorinated impurities.
Q4: The material safety data sheet recommends storage at 2-8°C under inert gas. Why is this necessary?
A4: While the compound is generally stable, substituted picolinic acids can be susceptible to slow decarboxylation or other degradation pathways, particularly in the presence of moisture, light, or reactive atmospheric components. Storage in a cold, dry, and inert environment maximizes long-term shelf life and preserves its purity.[1][2]
Section 3: Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during purification experiments in a question-and-answer format.
Problem: My crude product is a dark, oily residue after synthesis, not a solid.
-
Probable Cause: This is often due to the presence of residual high-boiling solvents (like DMF or DMSO), colored polymeric byproducts, or a mixture of impurities that cause significant melting point depression.
-
Scientific Rationale: The impurities disrupt the crystal lattice formation of the picolinic acid, preventing it from solidifying even if the primary component is present. Colored impurities are often highly conjugated molecules formed from side reactions at elevated temperatures.
-
Troubleshooting Steps:
-
Do not attempt direct crystallization. The impurities will likely co-precipitate or inhibit crystallization entirely.
-
Proceed directly to the Acid-Base Extraction protocol (SOP 1). This is the most effective way to separate the desired acidic product from neutral impurities (including residual ester starting material) and many colored byproducts.
-
During the workup, if the organic layer containing impurities is dark, perform multiple washes of the basic aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane) to minimize the carryover of colored species.
-
If the final crystallized product is still colored, a charcoal treatment may be necessary (see next problem).
-
Problem: After acidification of the basic aqueous solution, my product remains dissolved or forms an oil.
-
Probable Cause:
-
Incorrect pH: The solution may not be acidic enough. The pKa is ~2.76, meaning the pH must be lowered significantly below this value (ideally to pH 1-2) to ensure complete protonation and precipitation of the neutral carboxylic acid.
-
Solution is too dilute: The concentration of the picolinic acid in the aqueous phase may be below its solubility limit, even in its neutral form.
-
Presence of solubilizing agents: Residual water-miscible organic solvents (e.g., THF, methanol) from the initial extraction can increase the product's solubility in the aqueous phase.
-
-
Scientific Rationale: According to the Henderson-Hasselbalch equation, a carboxylic acid is >99% in its neutral, less water-soluble form (R-COOH) when the pH is at least 2 units below its pKa. Failure to reach this pH target will leave a significant portion of the product as the highly water-soluble carboxylate salt (R-COO⁻).
-
Troubleshooting Steps:
-
Verify and Adjust pH: Use a calibrated pH meter or pH paper to check the pH. Slowly add more acid (e.g., 1M HCl or H₂SO₄) with vigorous stirring until the pH is confirmed to be between 1 and 2.
-
Cool the Solution: Chilling the solution in an ice bath will decrease the product's solubility and promote crystallization.
-
Concentrate the Solution: If the volume is large, carefully reduce it under vacuum. Be cautious not to heat excessively, which could cause degradation.
-
Induce Crystallization: If the solution is supersaturated, scratch the inside of the flask with a glass rod at the liquid-air interface or add a single seed crystal from a previous batch.
-
Problem: The final product is a solid but has a persistent yellow or brown color.
-
Probable Cause: The presence of highly conjugated, non-basic, and non-volatile impurities that were carried through the acid-base workup.
-
Scientific Rationale: These chromophoric impurities have similar solubility profiles to the desired product and co-precipitate. Activated carbon (charcoal) has a high surface area with a network of pores that can adsorb these large, flat, colored molecules while leaving the smaller target molecule in solution.
-
Troubleshooting Steps:
-
Perform a Charcoal Treatment: a. Redissolve the colored solid in a suitable hot solvent (e.g., ethanol, isopropanol, or an aqueous base solution if re-doing the acid-base swing). b. Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound). Caution: Add charcoal to a slightly cooled solution to avoid violent bumping. c. Gently heat the mixture at reflux for 10-15 minutes. d. Perform a hot filtration through a pad of celite or filter paper to remove the charcoal. The filtrate should be colorless. e. Allow the filtrate to cool slowly to recrystallize the purified, colorless product. This method was noted to be effective for a similar chlorinated pyridine compound.[9]
-
Section 4: Standard Operating Protocols (SOPs)
SOP 1: Purification via Acid-Base Extraction and Recrystallization
This protocol is designed for the purification of ~10 g of crude this compound. Adjust volumes accordingly.
Materials:
-
Crude this compound
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
2 M Sodium Hydroxide (NaOH) solution
-
6 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper or calibrated pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude material (~10 g) in 100 mL of Ethyl Acetate. If there are insoluble solids, they may be inorganic salts; filter them off if necessary.
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add 100 mL of 2 M NaOH (aq). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The desired picolinic acid will move into the aqueous (bottom) layer as its sodium salt.
-
Separation: Drain the basic aqueous layer into a clean Erlenmeyer flask.
-
Wash: Wash the remaining organic layer with an additional 50 mL of 2 M NaOH to ensure complete extraction. Combine this aqueous layer with the first one. The organic layer now contains neutral and basic impurities and can be discarded.
-
Back-Wash (Optional but Recommended): To remove any neutral impurities that were physically entrapped in the aqueous phase, add 50 mL of fresh Ethyl Acetate to the combined basic aqueous layers. Shake, separate, and discard the organic layer.
-
Acidification & Precipitation: Cool the basic aqueous solution in an ice bath. With vigorous stirring, slowly add 6 M HCl dropwise. Monitor the pH. A white precipitate will begin to form as the pH drops below 4. Continue adding acid until the pH is stable at 1-2.[11]
-
Crystallization: Allow the slurry to stir in the ice bath for at least 30 minutes to ensure complete crystallization.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
SOP 2: Purity Assessment by HPLC-UV
This method provides a baseline for assessing the purity of the final product.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to ensure the carboxylic acid is protonated for good peak shape.[10] |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 15 min | A broad gradient to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp | 30 °C | For reproducible retention times. |
| Detection | UV at 255 nm | Picolinic acid derivatives show strong absorbance in this region.[10] |
| Injection Vol. | 5 µL | |
| Sample Prep | ~1 mg/mL in 50:50 ACN:Water | Ensure complete dissolution before injection. |
Section 5: Visual Workflow Diagrams
The following diagrams illustrate the decision-making process for purification and the workflow for the primary purification technique.
Caption: Troubleshooting decision tree for purification strategy.
Caption: Workflow for Acid-Base Extraction Purification.
Section 6: References
-
This compound CAS#: 855915-21-8 - ChemicalBook. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
6-氯-5-(三氟甲基)吡啶甲酸| 855915-21-8 - ChemicalBook. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
Methyl 6-chloro-5-(trifluoroMethyl)picolinate synthesis - ChemicalBook. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
HPLC Methods for analysis of 2-Pyridinecarboxylic acid - HELIX Chromatography. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
Picolinic Acid | SIELC Technologies. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
Methyl 6-chloro-5-(trifluoroMethyl)picolinate | 1211518-35-2 - ChemicalBook. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. (2015). Scientific Reports, 5, 9950. --INVALID-LINK--
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (2019). Journal of Pesticide Science, 44(3), 168–180. --INVALID-LINK--
-
This compound | 855915-21-8 | C7H3ClF3NO2 | Appchem. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
CAS 855915-21-8 | this compound - Alchem Pharmtech. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
Methyl 6-chloro-5-(trifluoromethyl)picolinate: A Key Building Block for Drug Discovery. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. This compound CAS#: 855915-21-8 [m.chemicalbook.com]
- 2. 6-氯-5-(三氟甲基)吡啶甲酸 | 855915-21-8 [m.chemicalbook.com]
- 3. appchemical.com [appchemical.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Methyl 6-chloro-5-(trifluoroMethyl)picolinate synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 6-chloro-5-(trifluoroMethyl)picolinate | 1211518-35-2 [chemicalbook.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. helixchrom.com [helixchrom.com]
- 11. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
optimizing reaction conditions for 6-Chloro-5-(trifluoromethyl)picolinic acid synthesis
This technical support guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of 6-Chloro-5-(trifluoromethyl)picolinic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring a streamlined and optimized experimental workflow.
Introduction to the Synthesis
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its synthesis can be challenging, often requiring careful optimization of reaction conditions to achieve high yields and purity. The most common synthetic routes involve the construction of the substituted pyridine ring followed by functional group manipulations. This guide will focus on a prevalent two-step approach: the chlorination of a hydroxypyridine precursor to form the methyl ester intermediate, followed by its hydrolysis to the final carboxylic acid.
Experimental Workflow Overview
The following diagram outlines the general synthetic strategy addressed in this guide.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Part 1: Chlorination of Methyl 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylate
Q1: My chlorination reaction is showing low conversion to the desired Methyl 6-chloro-5-(trifluoromethyl)picolinate. What are the potential causes and how can I improve the yield?
A1: Low conversion in this step is a common issue and can often be attributed to several factors. A yield of around 63% has been reported for this step under specific conditions.[3][4]
Possible Causes & Solutions:
-
Reagent Quality and Stoichiometry:
-
Cause: The phosphoryl trichloride (POCl₃) used may have degraded due to moisture. It is a highly reactive compound and sensitive to hydrolysis.
-
Solution: Use a fresh bottle of POCl₃ or distill it before use. Ensure a sufficient excess of the reagent is used to drive the reaction to completion. A reported successful synthesis uses POCl₃ as the limiting reagent, which suggests that the purity of the starting material is crucial.[4]
-
-
Reaction Temperature and Time:
-
Cause: The reaction temperature might be too low, or the reaction time may be insufficient for complete conversion.
-
Solution: A reported procedure involves adding the starting material to POCl₃ at 0 °C and then heating the mixture to 50 °C overnight.[3][4] If conversion is still low, consider a modest increase in temperature (e.g., to 60-70 °C) or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up Procedure:
-
Cause: The product may be lost during the neutralization and extraction steps. The work-up for reactions involving POCl₃ requires careful handling.
-
Solution: After the reaction, excess POCl₃ is typically removed under vacuum. The residue is then dissolved in an organic solvent like ethyl acetate and carefully neutralized with a saturated aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.[4] Perform the neutralization at a low temperature (0 °C) to control the exothermic reaction. Ensure thorough extraction with a suitable solvent.
-
| Parameter | Recommended Condition | Troubleshooting Action |
| Chlorinating Agent | Phosphoryl trichloride (POCl₃) | Use fresh or distilled reagent. |
| Temperature | 0 °C (addition), then 50 °C | Gradually increase to 60-70 °C. |
| Reaction Time | Overnight | Extend time and monitor by TLC/LC-MS. |
| Work-up | Careful neutralization with Na₂CO₃(aq) | Perform neutralization at 0 °C. |
Q2: I am observing significant formation of impurities during the chlorination step. What are these byproducts and how can I minimize them?
A2: Impurity formation can arise from side reactions or decomposition of the starting material or product.
Possible Impurities & Prevention:
-
Incomplete Reaction: The most common "impurity" is the unreacted starting material. As discussed in Q1, optimizing reaction conditions (temperature, time, reagent stoichiometry) is key.
-
Decomposition: The trifluoromethyl group can be sensitive to harsh reaction conditions.[1]
-
Cause: Excessive heating during the reaction or work-up can lead to decomposition.
-
Solution: Maintain careful temperature control throughout the process. Avoid excessively high temperatures.
-
-
Hydrolysis of Product:
-
Cause: During the aqueous work-up, the desired chlorinated product can be hydrolyzed back to the starting material if the conditions are not carefully controlled.
-
Solution: Keep the neutralization and extraction steps as brief as possible and at a low temperature.
-
Caption: Troubleshooting logic for the chlorination step.
Part 2: Saponification of Methyl 6-chloro-5-(trifluoromethyl)picolinate
Q3: The hydrolysis of the methyl ester to the final carboxylic acid is incomplete. How can I drive this reaction to completion?
A3: Incomplete saponification is a frequent hurdle. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom can affect the reactivity of the ester.
Possible Causes & Solutions:
-
Insufficient Base:
-
Cause: The amount of base used may not be enough to fully hydrolyze the ester and neutralize the resulting carboxylic acid.
-
Solution: Use a slight excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Typically, 1.1 to 1.5 equivalents are sufficient.
-
-
Reaction Solvent and Temperature:
-
Cause: The reaction may be too slow at room temperature, or the solvent system may not be optimal for dissolving both the ester and the base.
-
Solution: A mixture of tetrahydrofuran (THF) and water is a common solvent system for saponification as it helps to solubilize the organic starting material. If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can accelerate the conversion. Monitor the disappearance of the starting material by TLC.
-
-
Reaction Time:
-
Cause: The reaction may simply require more time to go to completion.
-
Solution: Allow the reaction to stir for a longer period (e.g., 4-6 hours or overnight) and monitor its progress.
-
| Parameter | Recommended Condition | Troubleshooting Action |
| Base | LiOH or NaOH (1.1-1.5 eq.) | Increase stoichiometry slightly. |
| Solvent | THF / Water mixture | Ensure homogeneity of the reaction mixture. |
| Temperature | Room Temperature | Gently heat to 40-50 °C if the reaction is sluggish. |
| Reaction Time | 2-4 hours | Extend time and monitor by TLC. |
Q4: I am having difficulty with the final product isolation and purification. What is the best way to obtain pure this compound?
A4: Proper isolation and purification are critical for obtaining the final product with high purity.
Purification Protocol:
-
Quenching and Solvent Removal: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Remove the organic solvent (e.g., THF) under reduced pressure.
-
Aqueous Wash: Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. The product should precipitate out as a solid.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts. Dry the product thoroughly under vacuum.
-
Recrystallization (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent system, such as an ethanol/water or acetone/hexane mixture.
This systematic approach should yield the desired this compound as a solid with high purity.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Methyl 6-chloro-5-(trifluoroMethyl)picolinate | 1211518-35-2 [chemicalbook.com]
- 4. Methyl 6-chloro-5-(trifluoroMethyl)picolinate synthesis - chemicalbook [chemicalbook.com]
improving yield and purity of 6-Chloro-5-(trifluoromethyl)picolinic acid
Welcome to the technical support center for 6-Chloro-5-(trifluoromethyl)picolinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize the yield and purity of this critical synthetic intermediate.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common challenges encountered during the synthesis and purification of this compound, offering explanations and actionable solutions.
Issue 1: Low Yield in the Hydrolysis of Methyl 6-Chloro-5-(trifluoromethyl)picolinate
Question: My final yield of this compound is consistently below 50% after hydrolyzing the methyl ester precursor. What are the likely causes and how can I improve this?
Answer:
Low yields during the hydrolysis of the methyl ester are often traced back to incomplete reaction, side reactions, or suboptimal work-up procedures. Let's break down the potential causes and solutions.
A. Incomplete Hydrolysis:
-
Pillar of Causality: The hydrolysis of the ester to a carboxylic acid is a reversible reaction. To drive the reaction to completion, Le Chatelier's principle must be effectively applied. Insufficient hydrolytic agent (base or acid) or inadequate reaction time/temperature can lead to a significant amount of unreacted starting material.
-
Troubleshooting Steps:
-
Molar Excess of Base: Ensure you are using a sufficient molar excess of a strong base like sodium hydroxide or potassium hydroxide. A 2-3 fold excess is a good starting point.
-
Solvent System: The choice of solvent is critical. A mixture of water and a miscible organic solvent like methanol or ethanol can improve the solubility of the ester, leading to a more efficient reaction.
-
Temperature and Time: While room temperature hydrolysis is possible, gently heating the reaction mixture (e.g., 40-60 °C) can significantly increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
B. Side Reactions:
-
Pillar of Causality: The trifluoromethyl group can be sensitive to harsh basic conditions, potentially leading to decomposition. Additionally, prolonged exposure to high temperatures can cause decarboxylation of the final product.
-
Troubleshooting Steps:
-
Controlled Temperature: Avoid excessive heating. Use the lowest effective temperature to drive the reaction to completion.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, especially if trace metal impurities are present.[1][2]
-
C. Suboptimal Work-up:
-
Pillar of Causality: The picolinic acid product is amphoteric, meaning it can act as both an acid and a base. Incorrect pH adjustment during the work-up can lead to significant loss of product in the aqueous phase.
-
Troubleshooting Steps:
-
Careful Acidification: After the hydrolysis is complete, the reaction mixture should be carefully acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3. This ensures the carboxylic acid is fully protonated and will precipitate out of the aqueous solution.
-
Efficient Extraction: If the product does not fully precipitate, it may need to be extracted with an organic solvent like ethyl acetate. Perform multiple extractions to ensure complete recovery from the aqueous layer.
-
| Parameter | Suboptimal Condition | Recommended Optimization |
| Base (e.g., NaOH) | < 1.5 equivalents | 2-3 equivalents |
| Temperature | > 80 °C | 40-60 °C (monitor by TLC/HPLC) |
| Work-up pH | > 4 | 2-3 |
| Extraction | Single extraction | 3-4 extractions with ethyl acetate |
Issue 2: Persistent Impurities After Purification
Question: I am struggling to remove a persistent impurity from my this compound, even after recrystallization. How can I identify and eliminate this impurity?
Answer:
Persistent impurities often arise from side products formed during the synthesis of the starting materials or the final hydrolysis step. Identifying the impurity is the first crucial step.
A. Identifying the Impurity:
-
Pillar of Causality: The most common impurities are often structurally related to the starting materials or the product. For instance, if the starting material is 2,6-dichloro-3-(trifluoromethyl)pyridine, incomplete hydrolysis of the second chloro group can lead to the formation of the corresponding dicarboxylic acid.[3][4][5]
-
Troubleshooting Steps:
-
Analytical Characterization: Use analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure of the impurity.
-
Review Synthetic Route: Carefully examine the entire synthetic pathway. Consider potential side reactions at each step. For example, in the synthesis of the methyl ester precursor, incomplete chlorination can lead to hydroxyl-picolinate impurities.[6][7]
-
B. Purification Strategies:
-
Pillar of Causality: If recrystallization is ineffective, the impurity likely has similar solubility properties to the desired product. In such cases, alternative purification techniques are necessary.
-
Troubleshooting Steps:
-
Solvent Screening for Recrystallization: Experiment with a variety of solvent systems for recrystallization. A mixture of a solvent in which the product is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures can be effective.
-
Column Chromatography: For stubborn impurities, silica gel column chromatography can be a powerful purification method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from closely related impurities.
-
Acid-Base Extraction: Utilize the acidic nature of the product. Dissolve the crude material in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The picolinic acid will move to the aqueous layer as its salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent synthetic route involves the hydrolysis of a suitable precursor, often Methyl 6-chloro-5-(trifluoromethyl)picolinate. This methyl ester is typically synthesized from simpler pyridine derivatives through a series of reactions that may include chlorination and trifluoromethylation.[6][7][8] The overall process can be visualized as a multi-step sequence where functional groups are sequentially introduced and modified on the pyridine ring.
Q2: What are the key safety precautions when working with reagents for the synthesis of this compound?
A2: Many of the reagents used in the synthesis of this compound are hazardous. For example, phosphoryl chloride, which may be used in chlorination steps, is highly corrosive and reacts violently with water.[7] Trifluoromethylating agents can also be toxic and require careful handling. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat, and consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How can I effectively monitor the progress of the hydrolysis reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method. Spot the reaction mixture alongside the starting material (the methyl ester) on a silica gel TLC plate. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) will show the starting material as a higher spot (less polar) and the product as a lower spot (more polar). The reaction is complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point for this compound is in the range of 166-167 °C.[1] A broad melting point range or a value significantly lower than this can indicate the presence of impurities.
Q5: Are there alternative methods to introduce the trifluoromethyl group?
A5: Yes, various methods exist for trifluoromethylation in organic synthesis. One notable approach involves the use of an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system for the trifluoromethylation of an aryl iodide precursor.[9] This method has been demonstrated to be effective on a kilogram scale, highlighting its potential for industrial applications.
III. Experimental Protocols & Visualizations
Protocol 1: Hydrolysis of Methyl 6-chloro-5-(trifluoromethyl)picolinate
This protocol provides a step-by-step methodology for the hydrolysis of the methyl ester to the desired picolinic acid.
Materials:
-
Methyl 6-chloro-5-(trifluoromethyl)picolinate
-
Methanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, Buchner funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve Methyl 6-chloro-5-(trifluoromethyl)picolinate (1.0 eq) in a 1:1 mixture of methanol and water.
-
Add sodium hydroxide (2.5 eq) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and slowly add concentrated HCl until the pH reaches 2-3. A precipitate should form.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If an oil or incomplete precipitation occurs, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow Diagrams
Caption: Hydrolysis and Purification Workflow.
Caption: Troubleshooting Decision Tree.
IV. References
-
ChemicalBook. (2025). Methyl 6-chloro-5-(trifluoromethyl)picolinate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Methyl 6-chloro-5-(trifluoromethyl)picolinate synthesis. Retrieved from --INVALID-LINK--
-
ChemBK. (2024). 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, 5-Carboxy-2-chloro-3-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--
-
Appchem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3,6-trichloro-5. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Methyl 6-chloro-5-(trifluoromethyl)picolinate. Retrieved from --INVALID-LINK--
-
DC Fine Chemicals. (n.d.). 2,6-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--
-
Autech Industry Co., Ltd. (2025). Methyl 6-chloro-5-(trifluoromethyl)picolinate: A Key Building Block for Drug Discovery. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,6-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--
References
- 1. This compound CAS#: 855915-21-8 [m.chemicalbook.com]
- 2. Methyl 6-chloro-5-(trifluoromethyl)picolinate | 1211518-35-2 [sigmaaldrich.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. 2,6-Dichloro-3-(trifluoromethyl)pyridine 98 55304-75-1 [sigmaaldrich.com]
- 6. Methyl 6-chloro-5-(trifluoroMethyl)picolinate | 1211518-35-2 [chemicalbook.com]
- 7. Methyl 6-chloro-5-(trifluoroMethyl)picolinate synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
stability and degradation of 6-Chloro-5-(trifluoromethyl)picolinic acid under experimental conditions
Technical Support Center: 6-Chloro-5-(trifluoromethyl)picolinic Acid
A Guide to Experimental Stability and Degradation
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to help you anticipate challenges, troubleshoot experimental anomalies, and ensure the integrity of your results by understanding the causality behind experimental choices.
Section 1: Compound Profile & Proactive Handling FAQ
This section addresses the fundamental properties and recommended handling procedures to prevent degradation from the outset.
Question: What are the core chemical properties and recommended storage conditions for this compound?
Answer: Understanding the fundamental properties is the first step in ensuring stability. The compound is a solid at room temperature. Based on its structure and supplier recommendations, specific storage conditions are critical to minimize degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 855915-21-8 | [1][2] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [2] |
| Molecular Weight | 225.55 g/mol | [2] |
| Melting Point | 166-167 °C | [1] |
| pKa (Predicted) | 2.76 ± 0.10 | [1] |
| Recommended Storage | Store at 2-8°C under an inert gas (Nitrogen or Argon). |[1][3] |
Expert Insight: The recommendation to store under inert gas at 2-8°C is a critical proactive measure.[1][3] This suggests a potential sensitivity to atmospheric moisture, oxygen, or thermal stress. The trifluoromethyl group can influence electron density on the pyridine ring, potentially affecting its reactivity, while the chloro-substituent is a known leaving group in photochemical reactions.[4]
Section 2: Troubleshooting Guide for Unexpected Degradation
This section is formatted to directly address common problems encountered during experiments.
Question: I've observed a consistent loss of my compound in aqueous solution during my experiment. What are the most probable causes?
Answer: A decrease in the concentration of this compound in solution is typically attributable to one or more of the following factors: photodegradation, pH-mediated hydrolysis, or thermal stress.
-
1. Photodegradation (High Probability):
-
Causality: Picolinic acids with halogen substituents at the 6-position are known to be susceptible to photolysis (degradation by light). A study on the closely related compound, 6-chloropicolinic acid, demonstrated that exposure to light in an aqueous solution leads to the displacement of the chlorine atom by a hydroxyl group, forming 6-hydroxypicolinic acid with high efficiency.[4] This reaction proceeds via a heterolytic mechanism.[4] It is highly probable that this compound follows a similar degradation pathway.
-
Troubleshooting Steps:
-
Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Minimize exposure to ambient laboratory light during sample preparation and analysis.
-
If your experimental setup involves illumination, this pathway must be considered a primary variable.
-
-
-
2. pH-Dependent Hydrolysis:
-
Causality: The stability of many pharmaceutical compounds is highly dependent on the pH of the medium.[5] While specific data on this compound is limited, general chemical principles suggest that both strongly acidic and strongly basic conditions can promote the hydrolysis of the chloro-substituent or other ring transformations. Hydrogen and hydroxide ions can act as catalysts for degradation reactions.[5]
-
Troubleshooting Steps:
-
Measure and buffer the pH of your solutions. Most compounds of this type exhibit maximum stability in a neutral to slightly acidic pH range (typically pH 4-7).[5]
-
Avoid storing solutions in unbuffered water or at extreme pH values for extended periods.
-
If your experiment requires a specific pH, conduct a preliminary stability test at that pH to quantify the rate of degradation.
-
-
-
3. Thermal Degradation:
-
Causality: Increased temperature accelerates the rate of chemical reactions, including degradation.[5] While the compound is solid up to 166°C, solutions may degrade at much lower temperatures over time.[1] The Arrhenius equation describes this relationship, where a small increase in temperature can lead to a significant increase in the degradation rate.
-
Troubleshooting Steps:
-
Store stock and working solutions at the recommended 2-8°C when not in use.
-
For experiments conducted at elevated temperatures (e.g., 37°C for cell culture), prepare solutions fresh and use them promptly.
-
Consider including a time-course stability assessment at your experimental temperature.
-
-
Section 3: FAQs on Degradation Pathways & Mechanisms
Question: What is the most likely degradation product I should be looking for?
Answer: Based on strong evidence from analogous compounds, the primary degradation product under photolytic conditions is 6-Hydroxy-5-(trifluoromethyl)picolinic acid .
The proposed mechanism is a nucleophilic aromatic substitution where water acts as the nucleophile, displacing the chloride ion upon photoexcitation.[4] In non-sterile conditions, biodegradation could also occur, potentially leading to hydroxylated products, as seen with picolinic acid being converted to 6-hydroxypicolinic acid by Rhodococcus species.[6][7]
Below is a diagram illustrating the most probable photodegradation pathway.
Caption: Predicted photodegradation of this compound.
Section 4: Key Experimental Protocols
To empower researchers to validate stability in their specific experimental matrix, we provide the following self-validating protocols.
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade the compound to identify potential degradants and understand its stability profile.
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Apply Stress Conditions:
-
Acid: Dilute stock into 0.1 M HCl.
-
Base: Dilute stock into 0.1 M NaOH.
-
Oxidative: Dilute stock into 3% hydrogen peroxide.
-
Photolytic: Expose solution in a quartz cuvette to a calibrated light source. Run a dark control in parallel.
-
Thermal: Store solution in a temperature-controlled oven, protected from light.
-
-
Sampling: At predetermined intervals (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Quenching: Immediately stop the degradation by neutralizing the acid/base samples or diluting them in the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Interpretation: Calculate the percentage of the parent compound remaining and analyze the chromatograms for the appearance of new peaks (degradants). An LC-MS system is ideal for identifying the mass of these new peaks.[7][8]
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes to ensure separation of the polar parent compound from less polar degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a UV maximum, likely around 260-280 nm. Perform a UV scan to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
Validation: The method is considered "stability-indicating" if it can resolve the parent peak from all degradation peaks, as demonstrated in the forced degradation study.
References
- 1. This compound CAS#: 855915-21-8 [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. Methyl 6-chloro-5-(trifluoromethyl)picolinate | 1211518-35-2 [sigmaaldrich.com]
- 4. Photochemistry of 6-chloro and 6-bromopicolinic acids in water. Heterolytic vs. homolytic photodehalogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50 [mdpi.com]
Technical Support Center: Synthesis of Trifluoromethylpyridines
Welcome to the technical support center for the synthesis of trifluoromethylpyridines (TFMPs). This guide is designed for researchers, scientists, and drug development professionals. Trifluoromethylpyridines are crucial building blocks in modern agrochemicals and pharmaceuticals, prized for the unique properties the trifluoromethyl group imparts, such as enhanced metabolic stability and lipophilicity.[1][2][3] However, their synthesis can present significant challenges, from controlling regioselectivity to achieving satisfactory yields.[4][5]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of TFMP synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of trifluoromethylpyridines in a question-and-answer format.
Q1: Why is my reaction yield consistently low or failing entirely?
Low or no yield is a frequent issue. A systematic approach to troubleshooting is essential.[6]
Answer: Several factors can contribute to low yields. Consider the following points, starting with the most common culprits:
-
Reagent Quality and Handling:
-
Trifluoromethylating Reagents: Many trifluoromethylating reagents (e.g., Togni's or Umemoto's reagents) are sensitive to moisture and air.[7][8] Ensure they are fresh and have been stored under inert conditions (e.g., in a desiccator or glovebox). Degradation of these reagents is a primary cause of reaction failure.
-
Solvent and Other Reagents: Anhydrous conditions are often critical. Ensure solvents are properly dried. Trace amounts of water can quench organometallic intermediates or react with sensitive reagents.
-
-
Reaction Conditions:
-
Temperature: Trifluoromethylation reactions can be highly temperature-sensitive. A deviation of even a few degrees can impact yield. For example, some liquid-phase fluorination reactions require precise temperature control to avoid by-product formation.[9][10]
-
Atmosphere: Radical-mediated reactions are sensitive to oxygen.[7] Unless specified, ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Conversely, some light-promoted reactions can be affected by the absence of oxygen, which may be involved in the catalytic cycle.[7]
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR. Insufficient reaction time will lead to incomplete conversion, while prolonged times can lead to product degradation or side-product formation.
-
-
Substrate Reactivity:
-
The electronic nature of your pyridine ring is crucial. Electron-deficient pyridines (containing electron-withdrawing groups) are generally more challenging to trifluoromethylate directly via radical pathways.[7] Conversely, they may be more susceptible to nucleophilic attack. Understanding your substrate's properties is key to selecting the right method.
-
Troubleshooting Workflow for Low Yield
Below is a decision-making workflow to systematically address low-yield issues.
Caption: A workflow for diagnosing the cause of low reaction yields.
Q2: How can I control the regioselectivity of trifluoromethylation on a substituted pyridine?
Achieving the desired isomer (e.g., C2, C3, or C4-trifluoromethylation) is a major synthetic challenge.
Answer: The inherent electronic properties of the pyridine ring favor functionalization at the C2, C4, and C6 positions. C3 and C5-functionalization is often more difficult.[5] Several strategies can be employed to control regioselectivity:
-
Directed C-H Functionalization: This is a powerful strategy where a directing group on the pyridine ring guides the trifluoromethylating agent to a specific position, often one that is typically unreactive.[11]
-
Steric Hindrance: Bulky substituents on the pyridine ring can block access to adjacent positions, thereby directing incoming reagents to less hindered sites. For example, a large group at the C2 position can favor functionalization at C4 or C5.
-
Electronic Control: The electronic nature of substituents plays a significant role. Electron-donating groups (EDGs) activate the ring for electrophilic attack, while electron-withdrawing groups (EWGs) deactivate it but can facilitate nucleophilic attack.
-
Pre-functionalization and Halogen/Metal Exchange: A reliable method to ensure regioselectivity is to install a halogen (like bromine or iodine) at the desired position and then perform a halogen/metal exchange followed by reaction with a CF3+ source.[13]
Q3: I am observing significant formation of by-products. How can I minimize them?
By-product formation complicates purification and reduces the yield of the desired product.
Answer: By-product formation is often linked to the reaction mechanism and conditions.
-
Over-reaction/Multiple Trifluoromethylations: If your pyridine substrate has multiple reactive sites, di- or even tri-trifluoromethylation can occur.
-
Solution: Use a sub-stoichiometric amount of the trifluoromethylating agent and carefully monitor the reaction. Slowly adding the reagent can also help maintain a low concentration, favoring mono-substitution.
-
-
Decomposition: High reaction temperatures can lead to the decomposition of starting materials, reagents, or the final product.[10]
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Check the thermal stability of your specific TFMP derivative.
-
-
Side Reactions with Solvents: Some solvents can participate in side reactions. For example, nucleophilic solvents may react with electrophilic intermediates.
-
Formation of Chlorinated By-products: In methods that involve chlorination followed by a chlorine/fluorine exchange, incomplete fluorination is a common issue, leaving chlorinated intermediates.[15]
Frequently Asked Questions (FAQs)
What are the main synthetic strategies for preparing trifluoromethylpyridines?
There are three primary approaches, each with its own advantages and challenges:
-
Direct Trifluoromethylation: This involves the direct introduction of a -CF3 group onto a pre-existing pyridine ring. This can be achieved through radical, nucleophilic, or electrophilic pathways using various specialized reagents.[7][8] This is often desirable for late-stage functionalization.
-
Halogen Exchange (Halex) Reaction: This classic industrial method typically involves the chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a fluorine-for-chlorine exchange using a source like HF or SbF3.[15][16] This method is robust for large-scale synthesis but can require harsh conditions.[10]
-
Pyridine Ring Construction: This "bottom-up" approach involves building the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group.[2][15] This is an excellent strategy for accessing complex or highly substituted TFMPs with unambiguous regiochemistry.
Decision Tree for Selecting a Synthetic Route
Caption: A decision-making guide for choosing an appropriate synthetic strategy.
What are the key safety considerations when working with trifluoromethylating reagents and fluorinating agents?
Safety is paramount.
-
Hydrogen Fluoride (HF): HF, often used in Halex reactions, is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Always use specialized personal protective equipment (PPE), including neoprene or nitrile gloves, a face shield, and a lab coat. Work in a well-ventilated fume hood and have calcium gluconate gel available as an immediate first aid treatment for skin exposure.
-
Pressure Reactions: Many fluorination reactions require superatmospheric pressures and elevated temperatures.[10] Use appropriate pressure-rated reactors and ensure they are properly maintained and operated behind a blast shield.
-
Toxicity of Reagents: Many reagents and intermediates are toxic. Always consult the Safety Data Sheet (SDS) for all chemicals before use and handle them with appropriate care in a fume hood.
Key Experimental Protocol: Direct C-H Trifluoromethylation
This protocol is a general example of a direct trifluoromethylation of a pyridine derivative, adapted from modern methodologies.[5][14]
Objective: To achieve 3-position-selective C-H trifluoromethylation of a quinoline substrate via nucleophilic activation.
Materials:
-
Quinoline substrate (1.0 eq)
-
Methylphenylsilane (1.5 eq)
-
Tris(pentafluorophenyl)borane [B(C6F5)3] (10 mol%)
-
Togni's Reagent I (1.2 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
Hydrosilylation (Activation):
-
To an oven-dried flask under an argon atmosphere, add the quinoline substrate (1.0 eq) and anhydrous DCE.
-
Add tris(pentafluorophenyl)borane (0.1 eq), followed by methylphenylsilane (1.5 eq).
-
Heat the mixture to 65 °C and stir for 4-6 hours, monitoring the formation of the hydrosilylated intermediate by TLC or GC-MS.
-
-
Trifluoromethylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Togni's Reagent I (1.2 eq) portion-wise over 10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
-
Oxidation (Rearomatization):
-
Add DDQ (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours until the reaction turns a deep color, indicating consumption of the intermediate.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-trifluoromethylquinoline.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 11. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
managing impurities in 6-Chloro-5-(trifluoromethyl)picolinic acid reactions
Welcome to the Technical Support Center for 6-Chloro-5-(trifluoromethyl)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and subsequent reactions, with a focus on impurity management.
I. Understanding the Chemistry: A Proactive Approach to Impurity Control
This compound is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. The presence of a trifluoromethyl group and a chlorine atom on the pyridine ring imparts unique electronic properties that are beneficial for biological activity but also introduce specific challenges in controlling reaction pathways and minimizing impurities.[1] A thorough understanding of the potential side reactions is the first step toward effective impurity management.
A common synthetic route to analogous substituted picolinic acids involves the oxidation of the corresponding 2-methylpyridine.[2] This process, while effective, can lead to several process-related impurities if not carefully controlled.
II. Troubleshooting Guide: From Synthesis to Application
This section addresses specific issues that may arise during the synthesis and use of this compound.
Problem 1: Low Yield and Incomplete Conversion During Synthesis
Symptom: Analysis of the crude reaction mixture by HPLC or LC-MS shows a significant amount of unreacted 6-chloro-2-methyl-5-(trifluoromethyl)pyridine.
dot
Caption: Troubleshooting workflow for low reaction yield.
Causality and Recommended Actions:
-
Insufficient Oxidizing Agent: The oxidation of the methyl group to a carboxylic acid is a stoichiometric process. An insufficient amount of the oxidizing agent (e.g., potassium permanganate, potassium dichromate) will inevitably lead to incomplete conversion.
-
Solution: Carefully calculate the stoichiometry and consider a slight excess (1.1-1.5 equivalents) of the oxidizing agent. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC.
-
-
Suboptimal Reaction Temperature: Oxidation reactions are often exothermic and require careful temperature control. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can lead to degradation and the formation of byproducts.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate and impurity profile.
-
-
Poor Reagent Quality: The purity and activity of the oxidizing agent are critical.
-
Solution: Ensure that the oxidizing agent is from a reliable source and has been stored correctly. If in doubt, test the reagent on a small scale or use a fresh batch.
-
Problem 2: Presence of Over-Oxidation or Dechlorination Byproducts
Symptom: HPLC or LC-MS analysis reveals peaks with masses corresponding to dechlorinated or other unexpected species.
dot
Caption: Potential impurity formation pathways.
Causality and Recommended Actions:
-
Dechlorination: The chlorine atom on the pyridine ring can be susceptible to removal under certain reductive conditions. This can sometimes be inadvertently caused by certain metals or reagents.[3][4]
-
Solution: Scrutinize all reagents and the reaction vessel for potential sources of reduction. If using metal catalysts in subsequent steps, be aware of the potential for dechlorination.[5]
-
-
Over-chlorination: If the synthesis involves a chlorination step, using an excess of the chlorinating agent or harsh conditions can lead to the introduction of additional chlorine atoms on the pyridine ring.[6]
-
Solution: Carefully control the stoichiometry of the chlorinating agent and the reaction temperature. Add the chlorinating agent slowly to avoid localized high concentrations.
-
Problem 3: Hydrolysis of the Trifluoromethyl Group
Symptom: NMR or Mass Spectrometry data suggests the presence of a carboxylic acid group where the trifluoromethyl group should be.
Causality and Recommended Actions:
-
Harsh Acidic or Basic Conditions: While the trifluoromethyl group is generally stable, it can undergo hydrolysis to a carboxylic acid under forcing acidic or basic conditions, especially at elevated temperatures.[7]
-
Solution: When performing reactions that require strong acids or bases, it is crucial to use the mildest conditions possible. Monitor the reaction closely for the appearance of the hydrolyzed byproduct. If hydrolysis is unavoidable, consider a synthetic route where the trifluoromethyl group is introduced at a later stage.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in commercially available this compound?
A1: Based on typical synthetic routes, common process-related impurities may include:
-
Unreacted Starting Materials: Such as 6-chloro-2-methyl-5-(trifluoromethyl)pyridine.
-
Partially Oxidized Intermediates: Including the corresponding alcohol and aldehyde.
-
Dechlorinated Impurities: 5-(Trifluoromethyl)picolinic acid.
-
Residual Solvents: Solvents used during synthesis and purification.[8]
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-technique approach is recommended for comprehensive impurity profiling:
| Analytical Technique | Purpose |
| HPLC with UV detection | The workhorse for quantifying known impurities and monitoring reaction progress. |
| LC-MS | For identifying unknown impurities by their mass-to-charge ratio. |
| GC-MS | Ideal for identifying and quantifying volatile impurities, such as residual solvents. |
| NMR Spectroscopy | Provides detailed structural information for definitive identification of unknown impurities. |
Q3: How can I remove dechlorinated impurities from my final product?
A3: Separation of the desired chlorinated product from its dechlorinated analog can be challenging due to their similar polarities.
-
Recrystallization: If there is a sufficient difference in solubility, careful optimization of the recrystallization solvent system may allow for the selective crystallization of the desired product.
-
Column Chromatography: While potentially difficult on a large scale, silica gel chromatography with a carefully chosen eluent system can be effective for separating these closely related compounds.
-
Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful, albeit more expensive, option.
Q4: My subsequent reaction with this compound is not proceeding as expected. Could impurities be the cause?
A4: Absolutely. Certain impurities can interfere with subsequent reactions:
-
Unreacted Starting Material (with a methyl group): This impurity will not have the carboxylic acid functionality required for amide or ester formation.
-
Partially Oxidized Intermediates: The presence of alcohol or aldehyde functionalities could lead to unwanted side reactions.
-
Residual Solvents: Some solvents can interfere with catalysts or react with reagents. For example, residual water can hydrolyze acid chlorides.[9]
IV. Experimental Protocols
Protocol 1: General Method for Impurity Profiling by HPLC
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Note: This is a general method and may require optimization for your specific sample and impurity profile.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization.
-
Solvent Screening: Test the solubility of the crude product in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) at room temperature and at elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain in solution.
-
Dissolution: In a flask, add the chosen hot solvent to the crude material until it is fully dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution through celite to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
V. References
-
BenchChem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Available at: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis. Available at: --INVALID-LINK--
-
ResearchGate. (2025). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Available at: --INVALID-LINK--
-
Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine. Available at: --INVALID-LINK--
-
Google Patents. (2000). Processes for dechlorinating pyridines. Available at: --INVALID-LINK--
-
CABI Digital Library. (2019). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Available at: --INVALID-LINK--
-
Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. Available at: --INVALID-LINK--
-
Herrera, D., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available at: --INVALID-LINK--
-
Google Patents. (1998). Process for separating chloropyridine product. Available at: --INVALID-LINK--
-
Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. Pharmacia. Available at: --INVALID-LINK--
-
Google Patents. (1991). Dechlorination of pyridines in acidic, zinc-containing mediums. Available at: --INVALID-LINK--
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
ResearchGate. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Available at: --INVALID-LINK--
-
BioPharm International. (2020). Eliminating Residual Impurities Starts with a Strategic Plan. Available at: --INVALID-LINK--
-
ChemRxiv. (2019). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). Methyl 6-chloro-5-(trifluoroMethyl)picolinate synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Available at: --INVALID-LINK--
-
Google Patents. (2014). 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Available at: --INVALID-LINK--
-
Google Patents. (1964). Process for the preparation of 2-chloropyridine. Available at: --INVALID-LINK--
-
BioPharmaSpec. (n.d.). Detection and Quantitation of Process Related Residual and Impurities. Retrieved from --INVALID-LINK--
-
Neeliveettil, A., et al. (2024). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. Available at: --INVALID-LINK--
-
BioProcess International. (2025). eBook: Process-Related Impurities — New Approaches for a Modern Era. Available at: --INVALID-LINK--
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Available at: --INVALID-LINK--
-
ResearchGate. (2017). Risk-based Strategy to Determine Testing Requirement for the Removal of Residual Process Reagents as Process-related Impurities in Bioprocesses. Available at: --INVALID-LINK--
-
Google Patents. (2015). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. Available at: --INVALID-LINK--
-
Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: --INVALID-LINK--
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: --INVALID-LINK--
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: --INVALID-LINK--
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--
-
Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 3. US6051714A - Processes for dechlorinating pyridines - Google Patents [patents.google.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Solubility of 6-Chloro-5-(trifluoromethyl)picolinic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 6-Chloro-5-(trifluoromethyl)picolinic acid (CAS 855915-21-8). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this key synthetic intermediate. Our goal is to provide not just solutions, but a fundamental understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its solubility?
A1: Understanding the molecular structure is the first step in troubleshooting its solubility. Several features dictate its behavior in different solvents:
-
Acidic Carboxyl Group (-COOH): The picolinic acid moiety contains a carboxylic acid group, which is the primary driver of its acidic nature. Like other carboxylic acids, it can donate a proton[1][2].
-
Electron-Withdrawing Groups: The molecule is substituted with two powerful electron-withdrawing groups: a chlorine atom at the 6-position and a trifluoromethyl (-CF3) group at the 5-position. The -CF3 group, in particular, has a strong inductive effect, significantly increasing the acidity of the carboxyl group by stabilizing the resulting carboxylate anion[1][3]. This is reflected in its low predicted pKa of approximately 2.76, making it a relatively strong organic acid[4].
-
Hydrophobic Character: The substituted pyridine ring is largely hydrophobic. This nonpolar characteristic counteracts the polar nature of the carboxylic acid group, leading to poor solubility in both highly polar (like water) and nonpolar (like hexanes) solvents.
-
Crystalline Solid Nature: This compound is a solid at room temperature, with a melting point of 166-167 °C[4]. The energy required to break the crystal lattice of the solid must be overcome by the energy of solvation for it to dissolve.
Q2: Why is this compound often poorly soluble in common reaction solvents?
A2: The poor solubility is a direct result of the molecule's dual character. While the carboxylic acid group can form hydrogen bonds, the overall molecule is large and contains a significant hydrophobic surface area from the chloro- and trifluoromethyl-substituted ring[1][5]. In its neutral, protonated form, it lacks the polarity to dissolve well in water and lacks the nonpolar character to dissolve well in hydrocarbons. It exists in a difficult middle ground, often requiring specific strategies to achieve effective solvation for chemical reactions.
Troubleshooting Guide: Strategies for Solubilization
This section addresses specific experimental issues and provides actionable strategies.
Issue 1: Poor solubility in common aprotic organic solvents (e.g., THF, DCM, Toluene, Ethyl Acetate).
Q: I am setting up an anhydrous reaction (e.g., amide coupling, esterification) and my this compound will not dissolve. What are my options?
A: For anhydrous aprotic systems, the primary goal is to increase the polarity of the medium or convert the acid into a more soluble form without introducing water. Here are three field-proven strategies.
-
Causality: The most effective method is to deprotonate the carboxylic acid in situ to form an ammonium carboxylate salt. This salt is an ion pair, which is significantly more polar and often more soluble in moderately polar organic solvents like THF, DCM, or Acetonitrile than the neutral acid. Using an organic base ensures the system remains anhydrous.
-
Recommended Bases: Choose a non-nucleophilic tertiary amine to avoid side reactions.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Standard choices for forming soluble salts. Add 1.0 to 1.2 equivalents of the base to a suspension of the acid in your chosen solvent and stir. Dissolution should occur within minutes.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that can be effective if TEA or DIPEA are insufficient.
-
-
Self-Validation: A clear, homogeneous solution after adding the base and stirring is a direct indicator of successful salt formation and solubilization.
-
Causality: Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a compound[6]. Polar aprotic solvents like DMF and DMSO are excellent hydrogen bond acceptors and have high dielectric constants, which helps to solvate the carboxylic acid. This approach avoids adding a base, which might be critical if your reaction is sensitive to bases.
-
Protocol: Add the co-solvent to your primary reaction solvent in a stepwise manner. Often, as little as 5-10% (v/v) can dramatically improve solubility[7].
-
Trustworthiness: This method is highly reliable, but be aware that removing high-boiling point co-solvents like DMF or DMSO during workup can be challenging.
-
Causality: The solubility of most solids increases with temperature. Gently heating the reaction mixture can provide the necessary energy to dissolve the starting material.
-
Considerations:
-
Thermal Stability: Ensure that this compound and other reagents are stable at the required temperature.
-
Precipitation Risk: The compound may precipitate out if the reaction is cooled during workup or analysis, which could complicate purification.
-
| Strategy | Recommended Solvents | Key Considerations |
| In-situ Salt Formation | THF, CH₂Cl₂, CH₃CN | Introduces a base; may not be suitable for base-sensitive reactions. |
| Co-solvent Addition | DMF, DMSO, NMP | Can complicate reaction workup due to high boiling points. |
| Temperature Elevation | Toluene, Dioxane | Risk of thermal degradation or precipitation upon cooling. |
| A summary of solubilization strategies in aprotic solvents. |
Issue 2: Limited solubility in protic or aqueous media.
Q: My protocol requires an aqueous or alcoholic solvent, but I can't achieve the desired concentration. How can I resolve this?
A: In protic systems, especially water, solubility is fundamentally governed by pH. Leveraging the acidic nature of the molecule is the most powerful tool.
-
Causality: As a carboxylic acid with a pKa of ~2.76, this compound will be predominantly in its neutral, less soluble form at a pH below its pKa. By raising the pH of the solution above the pKa, the acid is deprotonated to its highly soluble carboxylate salt form[1][]. For full solubilization, it is best to adjust the pH to be at least 1.5-2 units above the pKa.
-
Protocol:
-
Suspend the acid in water or your chosen protic solvent.
-
Slowly add a base (e.g., 1M NaOH, 1M KOH, or an aqueous solution of Na₂CO₃) dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding the base until the solid is fully dissolved. You will observe a significant increase in solubility as the pH rises above 4.0.
-
If your subsequent reaction requires a specific pH, you can then carefully back-titrate with a dilute acid, ensuring you do not drop the pH low enough to cause precipitation.
-
-
Self-Validation: The formation of a clear solution at a specific, measured pH confirms that the compound has been converted to its soluble salt form. A study on picolinic acid showed its species distribution is highly dependent on pH[9][10].
Detailed Experimental Protocols
Protocol 1: Solubilization via Base Addition for Anhydrous Amide Coupling
This protocol describes the solubilization of the title compound for a standard amide coupling reaction using HATU in an anhydrous aprotic solvent.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to the desired concentration (e.g., 0.1 M). The acid will likely form a suspension.
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.2 eq) to the suspension and stir at room temperature. Note: Extra base is added to neutralize the acid and the HCl produced by the coupling agent.
-
Confirmation: Stir for 10-15 minutes. The suspension should turn into a clear, homogeneous solution, indicating the formation of the soluble diisopropylethylammonium salt.
-
Reaction: Add your amine (1.1 eq) and the coupling reagent HATU (1.2 eq). Stir the reaction at room temperature until completion.
Protocol 2: pH-Adjusted Solubilization for Aqueous Reactions
This protocol is for preparing a stock solution of the title compound in an aqueous buffer.
-
Preparation: Weigh 225.5 mg (1.0 mmol) of this compound into a 10 mL volumetric flask.
-
Suspension: Add approximately 7 mL of deionized water. The compound will not dissolve.
-
pH Adjustment: While stirring, slowly add 1.0 M NaOH dropwise. Monitor the pH using a calibrated pH meter. The solid will begin to dissolve as the pH increases.
-
Dissolution: Continue adding NaOH until all the solid has dissolved and the pH is stable at ~7.0-7.4. This ensures complete conversion to the sodium carboxylate salt.
-
Final Volume: Carefully add deionized water to bring the total volume to the 10.0 mL mark. This results in a 100 mM clear stock solution of the sodium salt.
Visual Guides & Data
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 855915-21-8 | [11] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [11] |
| Molecular Weight | 225.55 g/mol | [11] |
| Melting Point | 166-167 °C | [4] |
| Predicted pKa | 2.76 ± 0.10 | [4] |
Solubilization Strategy Decision Workflow
References
- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 855915-21-8 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. appchemical.com [appchemical.com]
side reactions to consider when using 6-Chloro-5-(trifluoromethyl)picolinic acid
Welcome to the technical support guide for 6-Chloro-5-(trifluoromethyl)picolinic acid (CAS 855915-21-8). This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide in-depth, field-proven insights into the potential side reactions of this versatile building block, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
This guide is structured to address the most common issues encountered when using this reagent. We will delve into the mechanistic underpinnings of these side reactions and provide actionable, self-validating protocols to mitigate them.
Section 1: Troubleshooting Unexpected Reaction Outcomes
Navigating chemical reactions can often feel like a process of elimination. When an experiment with this compound does not proceed as expected, a systematic approach is crucial. The following decision tree provides a logical workflow to diagnose the issue.
Caption: Troubleshooting Decision Tree for Unexpected Results.
FAQ 1.1: Thermal Decarboxylation
Question: My reaction is clean upon initial mixing, but upon heating, I see a new, less polar spot by TLC/LCMS, and my starting material disappears. The mass of the new peak is consistent with the loss of CO₂ (-44 Da). What is happening?
Answer: You are likely observing thermal decarboxylation. Picolinic acids are known to lose carbon dioxide upon heating to form a reactive 2-pyridyl intermediate.[1] This process is a common side reaction, especially in reactions requiring elevated temperatures.
Mechanism Insight: The decarboxylation of picolinic acid proceeds through a mechanism related to the Hammick reaction.[2] Upon heating, the carboxylic acid proton can transfer to the pyridine nitrogen, forming a zwitterionic intermediate. This species then expels CO₂, generating a highly reactive carbene or ylide at the 2-position of the pyridine ring. This intermediate will then be quenched by a proton source in the reaction mixture (e.g., solvent) to yield 2-Chloro-3-(trifluoromethyl)pyridine.
| Symptom | Potential Cause | Recommended Solution |
| Formation of 2-Chloro-3-(trifluoromethyl)pyridine. | Reaction temperature is too high. | Run the reaction at the lowest temperature that allows for the desired transformation. Screen a range of temperatures (e.g., 0 °C, RT, 40 °C). |
| Rapid gas evolution (CO₂) upon heating. | Prolonged heating, even at moderate temperatures. | Minimize reaction time. Monitor the reaction closely and quench it as soon as the desired product is formed. |
| Side reaction is more prevalent in certain solvents. | Solvent choice may facilitate the zwitterionic intermediate required for decarboxylation. | If possible, switch to a less polar, aprotic solvent. Studies have shown solvent can significantly impact decarboxylation rates.[3] |
Expert Preventative Measures:
-
Activate at Low Temperature: If you are performing a coupling reaction (e.g., amide bond formation), activate the carboxylic acid with your coupling reagent at a low temperature (0 °C to RT) before introducing the nucleophile and before any heating steps.
-
pH Control: The rate of decarboxylation of substituted picolinic acids can be pH-dependent.[3][4] In aqueous media, maximum rates are often observed near the isoelectric pH.[3] Whenever possible, run reactions under conditions that are significantly more acidic or basic than the pKₐ of the picolinic acid to disfavor the reactive isoelectric species.
FAQ 1.2: Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting to form an amide using my picolinic acid and an amine, but I am also seeing a byproduct where my amine has displaced the chlorine atom on the pyridine ring. How can I prevent this?
Answer: You are observing a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring in your starting material is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen, the chloro substituent, and the trifluoromethyl group. This makes the carbon atom bearing the chlorine (the C6 position) electrophilic and susceptible to attack by nucleophiles.[5][6]
Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] The nucleophile (e.g., an amine, alkoxide, or thiol) attacks the C6 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[8] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. In the second step, the aromaticity is restored by the expulsion of the chloride leaving group.
Caption: Generalized SNAr Mechanism on the Pyridine Ring. (Note: Image generation is not supported, this is a structural representation)
| Symptom | Potential Cause | Recommended Solution |
| Formation of 6-substituted byproduct (Cl displaced). | Nucleophile is too strong or used in large excess. | Use a stoichiometric amount of the nucleophile. If using a strong nucleophilic base (e.g., NaOMe), consider using a weaker base or the neutral nucleophile (MeOH) with a non-nucleophilic base (e.g., DBU, DIPEA). |
| SNAr competes with desired reaction at the carboxyl group. | Reaction conditions (high temp, polar aprotic solvent) favor SNAr. | Perform the reaction at a lower temperature. Polar aprotic solvents (DMSO, DMF) are known to accelerate SNAr; consider less polar solvents like THF or Dioxane if the desired reaction tolerates them.[9] |
| Desired reaction is slow, allowing SNAr to become a major pathway. | Inefficient activation of the carboxylic acid for coupling. | Ensure your coupling reagent is effective. Pre-activate the carboxylic acid at a low temperature for a short period before adding the amine nucleophile to favor the desired amide formation. |
Expert Preventative Measures:
-
Protect the Nucleophile: If the nucleophile is an amino acid or a molecule with multiple nucleophilic sites, consider protecting the most reactive site to prevent it from participating in SNAr.
-
Choose the Right Base: When a base is required, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, DIPEA) instead of a nucleophilic one (e.g., triethylamine, which can have trace amine impurities, or hydroxide/alkoxide bases).
FAQ 1.3: Instability of the Trifluoromethyl Group
Question: After a harsh basic or acidic workup, I'm seeing byproducts that suggest my trifluoromethyl group has been modified or hydrolyzed to a carboxylic acid. Is this possible?
Answer: Yes, while the trifluoromethyl group is generally robust, it is not completely inert.[10] Hydrolysis to a carboxylic acid can occur under forcing conditions, particularly with strong aqueous bases at elevated temperatures or in superacidic media.[11][12]
Expert Insight:
-
Basic Hydrolysis: The mechanism involves the nucleophilic attack of hydroxide on the carbon of the CF₃ group. This is a difficult process due to the strength of the C-F bonds but can be forced. The electron-deficient nature of the pyridine ring can make the CF₃ group more susceptible to this attack than it would be on an electron-rich ring.
-
Acidic Hydrolysis: In superacids, protonation of the fluorine atoms can lead to the formation of carbocationic intermediates, which are then trapped by water during workup to eventually form a carboxylic acid.[12]
Preventative Measures:
-
Avoid prolonged exposure to strong aqueous NaOH or KOH, especially with heating. Use milder bases like NaHCO₃ or K₂CO₃ for extractions and workups.
-
Avoid workups with concentrated strong acids (e.g., >6M HCl, conc. H₂SO₄). Use dilute acids for pH adjustments.
-
If your molecule is sensitive, consider quenching the reaction with a buffer solution or performing a non-aqueous workup.
FAQ 1.4: Side Reactions During Amide Coupling
Question: I am using a standard peptide coupling reagent (like HBTU/HATU) to make an amide, but the reaction is messy, and I see byproducts I can't identify. What could be going wrong?
Answer: Amide coupling with this substrate requires careful selection of reagents and conditions to avoid side reactions involving both the coupling agent and the starting material.
| Symptom | Potential Cause | Recommended Solution |
| Byproduct with mass corresponding to amine + C(NH)N(Me)₂. | Guanidinylation of the amine. This is a known side reaction for uronium/aminium-based coupling reagents (HBTU, HATU, TBTU).[13] It occurs when the coupling reagent reacts directly with the amine nucleophile. | Switch to a phosphonium-based coupling reagent like PyBOP or PyAOP, which do not cause guanidinylation. Alternatively, use the uronium reagent stoichiometrically and pre-activate the carboxylic acid before adding the amine. |
| Formation of a chlorinated picolinamide byproduct (e.g., at the 4-position). | Ring chlorination. This has been observed when using thionyl chloride (SOCl₂) to form the acid chloride in situ.[14][15] | Avoid using SOCl₂ or oxalyl chloride for acid activation. Use a modern peptide coupling reagent (PyBOP, COMU, etc.) which operates under milder, neutral conditions. |
| Formation of N-acylurea byproduct. | Rearrangement of the O-acylisourea intermediate. This is common with carbodiimide reagents like DCC or EDC, especially if the nucleophilic attack by the amine is slow. | Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions.[16] |
Appendix: Recommended Experimental Protocol
Protocol: High-Fidelity Amide Coupling to Minimize Side Reactions
This protocol is designed to kinetically favor the desired amide bond formation over potential SNAr and decarboxylation side reactions.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control reactivity.
-
Activation: To the cooled solution, add 1.05 equivalents of a phosphonium-based coupling reagent (e.g., PyBOP) followed by 2.5 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Rationale: PyBOP is chosen to avoid guanidinylation side products. DIPEA is a sterically hindered base that will not compete as a nucleophile. Pre-activation at 0 °C minimizes the risk of decarboxylation.
-
-
Pre-activation Stirring: Stir the mixture at 0 °C for 10-15 minutes. The solution may change color or consistency as the active ester is formed.
-
Nucleophile Addition: Add a solution of 1.1 equivalents of the desired amine in a small amount of the reaction solvent dropwise to the cold reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LCMS.
-
Rationale: Keeping the initial reaction phase cold gives the desired coupling a kinetic advantage over the higher activation energy SNAr and decarboxylation pathways.
-
-
Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl or water. Extract the product with an appropriate organic solvent (e.g., EtOAc, CH₂Cl₂). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography or recrystallization as needed.
References
- 1. Hammick reaction - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 6. Reaction Examples [cdb.ics.uci.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. people.uniurb.it [people.uniurb.it]
Validation & Comparative
A Comparative Guide to the Herbicidal Efficacy of Picloram and the Emerging Class of 6-Aryl-Picolinic Acids, Represented by 6-Chloro-5-(trifluoromethyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Generations of Synthetic Auxin Herbicides
Picloram, a chlorinated derivative of picolinic acid, has long been a staple for the control of deeply rooted perennial weeds and woody plants.[1][2] Its systemic action and persistence in soil have made it a reliable, albeit environmentally scrutinized, tool in vegetation management.[1][2] In contrast, the development of 6-aryl-2-picolinic acids, such as 6-Chloro-5-(trifluoromethyl)picolinic acid, represents a more recent advancement in synthetic auxin chemistry.[2][3] This newer class of herbicides is characterized by high efficacy at lower application rates and a broad spectrum of activity against broadleaf weeds, including those resistant to other herbicide classes.[2][3]
| Feature | Picloram | This compound (as a representative 6-aryl-picolinic acid) |
| Chemical Family | Pyridine Carboxylic Acid | 6-Aryl-Picolinic Acid (a subclass of Pyridine Carboxylic Acid) |
| Primary Use | Control of woody plants and deep-rooted perennial broadleaf weeds.[1] | Broad-spectrum control of broadleaf weeds, including resistant biotypes.[2][3] |
| Mode of Action | Synthetic Auxin.[1] | Synthetic Auxin.[3] |
| Key Characteristics | High soil persistence, systemic action.[1][2] | High efficacy at low use rates, systemic action.[3] |
Mechanism of Action: A Deeper Dive into Auxin Mimicry
Both picloram and 6-aryl-picolinic acids function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][3] This mimicry leads to a cascade of events that disrupt normal plant growth and development, ultimately causing plant death. The key steps in this process are outlined below.
Synthetic auxin herbicides bind to and activate specific auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which at herbicidal concentrations, results in uncontrolled and disorganized cell division and elongation. This abnormal growth overwhelms the plant's resources, leading to epinasty (twisting of stems and petioles), tissue swelling, and eventual necrosis. Recent research suggests that some novel synthetic auxins may exhibit differential binding affinities for various TIR1/AFB receptors, potentially contributing to their selective efficacy.[3]
Comparative Herbicidal Efficacy: Insights from Preclinical Data
While direct, peer-reviewed comparative field trials between picloram and this compound are not yet widely available, preclinical studies on related 6-aryl-picolinic acid derivatives provide valuable insights into their potential efficacy.
Recent studies have shown that novel 6-aryl-2-picolinic acid compounds can exhibit significantly greater herbicidal activity than picloram in laboratory-based assays. For instance, in root growth inhibition assays using the model plant Arabidopsis thaliana, some of these new compounds have demonstrated IC50 values (the concentration required to inhibit growth by 50%) that are several orders of magnitude lower than that of picloram.[2] This suggests a higher intrinsic activity at the target site.
Furthermore, greenhouse studies have indicated that many 6-aryl-2-picolinic acid derivatives provide excellent post-emergence control of a broad spectrum of broadleaf weeds, with some compounds achieving 100% inhibition of species like Amaranthus retroflexus (redroot pigweed).[2]
Table 1: Illustrative Comparison of Herbicidal Activity (Based on studies of related 6-aryl-picolinic acids)
| Compound Class | Assay Type | Key Finding | Reference |
| Picloram | Root Growth Inhibition (A. thaliana) | Serves as a benchmark for comparison. | [2] |
| Novel 6-aryl-picolinic acids | Root Growth Inhibition (A. thaliana) | Some compounds show significantly lower IC50 values than picloram, indicating higher potency. | [2] |
| Novel 6-aryl-picolinic acids | Post-emergence Greenhouse Trial | High efficacy (up to 100% inhibition) on key broadleaf weeds like Amaranthus retroflexus. | [2] |
Experimental Protocol: Dose-Response Bioassay for Herbicidal Efficacy
To directly compare the herbicidal efficacy of this compound and picloram, a standardized dose-response bioassay is essential. The following protocol outlines a robust methodology for such a study.
Objective: To determine and compare the dose-dependent herbicidal effects of this compound and picloram on selected broadleaf weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)
-
Potting medium (soil, sand, and peat mixture)
-
Pots or trays
-
Analytical grade this compound and picloram
-
Appropriate solvents and surfactants
-
Controlled environment growth chamber or greenhouse
-
Precision sprayer
Methodology:
-
Plant Propagation:
-
Sow seeds of the target weed species in pots or trays filled with a sterile potting medium.
-
Grow the plants in a controlled environment (e.g., 25°C, 16:8 hour light:dark cycle) until they reach the 2-4 true leaf stage.
-
-
Herbicide Preparation:
-
Prepare stock solutions of this compound and picloram in a suitable solvent.
-
Create a series of dilutions to achieve a range of application rates (e.g., 0, 0.1X, 0.5X, 1X, 2X, 5X of the anticipated field rate). Include a surfactant as recommended for foliar applications.
-
-
Herbicide Application:
-
Randomly assign plants to different treatment groups, including an untreated control.
-
Apply the herbicide solutions to the foliage of the plants using a precision sprayer to ensure uniform coverage.
-
-
Data Collection:
-
At 7, 14, and 21 days after treatment, visually assess the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) using a 0-100% injury scale (0 = no injury, 100 = plant death).
-
At 21 days after treatment, harvest the above-ground biomass of each plant, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
-
Data Analysis:
-
Calculate the average percent injury and biomass reduction for each treatment group.
-
Perform a dose-response analysis to determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for each herbicide and weed species.
-
Statistically compare the GR50 values to determine the relative efficacy of the two herbicides.
-
Environmental Fate and Toxicological Profile: A Preliminary Comparison
Picloram: Picloram is known for its persistence in the environment, with a soil half-life that can range from months to years depending on environmental conditions.[1][2] Its high water solubility and low adsorption to soil particles create a potential for leaching into groundwater.[1]
6-Aryl-Picolinic Acids: While specific data for this compound is limited, research on other novel synthetic auxins suggests a trend towards designing molecules with more favorable environmental profiles, including faster degradation rates in soil and plant tissues.[3] However, comprehensive environmental fate studies are necessary to confirm this for each new compound.
Conclusion and Future Directions
The emergence of 6-aryl-picolinic acids, including this compound, represents a significant advancement in synthetic auxin herbicide technology. Preclinical data on related compounds suggest the potential for higher herbicidal efficacy at lower application rates compared to older chemistries like picloram. This could translate to more effective weed control with a reduced environmental load.
However, it is crucial for researchers to conduct direct, side-by-side comparative studies under both laboratory and field conditions to fully elucidate the relative performance of these herbicides. Such studies should not only focus on efficacy against a broad range of weed species but also include comprehensive assessments of their environmental fate and non-target organism toxicology. The protocols and information provided in this guide offer a foundational framework for initiating such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating 6-Chloro-5-(trifluoromethyl)picolinic acid Against Commercial Picolinic Acid Herbicides
This guide provides a comparative framework for assessing the herbicidal potential of 6-Chloro-5-(trifluoromethyl)picolinic acid against established picolinic acid herbicides. As this specific molecule is not a widely commercialized herbicide, this document is structured for researchers in agrochemical discovery, offering a theoretical analysis based on structure-activity relationships and detailing the experimental protocols necessary for a robust empirical evaluation.
Introduction to Picolinic Acid Herbicides: The Synthetic Auxins
Picolinic acids are a major class of synthetic auxin herbicides, pivotal in modern agriculture for the selective control of broadleaf weeds in various grass crops, pastures, and non-crop areas.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), inducing uncontrolled and disorganized growth that ultimately leads to plant death.[1] Their discovery in the 1940s revolutionized weed management, and the class continues to evolve with newer compounds like halauxifen-methyl and florpyrauxifen-benzyl.[1][3] Understanding the mechanism and structure-activity relationships of established picolinic acids is essential for predicting the potential of novel candidates like this compound.
Mechanism of Action: Overwhelming the Plant's Growth Signals
Synthetic auxins, including picolinic acids, exert their herbicidal effect by hijacking the plant's natural auxin signaling pathway. The process is initiated by the binding of the herbicide to a family of nuclear receptor proteins, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins.[4] This binding acts as 'molecular glue', stabilizing an interaction between the receptor and an Aux/IAA co-receptor protein.[5][6] This event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the proteasome. The elimination of these Aux/IAA transcriptional regulators unleashes auxin-responsive genes, leading to a cascade of downstream effects including epinastic growth, tissue damage, and eventual plant death.
Interestingly, different auxin herbicides show preferential binding to specific receptors. For instance, the herbicide picloram binds with much greater affinity to AFB5 than to TIR1, a selectivity that may contribute to its specific weed control spectrum.[6][7]
Caption: The synthetic auxin herbicide pathway in plants.
Profile of Commercial Picolinic Acid Herbicides
A comparative evaluation requires a baseline. The following table summarizes the key characteristics of four prominent picolinic acid herbicides.
| Attribute | Picloram | Clopyralid | Aminopyralid | Halauxifen-methyl |
| Chemical Structure | 4-amino-3,5,6-trichloropicolinic acid | 3,6-dichloropicolinic acid | 4-amino-3,6-dichloropicolinic acid | Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate |
| Primary Use | Woody plants, deep-rooted perennials, broadleaf weeds[8] | Broadleaf weeds, especially thistles and clovers in cereals and turf[9] | Invasive and noxious broadleaf weeds in pastures and rangeland[8] | Post-emergent control of annual broadleaf weeds in cereals |
| Soil Half-Life | Long (167-513 days), high potential for carryover[10] | Moderate to Long (8-250 days, condition-dependent)[10] | Long (32-533 days), high potential for carryover[8][10] | Relatively short due to rapid degradation to the acid form |
| Key Features | High soil mobility and persistence, very effective on woody species.[8] | Known for persistence in compost, damaging sensitive crops like tomatoes and peas.[9] | Highly effective at low use rates, but very persistent in soil and plant residues.[8] | Belongs to the newer arylpicolinate class; effective at low temperatures. |
Analysis of this compound: A Research Candidate
While commercial data is unavailable, a scientific appraisal of the molecule's structure allows for the formulation of hypotheses regarding its potential performance.
Chemical Structure: C₈H₅ClF₃NO₂
-
Picolinic Acid Core: The fundamental pyridine-2-carboxylic acid structure ensures it belongs to the synthetic auxin class.
-
6-Chloro Substitution: The chlorine atom at the 6-position is a common feature in this class (e.g., clopyralid, aminopyralid, picloram). This halogen is often crucial for herbicidal activity.
-
5-Trifluoromethyl (CF₃) Substitution: This is the most distinctive feature. The trifluoromethyl group is a powerful modulator of physicochemical properties in agrochemicals.[11][12]
-
Increased Lipophilicity: The CF₃ group generally increases a molecule's affinity for lipids, which can enhance its ability to penetrate the waxy cuticle of plant leaves, potentially leading to improved foliar uptake and efficacy.[13]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of a CF₃ group can block sites of metabolic degradation by plant enzymes (e.g., P450 monooxygenases), potentially increasing the molecule's stability within the plant and leading to longer-lasting activity.[13]
-
Receptor Binding: The electron-withdrawing nature and steric bulk of the CF₃ group can significantly alter how the molecule fits into the auxin receptor pocket (TIR1/AFB5), potentially increasing binding affinity and intrinsic activity.[11] Studies have shown that the substitution of a trifluoromethyl group on a pyridine ring is critical to the herbicidal bioactivity of some molecules.[11]
-
Hypothesized Performance Profile:
Based on this structural analysis, it is hypothesized that this compound could be a potent herbicide. The CF₃ group may confer high intrinsic activity and enhanced stability. However, this same stability could also translate to undesirable environmental persistence in soil, similar to other persistent picolinic acids like aminopyralid and picloram.[9] Its weed spectrum and crop selectivity are unknown and would require empirical testing.
Experimental Framework for Comparative Efficacy Testing
To validate these hypotheses, a rigorous, controlled experimental approach is necessary. The following protocol outlines a standard whole-plant bioassay for comparing the efficacy of a novel compound against commercial standards.
Protocol: Greenhouse Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the herbicide dose required to reduce plant growth by 50% (GR₅₀), a key metric for comparing efficacy.[14][15]
1. Plant Material and Growth Conditions:
- Select at least two weed species: one known to be sensitive to picolinic acids (e.g., Common Lambsquarters, Chenopodium album) and one that is moderately tolerant or a key target in a specific crop.
- Include a crop species for selectivity testing (e.g., Wheat, Triticum aestivum).
- Grow seedlings from seed in pots containing a standard greenhouse potting mix under controlled conditions (e.g., 25°C/18°C day/night, 16h photoperiod).
2. Herbicide Preparation and Application:
- Prepare stock solutions of the test compound (this compound) and commercial standards (e.g., Picloram, Clopyralid) in an appropriate solvent/surfactant system.
- Create a dilution series for each herbicide to generate at least 6-8 dose levels, plus an untreated control. The dose range should be selected to bracket a 0% to 100% plant response.
- When plants reach the 2-4 true leaf stage, apply herbicides using a calibrated track sprayer to ensure uniform coverage.[16]
3. Experimental Design and Data Collection:
- Use a completely randomized design with at least four replicates for each treatment (herbicide x dose combination).
- At 21-28 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).[16]
- Harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
4. Statistical Analysis:
- Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control.
- Fit the dose-response data to a non-linear regression model, such as a four-parameter log-logistic model.[17][18]
- From the model, calculate the GR₅₀ value and its corresponding 95% confidence interval for each herbicide on each species.
- Compare GR₅₀ values to determine the relative potency of the test compound against the standards.
Caption: Workflow for a whole-plant herbicide efficacy bioassay.
Data Interpretation and Presentation
The primary output, the GR₅₀ values, should be summarized in a clear table for direct comparison. A lower GR₅₀ value indicates higher herbicidal potency.
Example Data Summary Table:
| Herbicide | Target Weed 1 (GR₅₀ g a.i./ha) | Target Weed 2 (GR₅₀ g a.i./ha) | Crop (GR₅₀ g a.i./ha) | Selectivity Index (Crop GR₅₀ / Weed 1 GR₅₀) |
| 6-Chloro-5-(trifluoromethyl) picolinic acid | [Experimental Result] | [Experimental Result] | [Experimental Result] | [Calculated Value] |
| Picloram (Standard) | [Experimental Result] | [Experimental Result] | [Experimental Result] | [Calculated Value] |
| Clopyralid (Standard) | [Experimental Result] | [Experimental Result] | [Experimental Result] | [Calculated Value] |
The "Selectivity Index" provides a quantitative measure of crop safety. A higher index indicates greater selectivity, meaning a larger dose is required to injure the crop compared to the weed.
Conclusion and Future Directions
While this compound remains a research compound, its structure suggests potential for high herbicidal activity, driven by the inclusion of a trifluoromethyl group—a proven bioisostere for enhancing pesticide performance. The experimental framework provided in this guide offers a robust methodology for researchers to empirically determine its efficacy, weed spectrum, and crop selectivity relative to established market standards.
Further research should also include soil persistence and degradation studies to assess its environmental profile, as well as binding assays with TIR1/AFB receptors to elucidate its specific molecular interactions within the auxin signaling pathway. Such a comprehensive evaluation is critical to determining if this promising structure can be developed into a safe and effective weed management tool.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 9. compostingcouncil.org [compostingcouncil.org]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hracglobal.com [hracglobal.com]
- 17. researchgate.net [researchgate.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of Trifluoromethyl-Substituted Herbicides: A Guide for Researchers
The introduction of the trifluoromethyl (CF3) group into agrochemicals has marked a significant turning point in the development of modern herbicides. This electron-withdrawing moiety can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes.[1] These alterations often translate to enhanced herbicidal activity, improved selectivity, and desirable environmental persistence profiles. This guide provides a comprehensive comparative analysis of four prominent trifluoromethyl-substituted herbicides from different chemical classes: trifluralin, fomesafen, fluometuron, and quizalofop-p-ethyl. We will delve into their distinct mechanisms of action, compare their efficacy and selectivity based on available experimental data, and provide standardized protocols for their evaluation.
Herbicide Profiles: Mechanisms of Action
Understanding the molecular basis of herbicide action is fundamental to their effective and sustainable use. The four herbicides discussed here target distinct and vital processes in plants, from cell division to photosynthesis and lipid biosynthesis.
Trifluralin: The Mitotic Inhibitor
Trifluralin is a dinitroaniline herbicide that has been a cornerstone of pre-emergence weed control for decades.[2] Its primary mode of action is the disruption of microtubule polymerization.[3][4]
-
Molecular Target: Trifluralin binds to tubulin, the protein subunit of microtubules.[2]
-
Mechanism: This binding inhibits the assembly of tubulin into functional microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is responsible for chromosome segregation during cell division.[2] The disruption of the mitotic spindle halts cell division (mitosis), primarily in the root tips of germinating weeds.[5]
-
Physiological Effect: The inhibition of root growth prevents the establishment of weed seedlings, which ultimately leads to their death before they can emerge from the soil.[4][5]
Caption: Mechanism of action of Trifluralin.
Fomesafen: The PPO Inhibitor
Fomesafen belongs to the diphenyl ether class of herbicides and is a potent inhibitor of protoporphyrinogen oxidase (PPO).[6][7] This enzyme is crucial for the biosynthesis of chlorophyll and heme.[8]
-
Molecular Target: Protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway.[6][7][8]
-
Mechanism: Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm.[9] This substrate is then rapidly oxidized to protoporphyrin IX.[9]
-
Physiological Effect: Protoporphyrin IX is a photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS).[9][10] These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, rapid cell death, manifesting as necrosis and desiccation of the treated plant tissues.[8][9]
Caption: Mechanism of action of Fomesafen.
Fluometuron: The Photosynthesis Inhibitor
Fluometuron is a phenylurea herbicide that targets the photosynthetic machinery in plants.[11]
-
Molecular Target: The D1 protein in the photosystem II (PSII) complex of the chloroplasts.[12]
-
Mechanism: Fluometuron binds to the D1 protein, blocking the electron transport chain in PSII.[12]
-
Physiological Effect: This blockage prevents the formation of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation in the Calvin cycle.[11] The disruption of photosynthesis leads to a gradual starvation of the plant, resulting in chlorosis (yellowing) and eventual death.[13]
Caption: Mechanism of action of Fluometuron.
Quizalofop-p-ethyl: The Lipid Synthesis Inhibitor
Quizalofop-p-ethyl is a member of the aryloxyphenoxypropionate ("fop") class of herbicides, which are highly effective against grass weeds.[14]
-
Molecular Target: The enzyme acetyl-CoA carboxylase (ACCase).[14][15]
-
Mechanism: Quizalofop-p-ethyl is a pro-herbicide that is hydrolyzed in the plant to its active form, quizalofop acid.[15] This active form inhibits ACCase, a critical enzyme in the biosynthesis of fatty acids.[15][16]
-
Physiological Effect: The inhibition of fatty acid synthesis disrupts the production of new cell membranes, which are essential for cell growth and division, particularly in the meristematic regions (growing points) of the plant.[14][16] This leads to a cessation of growth, followed by chlorosis and necrosis of the young tissues, and ultimately the death of the grass weed.[14]
Caption: Mechanism of action of Quizalofop-p-ethyl.
Comparative Performance Analysis
The efficacy, selectivity, and environmental fate of these herbicides are critical factors for their practical application in research and agriculture.
Efficacy on Key Weed Species
The efficacy of a herbicide is typically quantified by the concentration or dose required to inhibit or reduce plant growth by 50% (IC50 or GR50, respectively). Lower values indicate higher efficacy.
Table 1: Comparative Efficacy (GR50 values in g ai ha⁻¹) of Trifluoromethyl-Substituted Herbicides on Amaranthus palmeri (Palmer Amaranth)
| Herbicide | GR50 (g ai ha⁻¹) | Reference |
| Trifluralin | 120 - 250 | [17] |
| Fomesafen | 15 - 30 | [18] |
| Fluometuron | 200 - 400 | [17] |
| Quizalofop-p-ethyl | Not effective on broadleaf weeds | [14] |
Note: GR50 values can vary significantly depending on the weed biotype, growth stage, and environmental conditions.
Crop Selectivity
Herbicide selectivity is the differential response of crops and weeds to a particular herbicide. It is a crucial aspect of in-crop weed management.
Table 2: Selectivity of Trifluoromethyl-Substituted Herbicides in Major Crops
| Herbicide | Selective in | Basis of Selectivity | Reference | | :--- | :--- | :--- | | Trifluralin | Cotton, Soybean, and many other broadleaf crops | Positional selectivity (crop seeds planted below the herbicide-treated soil layer) and differential metabolism.[19] | | Fomesafen | Soybean, Cotton (with some restrictions) | Rapid metabolic detoxification in tolerant species.[7][16] | | Fluometuron | Cotton | Differential metabolism by the crop.[11] | | Quizalofop-p-ethyl | Most broadleaf crops (e.g., Soybean, Cotton, Canola) | The target enzyme (ACCase) in broadleaf crops is structurally different and less sensitive to the herbicide.[14][15] |
Environmental Fate and Persistence
The environmental persistence of a herbicide is often described by its half-life in soil (DT50), the time it takes for 50% of the applied amount to dissipate. The soil organic carbon-water partitioning coefficient (Koc) is an indicator of a herbicide's mobility in soil; higher Koc values indicate lower mobility.
Table 3: Environmental Fate Characteristics of Trifluoromethyl-Substituted Herbicides
| Herbicide | Soil DT50 (days) | Koc (mL/g) | Mobility in Soil | Reference |
| Trifluralin | 41 - 475 | 4,000 - 13,000 | Low | [2][11] |
| Fomesafen | ~100 | 60 | Moderate | [20] |
| Fluometuron | 30 - 90 | 100 - 150 | Moderate | [20] |
| Quizalofop-p-ethyl | 30 - 60 | 300 - 1000 | Low to Moderate | [21] |
Experimental Protocols
Standardized methodologies are essential for the accurate and reproducible evaluation of herbicide performance.
Herbicide Efficacy Assessment (GR50 Determination)
This protocol outlines a whole-plant dose-response bioassay to determine the GR50 value of a herbicide.
Workflow for GR50 Determination
Caption: A generalized workflow for determining the GR50 of a herbicide.
Step-by-Step Methodology:
-
Plant Material: Grow a uniform population of the target weed species from seed in a greenhouse or growth chamber.
-
Experimental Setup: Transplant seedlings at a consistent growth stage (e.g., 2-4 true leaves) into individual pots.
-
Herbicide Preparation: Prepare a stock solution of the herbicide and perform serial dilutions to create a range of at least 6-8 concentrations, including an untreated control.
-
Application: Apply the different herbicide doses to the plants using a calibrated sprayer to ensure uniform coverage.
-
Incubation: Place the treated plants in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity) for a specified period (e.g., 14-21 days).
-
Data Collection: At the end of the incubation period, harvest the above-ground biomass of each plant.
-
Biomass Measurement: Dry the harvested biomass in an oven until a constant weight is achieved and record the dry weight.
-
Data Analysis: Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants. Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR50 value.[9]
Crop Selectivity Evaluation
This protocol describes a method to assess the phytotoxic effects of a herbicide on a crop species.
Step-by-Step Methodology:
-
Plant Material: Grow the crop species of interest in pots or field plots.
-
Herbicide Application: Apply the herbicide at the recommended rate (1X) and at twice the recommended rate (2X) at the appropriate crop growth stage as specified on the product label. Include an untreated control.
-
Visual Injury Assessment: Visually assess crop injury at regular intervals (e.g., 3, 7, 14, and 28 days after treatment) using a rating scale of 0% (no injury) to 100% (plant death).
-
Growth Measurements: At the end of the observation period, measure plant height and collect above-ground biomass for dry weight determination.
-
Yield Data (for field studies): If conducted in the field, harvest the crop at maturity and determine the yield.
-
Data Analysis: Statistically compare the visual injury ratings, growth measurements, and yield data between the herbicide-treated and untreated control plants to determine if the herbicide causes any significant adverse effects on the crop.[13]
Soil Persistence Study (DT50 Determination)
This protocol provides a general outline for a laboratory-based soil incubation study to determine the DT50 of a herbicide.
Step-by-Step Methodology:
-
Soil Collection and Preparation: Collect soil from a relevant agricultural field. Sieve the soil and adjust its moisture content to a specified level (e.g., 50-60% of field capacity).
-
Herbicide Application: Treat a known mass of soil with the herbicide at a concentration relevant to its field application rate.
-
Incubation: Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C).
-
Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 100 days).
-
Herbicide Extraction: Extract the herbicide from the soil samples using an appropriate solvent.
-
Quantification: Analyze the herbicide concentration in the extracts using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Plot the herbicide concentration over time and fit the data to a first-order decay kinetics model to calculate the DT50 value.[15]
Conclusion
The trifluoromethyl group is a privileged moiety in the design of modern herbicides, contributing to the diverse modes of action and favorable agronomic traits of compounds like trifluralin, fomesafen, fluometuron, and quizalofop-p-ethyl. This comparative analysis highlights the distinct biochemical targets and resulting physiological effects of these herbicides. The provided experimental data and protocols offer a framework for researchers to conduct their own evaluations and contribute to a deeper understanding of these important agrochemicals. A thorough understanding of their efficacy, selectivity, and environmental behavior is paramount for their judicious use in sustainable weed management strategies.
References
- 1. scispace.com [scispace.com]
- 2. Environmental fate of trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. A New Pro-197-Ile Mutation in Amaranthus palmeri Associated with Acetolactate Synthase-Inhibiting Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling strategies to determine the effective dose of herbicides [scielo.sa.cr]
- 10. scribd.com [scribd.com]
- 11. kpu.ca [kpu.ca]
- 12. scite.ai [scite.ai]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. food.ec.europa.eu [food.ec.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Position selectivity of herbicides to cotton crop - Weed Control Journal [weedcontroljournal.org]
- 20. isws.illinois.edu [isws.illinois.edu]
- 21. downloads.regulations.gov [downloads.regulations.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 6-Chloro-5-(trifluoromethyl)picolinic Acid
This guide provides a comprehensive comparison of analytical methodologies for the robust validation of 6-Chloro-5-(trifluoromethyl)picolinic acid, a critical intermediate in pharmaceutical and agrochemical synthesis. Moving beyond a simple recitation of steps, we delve into the scientific rationale behind method selection, optimization, and validation, ensuring the integrity and reliability of analytical data in a regulated environment. This document is intended for researchers, analytical scientists, and quality control professionals tasked with developing and validating methods for this and structurally similar molecules.
Introduction: The Analytical Imperative for a Complex Heterocycle
This compound is a halogenated pyridine derivative whose precise quantification is paramount for ensuring the quality, safety, and efficacy of final products. The presence of a carboxylic acid, a trifluoromethyl group, and a chlorine atom on the pyridine ring presents unique analytical challenges, including potential for sample matrix interference, degradation, and specific chromatographic behaviors.
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This guide will compare the two most pertinent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provide a framework for their validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]
The Regulatory Bedrock: ICH Q2(R2) Validation Framework
Any discussion of method validation must be grounded in the globally recognized ICH guidelines. These documents provide a systematic approach to demonstrating that an analytical method is suitable for its intended purpose.[4] The core validation parameters serve as our roadmap for comparing methodologies.
Caption: A logical workflow for analytical method validation, from planning to lifecycle management, based on ICH guidelines.
Comparative Analysis: HPLC vs. GC for this compound
The choice between HPLC and GC is the first critical decision. It is dictated by the analyte's physicochemical properties: volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase (RP-HPLC) modality, is the presumptive workhorse for this analyte. The carboxylic acid group makes the molecule polar and ideally suited for aqueous mobile phases.
-
Expertise & Causality: We select RP-HPLC because the non-polar stationary phase (like C18) will interact with the pyridine ring, while the polar mobile phase allows for elution. The trifluoromethyl and chloro- substituents increase the molecule's hydrophobicity, leading to good retention and separation from more polar impurities. An acidic mobile phase (e.g., buffered to pH 2.5-3.5 with phosphate or formate) is essential. This suppresses the ionization of the picolinic acid's carboxyl group (pKa ≈ 4-5), ensuring a single, non-ionized form interacts with the C18 column, which results in sharp, symmetrical peaks and reproducible retention times.
Gas Chromatography (GC)
Direct analysis of a carboxylic acid like this by GC is problematic due to its low volatility and high polarity, which leads to poor peak shape and thermal degradation in the hot injector. Therefore, a derivatization step is mandatory.
-
Expertise & Causality: Derivatization is necessary to convert the polar carboxylic acid into a more volatile and thermally stable ester. A common and effective approach is methylation using reagents like diazomethane (hazardous) or, more practically, by heating with methanol and an acid catalyst (e.g., H₂SO₄) or using a reagent like trimethylsilyldiazomethane (TMSD).[5] This converts the analyte into methyl 6-chloro-5-(trifluoromethyl)picolinate. The resulting ester is significantly more volatile and suitable for GC analysis, often coupled with a highly sensitive and specific mass spectrometer (GC-MS). This approach is particularly powerful for identifying and quantifying trace-level impurities.[6][7]
Head-to-Head Performance Comparison
The following table summarizes the key performance attributes and practical considerations for each technique.
| Feature | Reverse-Phase HPLC (UV Detection) | Gas Chromatography (MS Detection) |
| Analyte Form | Direct analysis of the acid | Indirect analysis of a volatile derivative (e.g., methyl ester) |
| Sample Prep | Simple dissolution in mobile phase or suitable solvent. | More complex: requires a robust and reproducible derivatization step. |
| Specificity | Good. Can be enhanced with a photodiode array (PDA) detector. Susceptible to co-eluting impurities with similar UV spectra. | Excellent. Mass spectrometry provides structural information, ensuring unambiguous peak identification. |
| Sensitivity (LOQ) | Typically in the low µg/mL to high ng/mL range. | Excellent, often reaching low ng/mL to pg/mL levels, especially with selected ion monitoring (SIM). |
| Robustness | Generally high. Sensitive to mobile phase pH and composition. | The derivatization step can be a source of variability if not well-controlled. |
| Primary Application | Ideal for routine quality control, assay, and purity testing where concentrations are relatively high. | Superior for trace impurity analysis, identification of unknown impurities, and stability studies where degradation products are expected. |
| Trustworthiness | Validated through forced degradation studies to prove peak purity and specificity.[8][9] | Self-validating through unique mass fragmentation patterns, which confirm analyte identity in every run.[10] |
Detailed Validation Protocols: A Practical Guide
The following sections provide detailed, step-by-step protocols for validating both an HPLC-UV and a GC-MS method. These protocols are designed to be self-validating systems, where the results of each test build confidence in the method's overall reliability.
Protocol 1: Stability-Indicating RP-HPLC-UV Method
This protocol outlines a method for determining the assay and purity of this compound.
Caption: A typical experimental workflow for sample analysis using RP-HPLC.
A. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A / 30% B, hold for 10 min
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50 v/v)
B. Validation Experiments
-
Specificity (Forced Degradation):
-
Prepare solutions of the analyte (~100 µg/mL) and expose them to the following conditions: 0.1 N HCl (80°C, 4h), 0.1 N NaOH (80°C, 4h), 3% H₂O₂ (ambient, 24h), heat (105°C, 24h), and UV light (254 nm, 24h).[9][11]
-
Analyze all stressed samples alongside a non-stressed control.
-
Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (Resolution > 2.0) and the placebo/blank shows no interference. Peak purity analysis (using a PDA detector) should confirm spectral homogeneity across the analyte peak.
-
-
Linearity:
-
Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.[1]
-
-
Accuracy (% Recovery):
-
Prepare a placebo matrix and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration and analyze them.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability and intermediate precision should not exceed 2.0%.[12]
-
-
Limit of Quantitation (LOQ):
-
Determine the LOQ based on the signal-to-noise ratio (S/N of 10:1) or by establishing the lowest concentration that meets accuracy and precision criteria.
-
Application: This is crucial for quantifying impurities.
-
-
Robustness:
-
Systematically vary key method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).
-
Analyze a standard solution under each condition.
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the assay result should not change significantly.[9]
-
Protocol 2: Trace Impurity Analysis by GC-MS
This protocol is designed for the sensitive detection and quantification of impurities in this compound raw material.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. informaticsjournals.co.in [informaticsjournals.co.in]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Cross-Reactivity for 6-Chloro-5-(trifluoromethyl)picolinic Acid Derivatives: A Guide for Researchers
This guide provides a comprehensive comparison of 6-Chloro-5-(trifluoromethyl)picolinic acid derivatives, a class of synthetic auxin herbicides critical to modern agriculture. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced cross-reactivity profiles of these compounds, offering a framework for evaluating on-target efficacy and potential off-target effects. We will explore the core mechanism of action, compare key derivatives, and provide detailed experimental protocols to empower researchers in their investigations.
Introduction: The Rise of Synthetic Auxins
Synthetic auxin herbicides have revolutionized weed control by selectively targeting broadleaf weeds in various crops.[1][2] These molecules mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[1][2] The this compound scaffold is a key component of several highly effective herbicides, including aminopyralid, halauxifen-methyl, and florpyrauxifen-benzyl.[3] Understanding the specificity and potential for cross-reactivity of these derivatives is paramount for developing more effective and environmentally benign herbicides.
Core Mechanism of Action: Hijacking the Auxin Signaling Pathway
The primary mode of action for this compound derivatives is the disruption of auxin homeostasis.[4][5][6] These synthetic auxins bind to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of F-box proteins, which function as auxin co-receptors.[2][7][8][9] This binding event stabilizes the interaction between the TIR1/AFB proteins and the Aux/IAA transcriptional repressors.[2][7]
This stabilized complex is then recognized by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[2] The removal of these repressors unleashes Auxin Response Factors (ARFs), transcription factors that activate the expression of auxin-responsive genes.[2][8] The resulting overstimulation of these genes leads to a cascade of physiological disruptions, including epinastic growth, tissue damage, and ultimately, plant death.[10][11]
Caption: Mechanism of action of synthetic auxin herbicides.
Comparative Analysis of Key Derivatives
While sharing a common mechanism, derivatives of this compound exhibit differences in their herbicidal spectrum, efficacy, and physicochemical properties.
| Derivative | Common Name(s) | Key Characteristics | Primary Applications |
| Aminopyralid | Milestone, GrazonNext HL[3] | High efficacy at low doses, persistent in soil with residual activity.[3][12] Selective for broadleaf weeds in grasses.[3] | Rangeland, pastures, and non-crop areas for control of invasive and noxious broadleaf weeds.[13] |
| Halauxifen-methyl | Quelex, Elevore[6] | Post-emergent control of annual broadleaf weeds.[10] Effective against weeds resistant to other herbicide classes.[10] | Cereal crops such as barley and wheat.[10][14] |
| Florpyrauxifen-benzyl | Rinskor, Loyant, Duracor[5] | Effective in aquatic and terrestrial systems.[5][15] Rapidly absorbed through leaves and roots.[5] | Rice paddies and aquatic weed management.[5] |
A Framework for Assessing Cross-Reactivity
True cross-reactivity studies involve evaluating the binding of a compound to a wide array of unintended biological targets. While comprehensive public data on such broad panel screening for these specific herbicides is limited, a logical framework can be established to guide such investigations.
Conceptual Workflow for Cross-Reactivity Profiling
Caption: A conceptual workflow for assessing cross-reactivity.
Potential Off-Targets
Based on the chemical scaffold, potential areas for cross-reactivity investigation could include:
-
Other Hormone Receptors: Due to the hormone-mimicking nature of these compounds, screening against a panel of other plant and even animal nuclear hormone receptors could reveal unexpected interactions.
-
Enzymes in Aromatic Amino Acid Metabolism: The picolinic acid core is structurally related to intermediates in tryptophan metabolism.
-
Cytochrome P450 Enzymes: These enzymes are often involved in the metabolism of xenobiotics, and interactions could have implications for herbicide persistence and non-target organism toxicity.[16]
Experimental Protocols for Comparative Analysis
To facilitate rigorous in-house comparison, the following detailed protocols are provided as a starting point for researchers.
Protocol: Competitive Radioligand Binding Assay for TIR1/AFB Receptors
Objective: To determine the binding affinity (Ki) of this compound derivatives for the TIR1/AFB auxin co-receptors.
Materials:
-
Purified recombinant TIR1/AFB protein
-
Radiolabeled auxin (e.g., [3H]-IAA)
-
Test compounds (this compound derivatives and controls)
-
Scintillation vials and cocktail
-
Filter plates and vacuum manifold
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
Procedure:
-
Prepare a dilution series of the test compounds and a known competitor (unlabeled IAA).
-
In a 96-well plate, combine the purified TIR1/AFB protein, a fixed concentration of [3H]-IAA, and varying concentrations of the test compound or unlabeled IAA.
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a pre-wetted filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol: Auxin-Responsive Gene Expression Analysis by qRT-PCR
Objective: To quantify the effect of this compound derivatives on the expression of auxin-responsive genes in a model plant system (e.g., Arabidopsis thaliana).
Materials:
-
Arabidopsis thaliana seedlings
-
Test compounds
-
Liquid plant growth medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target auxin-responsive genes (e.g., GH3, SAURs) and a reference gene (e.g., ACTIN2).
Procedure:
-
Grow Arabidopsis thaliana seedlings in liquid culture for 7-10 days.
-
Treat the seedlings with a range of concentrations of the test compounds or a vehicle control for a defined period (e.g., 1, 3, 6 hours).
-
Harvest the seedlings and immediately freeze them in liquid nitrogen.
-
Extract total RNA from the plant tissue using a commercial kit.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for the target and reference genes.
-
Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the control.
Conclusion and Future Directions
The this compound derivatives are potent and selective herbicides that act by mimicking the plant hormone auxin. While their primary mode of action is well-understood, a comprehensive understanding of their cross-reactivity profiles is essential for the development of next-generation herbicides with improved safety and efficacy. The experimental frameworks and protocols outlined in this guide provide a robust starting point for researchers to conduct their own comparative analyses, contributing to a deeper understanding of these important agricultural tools. Future research should focus on broad-panel screening against a diverse set of biological targets to fully elucidate the selectivity of these compounds.
References
- 1. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]
- 4. solutionsstores.com [solutionsstores.com]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
- 10. mda.state.mn.us [mda.state.mn.us]
- 11. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 12. Understanding the Effects and Applications of Aminopyralid Herbicide in Agriculture [cnagrochem.com]
- 13. beyondpesticides.org [beyondpesticides.org]
- 14. m.youtube.com [m.youtube.com]
- 15. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 16. Synthetic auxin herbicides: finding the lock and key to weed resistance [agris.fao.org]
A Comparative Guide to the Environmental Fate of Picolinic Acid Herbicides: Evaluating 6-Chloro-5-(trifluoromethyl)picolinic acid in Context
Introduction
The picolinic acid family of herbicides represents a cornerstone of modern agriculture, providing selective control of broadleaf weeds through a synthetic auxin mechanism.[1][2] As new derivatives are synthesized, such as 6-Chloro-5-(trifluoromethyl)picolinic acid, a rigorous evaluation of their environmental fate is paramount for ensuring sustainable use and minimizing ecological impact.[3][4] The environmental fate of a herbicide—its persistence, mobility, and degradation—dictates its potential for off-target effects, including groundwater contamination and harm to non-target organisms.[5][6]
This guide provides a comparative analysis of the environmental characteristics of key picolinic acid herbicides. While comprehensive experimental data for this compound is not yet widely available in the public domain, we can establish a robust evaluative framework. This is achieved by comparing its predicted properties against the well-documented profiles of foundational compounds like Picloram, Clopyralid, and Aminopyralid, as well as next-generation arylpicolinates such as Halauxifen-methyl and Florpyrauxifen-benzyl. This approach allows researchers and developers to contextualize the potential behavior of novel compounds and prioritize key experimental validations.
The Picolinic Acid Herbicides: A Chemical Overview
Picolinic acids are pyridine carboxylic acids that mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf plants.[1][7] This guide focuses on the following compounds, representing different generations and structural motifs within the class:
-
First-Generation:
-
Picloram: Known for its high efficacy and persistence, making it effective for long-term control but also posing a higher risk of carryover and off-site movement.[8][9]
-
Clopyralid: Effective for broadleaf weed control but notorious for its stability in compost, which can lead to contamination and damage to sensitive crops.[1][7]
-
Aminopyralid: A highly active herbicide that is persistent and mobile, raising concerns about its potential to impact non-target plants through runoff and leaching.[10][11]
-
-
Next-Generation Arylpicolinates:
-
Compound Under Evaluation:
Key Parameters Governing Environmental Fate
Understanding a herbicide's environmental risk requires quantifying three critical processes: persistence, sorption, and mobility.
-
Persistence (Degradation Half-Life, DT50): This measures how long a herbicide remains active in the environment. It is typically expressed as a half-life (the time required for 50% of the compound to degrade). Key degradation pathways include microbial metabolism in soil and photolysis (breakdown by sunlight) in water.[12][14] Long half-lives increase the risk of crop injury in subsequent seasons and long-term environmental accumulation.[2]
-
Sorption (Soil Organic Carbon-Water Partitioning Coefficient, Koc): This describes how strongly a herbicide binds to soil particles, particularly organic carbon. A high Koc value indicates strong binding, which reduces the amount of herbicide in the soil solution, thereby limiting its availability for plant uptake, microbial degradation, and leaching.[15] Conversely, a low Koc suggests the chemical will remain in the soil water and be more mobile.
-
Mobility & Leaching Potential: This is the tendency of a herbicide to move through the soil profile with water. It is a function of both persistence and sorption. Chemicals that are both persistent and weakly sorbed (low Koc) have the highest potential to leach into groundwater.[8][9] A compound's water solubility and its acid dissociation constant (pKa), which determines its ionic state at a given pH, are also critical. For this compound, a predicted pKa of 2.76 indicates it will exist predominantly in its anionic (negatively charged) form in most soils (pH > 4), which tends to increase repulsion from negatively charged soil colloids and enhance mobility.[13]
Comparative Analysis of Environmental Fate Data
The following table summarizes key environmental fate parameters for the selected picolinic acid herbicides, compiled from regulatory factsheets and scientific literature.
Table 1: Comparative Environmental Fate Parameters of Picolinic Acid Herbicides
| Herbicide | Soil Aerobic Half-Life (DT50, days) | Soil Sorption (Koc, mL/g) | Mobility Potential | Key Notes |
| Picloram | 20 - 300 (typical 90)[8] | 6 - 56 (low) | High | Highly persistent with significant potential to contaminate groundwater.[8][9] |
| Clopyralid | 10 - 47 (typical 40)[5][16] | 6 - 60 (low) | High | Classified as very mobile; known to persist in compost.[7][16] |
| Aminopyralid | 32 - 533 (typical 103)[17] | 34 - 539 (low to moderate)[12] | Moderate to High | Very persistent and mobile; major dissipation route is runoff and leaching.[10][17] |
| Halauxifen-methyl | ~1.5 (rapid)[12] | 6691 (high) | Low (as ester) | Rapidly degrades in soil and water to the more mobile halauxifen-acid.[12][18] |
| Halauxifen-acid | ~14[12] | 34 - 539 (low to moderate) | Moderate to High | The primary active metabolite; photodegradation is an important pathway.[12][18] |
| Florpyrauxifen-benzyl | 42 - 55 (in soil)[14] | High[7] | Low (as ester) | Very rapid degradation in water via photolysis (~2 hours). Persists longer in sediment.[7][14] |
| This compound | Data Not Available | Predicted to be low-moderate | Predicted to be Moderate-High | Predicted pKa of 2.76 suggests it will be anionic and mobile in most soils.[13] |
Degradation Pathways: From Parent to Metabolite
The degradation of picolinic acid herbicides is primarily driven by soil microbes and, in aquatic systems, by photolysis.
-
First-Generation Compounds (Picloram, Clopyralid): These compounds are relatively stable. The primary degradation pathway is slow microbial metabolism in the soil, eventually leading to the formation of carbon dioxide.[7][8] Their structural integrity is a key reason for their persistence.
-
Next-Generation Arylpicolinates (Halauxifen-methyl, Florpyrauxifen-benzyl): These are pro-herbicides, formulated as esters. Their primary and most rapid transformation step is hydrolysis (cleavage by water) to the corresponding carboxylic acid (e.g., halauxifen-acid), which is the biologically active form.[12][18] This acid metabolite then undergoes further, slower degradation. Photolysis is a major route of dissipation for these newer compounds when they enter surface waters.[7][11]
Given this trend, it is plausible that if this compound were used as part of an ester-based pro-herbicide, its environmental fate would be two-phased: rapid conversion to the parent acid, followed by the degradation of the acid itself, which would be the rate-limiting step for full dissipation.
Caption: Generalized degradation pathway for next-generation picolinic acid herbicides.
Experimental Methodologies for Environmental Fate Assessment
To generate the data summarized above, regulatory bodies rely on a suite of standardized laboratory and field studies. These protocols provide a self-validating system for assessing the environmental risk of new active ingredients like this compound.
Workflow for Herbicide Environmental Fate Assessment
The evaluation process follows a tiered approach, moving from controlled laboratory experiments to more complex field simulations. This workflow ensures that fundamental properties are understood before investing in costly, long-term studies.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 4. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forever Pesticides: A Growing Source of PFAS Contamination in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemistry of 6-chloro and 6-bromopicolinic acids in water. Heterolytic vs. homolytic photodehalogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 8. mda.state.mn.us [mda.state.mn.us]
- 9. canada.ca [canada.ca]
- 10. mda.state.mn.us [mda.state.mn.us]
- 11. mass.gov [mass.gov]
- 12. corteva.com [corteva.com]
- 13. This compound CAS#: 855915-21-8 [chemicalbook.com]
- 14. biorxiv.org [biorxiv.org]
- 15. capotchem.cn [capotchem.cn]
- 16. 3-Chloro-5-(trifluoromethyl)picolinic acid [lgcstandards.com]
- 17. Peer review of the pesticide risk assessment of the active substance florpyrauxifen (variant assessed florpyrauxifen‐benzyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apvma.gov.au [apvma.gov.au]
Navigating the Synthesis of Arylpicolinate Herbicides: A Comparative Guide to Alternatives for 6-Chloro-5-(trifluoromethyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective and environmentally benign herbicides has led to the development of the arylpicolinate class, a potent group of synthetic auxin herbicides. Key among these are halauxifen-methyl and florpyrauxifen-benzyl, which have demonstrated remarkable efficacy in controlling broadleaf weeds. The synthesis of these complex molecules traditionally relies on key building blocks, with 6-Chloro-5-(trifluoromethyl)picolinic acid and its derivatives being central to many established routes. However, the drive for process optimization, cost reduction, and greener chemistry necessitates a thorough exploration of alternative synthetic strategies. This guide provides a comprehensive comparison of these alternatives, offering insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols.
The Conventional Approach: Suzuki-Miyaura Cross-Coupling with a Pre-functionalized Picolinate
The dominant and well-established method for the synthesis of arylpicolinate herbicides involves the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and versatile platform for the formation of the critical biaryl bond between the picolinic acid core and the substituted phenyl ring.
A typical synthetic route commences with a pre-functionalized picolinic acid derivative, such as methyl 4-amino-3,6-dichloropicolinate, which is then coupled with a suitable arylboronic acid.[1][2]
Conceptual Workflow:
Caption: Conventional Suzuki-Miyaura coupling for arylpicolinate synthesis.
Experimental Protocol: Synthesis of Halauxifen-Methyl Intermediate via Suzuki-Miyaura Coupling
This protocol is a representative example of the conventional approach, adapted from patent literature.[2]
-
Preparation of the Boronic Acid: 2-Chloro-6-fluoroanisole is metallated and then reacted with a borate ester to yield the corresponding boronic acid.[3]
-
Coupling Reaction:
-
To a solution of methyl 4-amino-3,6-dichloropicolinate (1.0 eq) in a suitable solvent such as 1,2-dimethoxyethane (DME) is added the arylboronic acid (1.2 eq).
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium or potassium carbonate (2.0 eq), are added to the mixture.
-
The reaction is heated to reflux (approximately 80-90 °C) and monitored by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to afford the desired arylpicolinate.
-
Performance Metrics:
| Metric | Conventional Suzuki-Miyaura Route |
| Yield | Generally high, often exceeding 90% for the coupling step.[3] |
| Substrate Scope | Broad, tolerating a wide range of functional groups. |
| Catalyst | Palladium-based, which can be costly and require removal from the final product. |
| Reagents | Boronic acids can be expensive and their stability variable. |
| Environmental Impact | Use of a precious metal catalyst and organic solvents are key considerations.[4] |
Alternative Strategies: Bypassing the Pre-functionalized Picolinate
The limitations of the conventional route, particularly the cost and availability of starting materials, have spurred the development of alternative synthetic pathways. These strategies often focus on building the substituted picolinate ring system through different bond-forming reactions or by introducing key functional groups at different stages of the synthesis.
The Negishi Cross-Coupling: A Viable Alternative for C-C Bond Formation
The Negishi cross-coupling reaction, which utilizes organozinc reagents, presents a powerful alternative to the Suzuki-Miyaura coupling. Organozinc compounds can be more reactive than their boronic acid counterparts, potentially leading to milder reaction conditions and faster reaction times.
Conceptual Workflow:
Caption: Negishi coupling as an alternative for arylpicolinate synthesis.
Advantages over Suzuki-Miyaura Coupling:
-
Higher Reactivity: Organozinc reagents are generally more nucleophilic than organoboranes, which can lead to faster reactions and the ability to couple more challenging substrates.
-
Milder Conditions: The increased reactivity can sometimes allow for lower reaction temperatures.
-
Functional Group Tolerance: The Negishi coupling is known for its excellent functional group tolerance.
Experimental Protocol: General Procedure for Negishi Coupling
-
Preparation of the Organozinc Reagent: An aryl halide is reacted with activated zinc metal to form the arylzinc halide.
-
Coupling Reaction:
-
A reaction vessel is charged with the substituted picolinic acid halide (1.0 eq), a palladium or nickel catalyst [e.g., Pd(PPh₃)₄ or Ni(dppe)Cl₂] (0.05 eq), and an anhydrous solvent such as THF.
-
The freshly prepared arylzinc reagent (1.1-1.5 eq) is then added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
-
Work-up and Purification: The work-up procedure is similar to that of the Suzuki-Miyaura coupling, involving quenching with an acidic solution, extraction, and purification.
Comparative Data:
Direct C-H Functionalization: A Paradigm Shift in Picolinate Synthesis
A more radical departure from the conventional approach involves the direct functionalization of the picolinic acid ring, thereby avoiding the need for pre-halogenated starting materials. Recent advances in C-H activation and functionalization have opened up new avenues for the introduction of trifluoromethyl and fluoro groups.
2.2.1. Direct Trifluoromethylation of the Pyridine Ring
Instead of starting with a trifluoromethyl-containing picolinate, this strategy introduces the CF₃ group directly onto a simpler picolinate precursor. Various methods for the direct trifluoromethylation of pyridines have been developed, often employing radical-based reactions.
Conceptual Workflow:
Caption: Direct trifluoromethylation as an alternative synthetic step.
Experimental Protocol: Radical Trifluoromethylation of a Pyridine Derivative
This is a general protocol inspired by recent literature on the trifluoromethylation of heterocycles.[5]
-
Reaction Setup: A solution of the 6-chloropicolinic acid derivative (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) is prepared in a reaction vessel.
-
Addition of Reagents: A trifluoromethyl source, such as Umemoto's reagent or Togni's reagent (1.5 eq), and a radical initiator (e.g., AIBN) or a photocatalyst are added.
-
Reaction Conditions: The mixture is heated or irradiated with light (depending on the method) and stirred for several hours.
-
Work-up and Purification: The reaction is quenched, extracted, and the product is purified by chromatography.
Performance and Considerations:
| Metric | Direct C-H Trifluoromethylation |
| Atom Economy | Potentially higher as it avoids the use of pre-functionalized starting materials. |
| Step Economy | Can reduce the number of synthetic steps. |
| Regioselectivity | A key challenge; controlling the position of trifluoromethylation can be difficult. |
| Reagents | Trifluoromethylating agents can be expensive. |
| Scalability | Some methods may be challenging to scale up. |
2.2.2. Late-Stage Fluorination
Similar to trifluoromethylation, the introduction of fluorine atoms can be achieved at a later stage of the synthesis. This avoids the need to carry the fluorine substituent through multiple synthetic steps, where it might interfere with certain reactions. Patents suggest that the 5-fluoro substituent in some arylpicolinates can be introduced via halogen exchange on a tetrachloropicolinonitrile precursor.[6]
Experimental Protocol: Halogen Exchange Fluorination
This protocol is based on patent literature describing the synthesis of fluorinated picolinates.[6]
-
Reaction Setup: 3,4,5,6-Tetrachloropicolinonitrile is dissolved in a polar aprotic solvent such as DMSO or NMP.
-
Fluorinating Agent: A source of fluoride ion, such as spray-dried potassium fluoride or cesium fluoride, is added.
-
Reaction Conditions: The mixture is heated to a high temperature (e.g., 150-200 °C) to facilitate the halogen exchange.
-
Work-up and Purification: The reaction mixture is cooled, poured into water, and the precipitated product is filtered and purified.
Comparative Data:
This approach offers a potentially more cost-effective way to introduce fluorine compared to using expensive electrophilic fluorinating agents on the fully assembled picolinate ring. However, the harsh reaction conditions may limit the functional group tolerance.
Structural Analogs: Moving Beyond the 6-Aryl Moiety
An alternative to modifying the synthesis of existing herbicides is to explore structurally related compounds with similar modes of action. Research has shown that replacing the 6-aryl group with other heterocyclic rings, such as pyrazole or indazole, can lead to compounds with potent herbicidal activity. This approach opens up a vast chemical space for the discovery of new herbicides and may offer synthetic routes that do not rely on the same challenging intermediates.
Conclusion and Future Outlook
The synthesis of arylpicolinate herbicides is a mature field, with the Suzuki-Miyaura cross-coupling of pre-functionalized picolinates representing the current industry standard. However, the pursuit of more efficient, cost-effective, and sustainable manufacturing processes has led to the exploration of several promising alternatives.
Summary of Alternatives:
| Alternative Strategy | Key Advantages | Key Challenges |
| Negishi Cross-Coupling | Higher reactivity, milder conditions. | Handling of organozinc reagents. |
| Direct C-H Trifluoromethylation | Increased atom and step economy. | Regioselectivity, cost of reagents. |
| Late-Stage Fluorination | Potentially lower cost. | Harsh reaction conditions. |
| Structural Analogs | Access to new chemical space, potentially simpler synthesis. | Requires extensive biological screening. |
For researchers and professionals in the field, the choice of synthetic strategy will depend on a multitude of factors, including the specific target molecule, the scale of production, cost considerations, and environmental regulations. While the Suzuki-Miyaura coupling remains a workhorse, the continued development of C-H functionalization techniques and alternative cross-coupling reactions will undoubtedly play a crucial role in shaping the future of herbicide synthesis. A thorough evaluation of these alternatives, including a detailed analysis of green chemistry metrics such as Process Mass Intensity (PMI) and E-Factor, will be essential for developing the next generation of sustainable and economically viable agrochemicals.[7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 6-Chloro-5-(trifluoromethyl)picolinic Acid Analogs as Potential Herbicides
In the quest for novel and effective herbicides, the picolinic acid scaffold has emerged as a cornerstone for developing synthetic auxin mimics.[1] These compounds emulate the natural plant hormone indole-3-acetic acid (IAA), inducing uncontrolled growth and ultimately leading to plant death.[2][3] Specifically, analogs of 6-chloro-5-(trifluoromethyl)picolinic acid are of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance biological activity and metabolic stability.[4] This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) analysis approaches applicable to this class of compounds, offering researchers a framework for predicting herbicidal activity and rationally designing more potent analogs.
The core principle of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5][6] This allows for the prediction of activity for novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the costs associated with traditional trial-and-error discovery.[7] This guide will delve into the critical components of a QSAR workflow, compare different modeling strategies reported for structurally related picolinic acid herbicides, and provide detailed protocols for researchers in the field.
Comparative Analysis of QSAR Models for Picolinic Acid-Based Herbicides
While specific QSAR studies on this compound analogs are not extensively published, valuable insights can be drawn from analyses of structurally similar 6-substituted-2-picolinic acid derivatives that also function as auxin mimic herbicides.[8][9] These studies provide a strong foundation for understanding which molecular features and computational approaches are most likely to yield predictive QSAR models for the target class.
A key study focused on a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, which, like our target compounds, feature a substituted aromatic ring at the 6-position.[8] This research successfully employed a combinatorial protocol in multiple linear regression (CP-MLR) and partial least squares (PLS) analysis to build robust QSAR models. The biological activity endpoint was the inhibition of Arabidopsis thaliana root growth (expressed as pIC50).[8]
Key Findings from a Comparative QSAR Study:
| QSAR Method | Key Molecular Descriptors Identified | Statistical Significance | Predictive Power (External) |
| CP-MLR | Asphericity (ASP), 2nd component accessibility directional WHIM index (E2m), Max autocorrelation of lag 2 (R2m+) | High (details not fully public) | Demonstrated capacity for forecasting through applicability domain studies[8] |
| PLS | Corroborated the importance of the descriptors found by CP-MLR | High (details not fully public) | Good agreement between observed and computed activity values[8] |
| 3D-QSAR | Steric and electrostatic field contributions from CoMFA/CoMSIA | r² > 0.9, q² > 0.5 | High predictive ability for test set compounds[9] |
The identification of three-dimensional (3D) descriptors like Asphericity and WHIM indices by Shekhawat & Singh (2023) underscores the importance of molecular shape and substituent spatial arrangement for herbicidal activity.[8] This suggests that the interaction with the target auxin receptors, such as TIR1 and AFB5, is highly sensitive to the overall topology of the molecule.[2][10] Another study on similar compounds constructed a 3D-QSAR model that provided further insights into the steric and electrostatic requirements for potent activity, guiding future synthetic strategies.[9]
The causality behind selecting these descriptor types lies in the mechanism of action. Auxin herbicides bind within a specific pocket of the TIR1/AFB receptor proteins.[11] Therefore, descriptors that capture molecular shape (Asphericity), size, and electrostatic potential are critical for modeling this ligand-receptor interaction. The success of these models for related picolinic acids provides a strong rationale for applying similar 3D and WHIM descriptors to the analysis of this compound analogs.
Experimental and Computational Protocols
This section details the necessary steps to perform a robust QSAR analysis, from the synthesis of analogs to the development and validation of predictive models.
Protocol 1: Synthesis of this compound Analogs
The synthesis of novel analogs is the foundational step for any QSAR study. A general synthetic route can be adapted from established methods for creating substituted picolinic acids.[12] The primary point of diversification would be the modification of the carboxylic acid group (e.g., esterification, amidation) or substitution at other available positions on the pyridine ring, if chemically feasible.
Step-by-Step Synthesis (General Scheme):
-
Starting Material: Begin with a suitable precursor such as methyl 6-chloro-5-(trifluoromethyl)nicotinate or a related pyridine derivative.[12]
-
Hydrolysis: Saponify the ester group using a base like sodium hydroxide in a suitable solvent (e.g., methanol/water) to yield the parent this compound.
-
Amide/Ester Formation:
-
To form amides, activate the carboxylic acid using a coupling agent (e.g., HATU, EDCI) and react it with a diverse library of primary or secondary amines in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).
-
To form esters, react the carboxylic acid with various alcohols under acidic conditions (e.g., Fischer esterification) or via activation as an acyl chloride.
-
-
Purification and Characterization: Purify each analog using column chromatography or recrystallization. Confirm the structure and purity of each final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Herbicidal Activity Bioassay (Arabidopsis thaliana Root Growth Inhibition)
A standardized bioassay is crucial for generating the reliable biological data (the 'A' in QSAR) needed for model building. Inhibition of Arabidopsis thaliana root growth is a standard and sensitive assay for auxin-like herbicides.[9][13]
-
Preparation of Test Compounds: Prepare stock solutions of each synthesized analog in dimethyl sulfoxide (DMSO). Create a series of dilutions in the growth medium to achieve the desired final concentrations.
-
Plating: Sterilize A. thaliana seeds and place them on square petri plates containing Murashige and Skoog (MS) medium supplemented with the test compounds at various concentrations. Include a solvent control (DMSO) and a positive control (e.g., picloram or 2,4-D).
-
Incubation: Seal the plates and place them vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).
-
Data Collection: After a set period (e.g., 7-10 days), scan the plates and measure the primary root length for each seedling using image analysis software (e.g., ImageJ).
-
Data Analysis: For each compound, calculate the percent inhibition of root growth relative to the solvent control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit root growth by 50%).
-
Conversion: Convert the IC50 values to a molar basis and then to the pIC50 scale (-log(IC50)) for use in the QSAR model. Higher pIC50 values indicate greater herbicidal potency.
Protocol 3: QSAR Model Development and Validation
This protocol outlines the computational workflow for building a predictive QSAR model. This system is self-validating through rigorous statistical checks.
-
Molecular Structure Preparation:
-
Draw the 2D structures of all synthesized analogs using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structures to 3D and perform geometry optimization using a suitable computational chemistry package (e.g., MOE, Schrödinger Maestro) with a molecular mechanics force field (e.g., MMFF94) followed by a semi-empirical or DFT quantum mechanics method.
-
-
Descriptor Calculation:
-
Use specialized software like DRAGON or PaDEL-Descriptor to calculate a wide range of molecular descriptors for each optimized structure.[14][15] Based on the comparative analysis, it is crucial to include 2D descriptors (topological, constitutional) and 3D descriptors (geometrical, WHIM, 3D-MoRSE).[8]
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation to assess its predictive power. Use an algorithm (e.g., Kennard-Stone) to ensure that both sets span the descriptor space of the entire dataset.
-
-
Model Building (using Multiple Linear Regression - MLR):
-
Use a statistical software package (e.g., QSARINS, R) to perform variable selection and build the MLR model.[16] A genetic algorithm (GA-MLR) is a powerful approach to select the best subset of descriptors that correlate with the pIC50 values of the training set.[17]
-
The resulting model will be an equation of the form: pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn, where 'c' are regression coefficients and 'D' are the selected molecular descriptors.
-
-
Model Validation:
-
Internal Validation: Assess the model's robustness and goodness-of-fit using statistics for the training set, such as the coefficient of determination (R² > 0.6), leave-one-out cross-validated R² (Q²loo > 0.5), and Y-randomization (to check for chance correlation).[15]
-
External Validation: Use the developed model to predict the pIC50 values for the compounds in the test set. The predictive ability of the model is evaluated by the external R² (R²ext > 0.6).
-
Applicability Domain: Define the chemical space in which the model's predictions are reliable, typically using a Williams plot (a plot of standardized residuals versus leverages).
-
Visualization of Workflows
To clarify the relationships between these protocols, the following diagrams illustrate the key workflows.
Caption: Overall QSAR workflow from analog design to predictive modeling.
Caption: Key components of rigorous QSAR model validation.
Conclusion
The QSAR analysis of this compound analogs represents a powerful, data-driven approach to accelerate the discovery of new auxin mimic herbicides. By leveraging insights from studies on structurally related compounds, researchers can select appropriate molecular descriptors—particularly those capturing 3D structural features—and employ robust statistical methods to build predictive models. The protocols outlined in this guide provide a self-validating framework for generating high-quality chemical and biological data and developing statistically sound QSAR models. This integrated strategy of synthesis, bioassay, and computational modeling is essential for the rational design of next-generation herbicides with improved efficacy and a well-understood structure-activity landscape.
References
- 1. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 2. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. QSAR study and molecular modeling of pleuromutilin derivatives to predict antibacterial activity: Chemometrics and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discoveryjournals.org [discoveryjournals.org]
- 9. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives | Bentham Science [eurekaselect.com]
- 17. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 6-Chloro-5-(trifluoromethyl)picolinic Acid-Based Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Quest for Superior Broadleaf Weed Control
The development of effective and selective herbicides is a cornerstone of modern agriculture and land management. Within the diverse arsenal of chemical weed control, synthetic auxin herbicides, particularly those based on the picolinic acid scaffold, have proven to be invaluable tools for managing broadleaf weeds.[1][2][3][4] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the demise of susceptible plant species. This guide provides a comprehensive framework for benchmarking the performance of a specific picolinic acid derivative, 6-Chloro-5-(trifluoromethyl)picolinic acid, against other key herbicides in its class: aminopyralid, clopyralid, halauxifen-methyl, and florpyrauxifen-benzyl.
While direct, publicly available comparative field trial data for this compound is limited, this guide offers a robust, scientifically-grounded methodology for its evaluation. By following the detailed protocols and understanding the established performance of its chemical relatives, researchers can effectively assess its potential as a novel herbicidal active ingredient.
The Science of Synthetic Auxins: A Shared Mechanism of Action
All the herbicides discussed in this guide belong to the Herbicide Resistance Action Committee (HRAC) Group 4 (formerly Group O), functioning as synthetic auxins.[5][6][7] Their primary mode of action involves binding to auxin receptors in plant cells, leading to a cascade of events that disrupt normal growth processes.
Here's a simplified representation of the signaling pathway:
Caption: Synthetic auxin herbicide signaling pathway.
This uncontrolled growth manifests as epinasty (twisting and curling of stems and leaves), tissue swelling, and ultimately, vascular tissue disruption, leading to plant death.[7] The subtle structural differences between these picolinic acid derivatives can influence their binding affinity to the receptor complex, their uptake and translocation within the plant, and their spectrum of controlled weeds, thus necessitating rigorous comparative studies.
Benchmarking Performance: A Detailed Experimental Workflow
To objectively compare the performance of this compound with its counterparts, a multi-faceted experimental approach is essential. The following workflow outlines the key stages of a comprehensive benchmarking study, from initial greenhouse screenings to full-scale field trials.
Caption: Experimental workflow for herbicide performance benchmarking.
Experimental Protocols
Objective: To determine the intrinsic herbicidal activity of this compound on key broadleaf weed species and establish a dose-response curve.
Step-by-Step Methodology:
-
Weed Species Propagation:
-
Select a range of economically important broadleaf weeds (e.g., Amaranthus retroflexus [redroot pigweed], Chenopodium album [common lambsquarters], Galium aparine [cleavers], and Stellaria media [common chickweed]).
-
Sow seeds in pots containing a standardized greenhouse potting mix.
-
Grow plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
Apply herbicides when weeds are at the 2-4 true leaf stage.
-
Use a laboratory spray chamber calibrated to deliver a precise volume of spray solution (e.g., 200 L/ha).
-
Prepare a series of dilutions for each herbicide to establish a dose-response curve. Include an untreated control.
-
-
Evaluation:
-
Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.
-
Harvest the above-ground biomass of surviving plants at 21 DAT and determine the dry weight.
-
Calculate the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth) for each herbicide and weed species.
-
Objective: To assess the tolerance of key crops to this compound.
Step-by-Step Methodology:
-
Crop Propagation:
-
Select representative crop species for which this class of herbicides is typically used (e.g., wheat, barley, corn).
-
Grow crops in pots under the same controlled conditions as the weed species.
-
-
Herbicide Application:
-
Apply herbicides at 1x and 2x the anticipated field use rates at the appropriate crop growth stage (e.g., 3-4 leaf stage for cereals).
-
-
Evaluation:
-
Visually assess crop injury (e.g., stunting, chlorosis, epinasty) at 7, 14, and 21 DAT.
-
Measure plant height and harvest above-ground biomass at 21 DAT to quantify any growth reduction.
-
Objective: To evaluate the performance of this compound under real-world field conditions.
Step-by-Step Methodology:
-
Site Selection and Experimental Design:
-
Choose field sites with a natural and uniform infestation of the target weed species.
-
Employ a randomized complete block design with at least four replications.
-
-
Herbicide Application:
-
Apply herbicides using a calibrated backpack or small-plot sprayer.
-
Include the standard herbicides (aminopyralid, clopyralid, halauxifen-methyl, florpyrauxifen-benzyl) and an untreated control in each block.
-
-
Data Collection and Analysis:
-
Visually assess weed control at regular intervals throughout the growing season.
-
At the end of the season, measure weed density and biomass in each plot.
-
If applicable, harvest the crop and determine the yield to assess the impact of weed control on crop productivity.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, means separation tests).
-
Comparative Performance Data of Established Picolinic Acid Herbicides
The following tables summarize the known performance of the comparator herbicides against a range of common broadleaf weeds. This data provides a crucial baseline for evaluating the potential of this compound.
Table 1: Efficacy of Aminopyralid and Clopyralid on Key Broadleaf Weeds
| Weed Species | Common Name | Aminopyralid Efficacy | Clopyralid Efficacy |
| Cirsium arvense | Canada thistle | Excellent | Excellent[1][6] |
| Trifolium repens | White clover | Excellent | Excellent[6] |
| Plantago lanceolata | Narrow-leaf plantain | Good | Good |
| Solanum nigrum | Black nightshade | Good | Moderate |
| Galium aparine | Cleavers | Moderate | Moderate |
| Ambrosia artemisiifolia | Common ragweed | Excellent | Good |
Table 2: Efficacy of Halauxifen-methyl and Florpyrauxifen-benzyl on Key Broadleaf Weeds
| Weed Species | Common Name | Halauxifen-methyl Efficacy | Florpyrauxifen-benzyl Efficacy |
| Galium aparine | Cleavers | Excellent[8] | Good |
| Stellaria media | Common chickweed | Excellent[8] | Good |
| Amaranthus palmeri | Palmer amaranth | Good | Excellent[9][10] |
| Sesbania herbacea | Hemp sesbania | N/A | Excellent[9][10] |
| Ipomoea hederacea | Ivyleaf morningglory | Moderate | Good[9] |
| Conyza canadensis | Horseweed (glyphosate-resistant) | Excellent[11][12] | Good |
Efficacy ratings are generalized from multiple sources and can vary based on environmental conditions, weed growth stage, and application rate.
Discussion and Future Directions
The substitution of a trifluoromethyl group at the 5-position of the picolinic acid ring in this compound is a key structural modification that warrants thorough investigation. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These changes, in turn, can affect its uptake, translocation, and binding affinity to the target site, potentially leading to enhanced herbicidal activity or a modified weed control spectrum compared to its analogues.[2][3]
The experimental framework outlined in this guide provides a clear pathway for elucidating the performance characteristics of this novel compound. Key areas for future research include:
-
Broadening the Weed Spectrum: Testing against a wider range of economically important and herbicide-resistant broadleaf weeds.
-
Crop Tolerance: Evaluating selectivity in a broader array of crops to identify potential new use patterns.
-
Environmental Fate: Investigating the soil persistence, mobility, and degradation pathways to understand its environmental profile.[13]
-
Resistance Management: Assessing its efficacy against weed biotypes that have developed resistance to other synthetic auxin herbicides.[14]
By systematically applying these established benchmarking protocols, the agrochemical research community can accurately determine the utility and potential of this compound as a valuable addition to the portfolio of picolinic acid-based herbicides.
References
- 1. Clopyralid - Wikipedia [en.wikipedia.org]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. What Makes Clopyralid a Reliable Herbicide for Broadleaf Weed Control? [jindunchemical.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. fbn.com [fbn.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with other Commonly Applied Herbicides in Rice | Weed Technology | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. "Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant W" by Marcelo Zimmer [docs.lib.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. mda.state.mn.us [mda.state.mn.us]
- 14. scielo.br [scielo.br]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 6-Chloro-5-(trifluoromethyl)picolinic acid
Hazard Assessment: Understanding the Risks
Due to its chemical structure, a halogenated picolinic acid containing a trifluoromethyl group, 6-Chloro-5-(trifluoromethyl)picolinic acid is anticipated to present several health hazards. Based on data from similar compounds such as 3-Chloro-5-(trifluoromethyl)picolinic acid and various chlorinated and trifluoromethylated pyridines, the primary risks include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[3]
These potential hazards necessitate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always inspect gloves for tears or punctures before use.[4][5] Given the risk of skin irritation and dermal toxicity, gloves should be removed and disposed of immediately after handling the compound, followed by thorough hand washing. For prolonged handling or in case of a spill, consider double-gloving. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. [4][6] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[5] This is crucial to prevent eye irritation and potential long-term damage. |
| Skin and Body Protection | A laboratory coat is the minimum requirement.[6] For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or suit is recommended. All skin should be covered; long pants and closed-toe shoes are mandatory.[6] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[7] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[4][8] |
Experimental Workflow for Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Operational Plan: From Benchtop to Disposal
Safe handling of this compound extends beyond PPE. A robust operational plan is critical.
Engineering Controls and Work Area
-
Chemical Fume Hood: Always handle the compound within a properly functioning and certified chemical fume hood.[7] This is the primary engineering control to prevent inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.[9][10]
-
Designated Area: A designated area for handling this compound should be clearly marked.[7]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance.[7][11]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood to contain any dust. Use a spatula for transfers and handle gently to avoid creating airborne particles.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling: After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent and dispose of contaminated bench paper and other disposable materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order as illustrated in the diagram above to avoid contaminating yourself.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[12]
Spill Management
In the event of a spill, your response should be swift and calculated.
| Spill Size | Containment and Cleanup Protocol |
| Small Spill (in fume hood) | 1. Ensure PPE is worn. 2. Contain the spill with an inert absorbent material like vermiculite or sand.[9] 3. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[10] 4. Decontaminate the area with a suitable solvent, followed by soap and water. |
| Large Spill (outside fume hood) | 1. Evacuate the immediate area and alert colleagues.[7][9] 2. If safe to do so, increase ventilation to the area. 3. Contact your institution's emergency response team or environmental health and safety department immediately. 4. Prevent the spill from entering drains.[9] |
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Collection: All solid waste, including contaminated gloves, bench paper, and absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.[7]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]
Logical Flow of Waste Management
Caption: Waste management workflow for chemical waste.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific chemical hygiene plan and standard operating procedures.
References
- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. capotchem.cn [capotchem.cn]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. acrospharma.co.kr [acrospharma.co.kr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
